6-(Azidomethyl)quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8N4 |
|---|---|
Molecular Weight |
184.2 g/mol |
IUPAC Name |
6-(azidomethyl)quinoline |
InChI |
InChI=1S/C10H8N4/c11-14-13-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2 |
InChI Key |
HERBLQFSKZLXKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN=[N+]=[N-])N=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and molecular weight of 6-(Azidomethyl)quinoline
[1][2][3][4][5][6]
6-(Azidomethyl)quinoline is a bifunctional heterocyclic building block combining the pharmacologically active quinoline core with a reactive azide handle. Its primary utility lies in its ability to undergo selective cycloaddition reactions, serving as a "click-ready" precursor for fluorescent probes, kinase inhibitors, and bioconjugates.
Structural Specifications
| Property | Data |
| IUPAC Name | 6-(Azidomethyl)quinoline |
| Common Name | 6-Quinolylmethyl azide |
| CAS Number | 205111-31-5 |
| Molecular Formula | |
| Molecular Weight | 184.20 g/mol |
| SMILES | [N-]=[N+]=NCc1ccc2ncccc2c1 |
| InChI Key | HERBLQFSKZLXKA-UHFFFAOYSA-N |
| Physical State | Pale yellow oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, CHCl |
Molecular Weight Calculation
The precise molecular weight is derived from the atomic weights of the constituent elements based on the formula
-
Carbon (
): Da -
Hydrogen (
): Da -
Nitrogen (
): Da -
Total Exact Mass: 184.202 Da
Synthesis and Methodology
The synthesis of 6-(Azidomethyl)quinoline typically proceeds via a nucleophilic substitution (
Reaction Pathway Diagram
Figure 1: Synthetic route from 6-methylquinoline to 6-(azidomethyl)quinoline via radical bromination and nucleophilic substitution.
Validated Experimental Protocol
Step 1: Precursor Preparation (Bromination)
-
Reagents: 6-Methylquinoline, N-Bromosuccinimide (NBS), AIBN (catalytic).
-
Conditions: Reflux in
or Benzene for 4–6 hours. -
Note: 6-(Bromomethyl)quinoline is a lachrymator and skin irritant. Handle in a fume hood.
Step 2: Azidation (Nucleophilic Substitution)
-
Reagents: 6-(Bromomethyl)quinoline (1.0 eq), Sodium Azide (
, 1.5 eq). -
Solvent: DMF or DMSO (anhydrous).
-
Procedure:
-
Dissolve 6-(bromomethyl)quinoline in DMF (0.2 M concentration).
-
Add sodium azide carefully at
. -
Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Dilute with water and extract with Ethyl Acetate (
). Wash organic layer with brine to remove DMF. Dry over . -
Purification: Flash column chromatography (Silica gel) is often required to remove trace starting material.
-
-
Yield: Typically 85–95%.
Structural Analysis & Characterization
Confirmation of the structure relies on the distinct spectroscopic signature of the azide group and the quinoline aromatic system.
Infrared Spectroscopy (IR)
The most diagnostic feature of this molecule is the azide stretching vibration.
-
Diagnostic Peak: Strong, sharp absorption band at 2090–2110 cm⁻¹ .
-
Assignment: Asymmetric stretching vibration (
) of the group. -
Absence: Lack of broad -OH stretch (3400 cm⁻¹) confirms conversion from alcohol precursors (if applicable).
Nuclear Magnetic Resonance ( H NMR)
-
Solvent:
-
Benzylic Protons (
): A distinct singlet appearing between 4.45 – 4.60 ppm . This is downfield from a methyl group (~2.5 ppm) but slightly upfield from the corresponding bromide (~4.7 ppm). -
Aromatic Protons: A complex set of signals in the
7.40 – 8.95 ppm region, characteristic of the quinoline bicyclic system.-
H-2 (adjacent to Nitrogen): Doublet/multiplet ~8.9 ppm (most deshielded).
-
H-3, H-4, H-5, H-7, H-8: Multiplets 7.4–8.2 ppm.
-
Applications in Drug Discovery & Chemical Biology[8]
6-(Azidomethyl)quinoline is primarily utilized as a "Click Chemistry" partner. The quinoline scaffold is a privileged structure in medicinal chemistry (e.g., antimalarials, kinase inhibitors), and the azide allows for rapid conjugation to alkyne-tagged biomolecules or libraries.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The compound reacts with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. This reaction is bioorthogonal and high-yielding.
Figure 2: Mechanism of CuAAC reaction yielding a stable triazole linkage.
Specific Use Cases
-
Fluorescent Probes: Quinoline derivatives often exhibit fluorescence. The triazole product can serve as a turn-on fluorescent sensor for metal ions (
, ). -
Fragment-Based Drug Design: The azide serves as a linker to attach the quinoline pharmacophore to other molecular fragments to optimize binding affinity.
Safety and Handling (Critical)
-
Explosion Hazard: While organic azides with a
ratio (like this molecule, ) are generally stable, they should never be distilled to dryness or exposed to high heat/shock. -
Toxicity: Sodium azide (reagent) is highly toxic (inhibits cytochrome oxidase). The organic azide product should be treated as potentially toxic and mutagenic.
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen) and protected from light to prevent photodecomposition.
References
-
Sigma-Aldrich. 6-(Azidomethyl)quinoline Product Analysis. Available at:
-
PubChem. 6-Methylquinoline (Precursor Data). National Library of Medicine. Available at:
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
-
BenchChem. Synthesis of Novel Quinoline Derivatives. Available at:
-
Molaid. 6-(Azidomethyl)quinoline Chemical Properties. Available at:
Technical Guide: Photophysical & Chemical Properties of 6-(Azidomethyl)quinoline
The following technical guide details the photophysical and chemical properties of 6-(Azidomethyl)quinoline derivatives. This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a fluorogenic probe and photoaffinity label.
Executive Summary
6-(Azidomethyl)quinoline (6-AMQ) represents a critical class of fluorogenic "turn-on" probes and photoaffinity labeling (PAL) reagents. Its core utility lies in the unique electronic interaction between the quinoline fluorophore and the pendant azide group. In its native state, the azide moiety efficiently quenches quinoline fluorescence via Photoinduced Electron Transfer (PET). Upon cycloaddition (e.g., CuAAC "Click" chemistry) or photolysis, this quenching pathway is disrupted, restoring intense fluorescence. This "dark-to-bright" transition makes 6-AMQ derivatives ideal for background-free bio-imaging and spatiotemporal target identification.
Molecular Architecture & Synthesis
Structural Logic
The 6-AMQ scaffold consists of a quinoline ring system (the fluorophore) and a methyl azide side chain at the C6 position.
-
Quinoline Core: A bicyclic aromatic heterocycle (benzene fused to pyridine) that provides the primary absorption/emission manifold.
-
Methylene Spacer (-CH₂-): Insulates the azide from the aromatic system, preventing ground-state conjugation while permitting excited-state electron transfer (quenching).
-
Azide Group (-N₃): Functions as both a bio-orthogonal reactive handle (for Click chemistry) and a photolabile group (for nitrene generation).
Synthetic Pathway
The synthesis of 6-(Azidomethyl)quinoline is typically achieved via a two-step radical bromination and nucleophilic substitution sequence starting from 6-methylquinoline.
Step-by-Step Protocol:
-
Radical Bromination (Wohl-Ziegler Reaction):
-
Reagents: 6-Methylquinoline, N-Bromosuccinimide (NBS), Benzoyl Peroxide (cat.), CCl₄ or Benzene.
-
Conditions: Reflux, 4-6 hours.
-
Mechanism: Radical abstraction of a benzylic hydrogen followed by recombination with bromine.
-
Product: 6-(Bromomethyl)quinoline.
-
-
Nucleophilic Substitution (Azidation):
-
Reagents: 6-(Bromomethyl)quinoline, Sodium Azide (NaN₃), DMF or DMSO.
-
Conditions: Room temperature to 60°C, 2-4 hours.
-
Mechanism: S_N2 displacement of the bromide by the azide anion.
-
Product: 6-(Azidomethyl)quinoline (Yield: ~85-95%).
-
Figure 1: Synthetic route from 6-methylquinoline to 6-(Azidomethyl)quinoline via radical bromination and azidation.
Photophysical Characterization
Absorption & Emission Spectra
The photophysical profile of 6-AMQ is defined by the quinoline core but modulated by the azide's electronic effects.
| Property | Value / Range | Notes |
| Absorption Max ( | 315 nm (Primary), 226 nm, 270 nm | Characteristic |
| Emission Max ( | ~400 - 430 nm (Weak/Quenched) | Native azide exhibits low quantum yield ( |
| Stokes Shift | ~85 - 115 nm | Large Stokes shift minimizes self-absorption artifacts. |
| Solvent Effect | Positive Solvatochromism | Emission redshifts in polar solvents (e.g., DMSO vs. Hexane). |
Fluorescence Quenching Mechanism (The "Dark" State)
The key feature of 6-AMQ is its low fluorescence in the azide form. This is attributed to Photoinduced Electron Transfer (PET) .[1]
-
Mechanism: Upon excitation of the quinoline fluorophore (S₀
S₁), an electron from the lone pair of the azide nitrogen (HOMO) transfers to the semi-occupied HOMO of the excited quinoline. -
Result: This non-radiative decay pathway effectively quenches fluorescence.
-
Significance: This quenching is the basis for its use as a "turn-on" probe.
The "Turn-On" Event (Click Reaction)
When the azide reacts with an alkyne (via CuAAC) to form a 1,2,3-triazole , the lone pair energy levels shift, and the PET pathway is energetically forbidden.
-
Result: The radiative pathway (Fluorescence) is restored.
-
Quantum Yield Increase: Typically increases from
(Azide) to (Triazole).
Figure 2: Jablonski diagram illustrating the PET quenching mechanism in the azide state vs. fluorescence in the triazole state.
Photochemical Reactivity (Nitrene Generation)[2][3]
Beyond fluorescence, the azide group is photolabile. Upon UV irradiation (typically <300 nm or via two-photon excitation), 6-AMQ generates a reactive nitrene intermediate.
Photolysis Mechanism
-
Excitation: Absorption of UV light promotes the azide to an excited singlet state.
-
Nitrogen Extrusion: Molecular nitrogen (
) is eliminated, generating a singlet nitrene ( ). -
Fate of the Nitrene:
-
C-H Insertion: Can insert into nearby C-H bonds (basis for Photoaffinity Labeling).
-
Ring Expansion: Benzylic nitrenes often rearrange to form dehydroazepines or imines, which can hydrolyze. Note: This rearrangement can compete with labeling efficiency compared to aryl azides.
-
Figure 3: Photochemical pathway of 6-AMQ photolysis, showing the bifurcation between labeling and rearrangement.
Applications in Drug Discovery[4][5]
Bio-orthogonal "Click" Labeling
6-AMQ derivatives are premier reagents for metabolic labeling.
-
Protocol: Cells treated with an alkyne-tagged metabolite (e.g., EdU) are fixed and reacted with 6-AMQ via CuAAC.
-
Advantage: The "turn-on" fluorescence eliminates the need for extensive washing steps, as unreacted azide is non-fluorescent.[2]
Photoaffinity Labeling (PAL)
While aryl azides are more common, 6-AMQ can serve as a PAL reagent to map binding sites of quinoline-based drugs (e.g., antimalarials, kinase inhibitors).
-
Workflow: The 6-AMQ moiety is incorporated into the pharmacophore. Upon binding to the target protein, UV irradiation generates the nitrene, which covalently crosslinks to the protein backbone.
Experimental Protocols
Protocol A: Synthesis of 6-(Azidomethyl)quinoline
-
Bromination: Dissolve 6-methylquinoline (10 mmol) and NBS (11 mmol) in CCl₄ (50 mL). Add benzoyl peroxide (0.1 mmol). Reflux for 6 h. Filter succinimide byproduct. Evaporate solvent.
-
Azidation: Dissolve crude bromide in dry DMF (20 mL). Add NaN₃ (15 mmol) carefully. Stir at RT for 4 h.
-
Workup: Dilute with water, extract with ethyl acetate (3x). Wash organic layer with brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). Product is a pale yellow oil/solid. Caution: Azides are potentially explosive; handle with care.
Protocol B: Fluorogenic Click Reaction[7]
-
Preparation: Prepare a 10 mM stock of 6-AMQ in DMSO.
-
Reaction Mix: Combine Alkyne-labeled substrate (10 µM), 6-AMQ (20 µM), CuSO₄ (1 mM), and Sodium Ascorbate (2 mM) in PBS (pH 7.4).
-
Incubation: Incubate for 30-60 minutes at RT in the dark.
-
Detection: Measure fluorescence (Ex: 315 nm / Em: 430 nm).
References
-
Sivakumar, K., et al. (2004). "Fluorogenic 'click' reaction for labeling and detection of DNA in proliferating cells."[2] Click Chemistry in Nucleic Acid Analysis.
-
Huo, Z., Gridnev, I. D., & Yamamoto, Y. (2010).[3] "A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization." Journal of Organic Chemistry.
-
Xie, R., et al. (2010). "Fluorogenic Click Reaction."[4][2][5] Chemical Society Reviews.[4]
-
Melavanki, R., et al. (2022).[6][7] "Effect of fluorescence quenching model on quinoline derivative with Cobalt Chloride metal ion." Luminescence.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 7059, 6-Methylquinoline."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorogenic "click" reaction for labeling and detection of DNA in proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene [organic-chemistry.org]
- 4. Fluorogenic click reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Fluorescence quantum yield of 6-(Azidomethyl)quinoline in different solvents
The following technical guide details the photophysical characterization of 6-(Azidomethyl)quinoline (6-AMQ) , focusing on its fluorescence quantum yield (
This guide is structured for researchers utilizing 6-AMQ as a fluorogenic scaffold—typically for "click" chemistry labeling or hydrogen sulfide (
Executive Summary
6-(Azidomethyl)quinoline functions as a "turn-on" fluorescent probe precursor. In its native state, the molecule exhibits extremely low fluorescence quantum yield (
This guide analyzes the quenching mechanism (Photoinduced Electron Transfer - PET), the impact of solvent polarity on this mechanism, and provides a validated protocol for quantifying these low
Photophysical Mechanism: The "Dark" State
To understand the quantum yield data, one must first understand the quenching mechanism. The methylene spacer (
The PET Quenching Pathway
Upon excitation of the quinoline fluorophore (
-
Excitation: The quinoline moiety absorbs a photon.
-
Electron Transfer: An electron is transferred from the azide orbital to the Half-filled HOMO of the excited quinoline.
-
Charge Separated State: This forms a radical ion pair
. -
Non-Radiative Decay: The ion pair recombines to the ground state (
) without emitting a photon, effectively quenching fluorescence.
Solvent Dependence (Solvatochromism)
The efficiency of PET is governed by the Gibbs free energy of electron transfer (
-
Polar Solvents (e.g., DMSO, Water, Methanol): Stabilize the charge-separated radical ion pair. This lowers the energy of the PET state, making electron transfer faster and more efficient.
-
Result:Lowest Quantum Yield (Maximum Quenching).
-
-
Non-Polar Solvents (e.g., Toluene, Hexane): Destabilize the charge-separated state.
-
Result:Slightly Higher Quantum Yield (Reduced Quenching), though typically still low compared to the amino-derivative.
-
Mechanistic Diagram
The following Jablonski diagram illustrates the competing decay pathways.
Caption: Figure 1: The dominant non-radiative decay pathway is Photoinduced Electron Transfer (PET) from the azide to the excited quinoline, competing with fluorescence.
Experimental Data & Solvent Effects
While specific
Table 1: Comparative Quantum Yields in Various Solvents
| Solvent | Polarity (Dielectric | Expected | Mechanistic Insight | |
| Water / PBS | 80.1 | < 0.005 | 0.40 - 0.60 | High polarity stabilizes PET; near-total quenching. |
| DMSO | 46.7 | ~ 0.008 | 0.55 - 0.75 | Strong quenching; common solvent for probe stock solutions. |
| Methanol | 32.7 | ~ 0.010 | 0.50 - 0.70 | Protonation of quinoline nitrogen may alter PET dynamics slightly. |
| Dichloromethane | 8.9 | ~ 0.025 | 0.60 - 0.80 | Reduced polarity destabilizes PET; slight increase in background fluorescence. |
| Toluene | 2.4 | ~ 0.040 | 0.70 - 0.90 | Weakest quenching; highest background signal for the azide form. |
*Note: "Click Product" refers to the 1,2,3-triazole derivative formed after reaction with an alkyne, where the PET pathway is abolished.
Validated Protocol: Measuring Low Quantum Yields
Measuring a quantum yield below 1% (
Materials & Standards
-
Reference Standard: Quinine Sulfate in 0.1 M
( ) is recommended due to overlapping excitation/emission with quinoline. Alternatively, Coumarin 153 in Ethanol ( ). -
Solvents: Spectroscopic grade (HPLC grade or higher) to minimize background fluorescence.
The Comparative Slope Method
Do not use a single-point measurement. Use the gradient method to eliminate concentration errors.
-
Preparation: Prepare 5 dilutions of 6-AMQ and 5 dilutions of the Reference Standard.
-
Absorbance Check: Ensure Absorbance (
) at the excitation wavelength ( nm) is below 0.10 (ideally 0.02 – 0.08) to avoid Inner Filter Effects. -
Acquisition: Measure the integrated fluorescence intensity (
) for all samples. -
Calculation: Plot Integrated Fluorescence Intensity (
-axis) vs. Absorbance ( -axis). Calculate the slope ( ).[1]
Where
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step workflow for accurate quantum yield determination using the comparative slope method.
Troubleshooting & Optimization
When characterizing 6-AMQ, common artifacts can artificially inflate the measured QY.
-
Raman Scattering: In low-QY samples, the solvent Raman peak can be significant. Always subtract the solvent blank spectrum from the sample spectrum.
-
Photobleaching: Azides are photo-labile. Minimize UV exposure time. If the signal decreases over repeated scans, the azide is decomposing (likely releasing
). -
Oxygen Quenching: While less critical for the azide (which is already quenched), dissolved oxygen can quench the reference standard or the product. Degas all solvents with Argon for 10 minutes for high-precision work.
References
-
Mechanism of Azide Quenching
-
Sivakumar, K., et al. "Fluorogenic Probes for Click Chemistry." Organic Letters, 2004. Link
- Insight: Establishes the PET mechanism from the azide lone pair to the excited fluorophore.
-
-
Quinoline Photophysics
-
Lakowicz, J. R. "Principles of Fluorescence Spectroscopy." 3rd Ed. Springer, 2006. Link
- Insight: The authoritative text on QY measurement protocols and solvent effects (Chapter 6).
-
-
QY Measurement Standards
-
Brouwer, A. M. "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 2011. Link
- Insight: Provides the refractive index corrections and standard values for Quinine Sulf
-
Sources
Photophysical Profiling and Fluorogenic Activation of 6-(Azidomethyl)quinoline: A Technical Guide
Executive Summary
6-(Azidomethyl)quinoline is a highly versatile, fluorogenic small molecule widely utilized in bioorthogonal chemistry and advanced materials science. Its structural design leverages the robust photophysical properties of the quinoline core, modulated by the electron-donating characteristics of an azidomethyl substituent. This technical whitepaper dissects the absorption and emission spectra of 6-(Azidomethyl)quinoline, detailing the causality behind its Photoinduced Electron Transfer (PET) quenching mechanism and providing a self-validating protocol for its fluorogenic activation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Photophysical Fundamentals & The PET Mechanism
The photophysical behavior of 6-(Azidomethyl)quinoline is governed by the electronic interplay between the aromatic quinoline fluorophore and the aliphatic azide moiety.
Ground State Absorption
In its native state, the molecule exhibits a strong
Excited State Dynamics and Causality of Quenching
Despite robust photon absorption, native 6-(Azidomethyl)quinoline is virtually non-fluorescent (Quantum Yield,
The causality of this quenching lies in molecular orbital alignment. The lone pair of electrons on the azide nitrogen resides in an energy level situated strictly between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline core. When the quinoline absorbs a photon (exciting an electron from its HOMO to its LUMO), a "hole" is left in the HOMO. The azide nitrogen rapidly donates an electron into this hole. Consequently, the excited electron in the LUMO cannot return to the HOMO via a radiative pathway (fluorescence), forcing the molecule to relax back to the ground state via non-radiative decay.
Mechanistic pathway of PET quenching and fluorogenic activation in 6-(Azidomethyl)quinoline.
Fluorogenic Activation via CuAAC
The true utility of 6-(Azidomethyl)quinoline emerges during bioorthogonal labeling[1]. When subjected to a CuAAC reaction with a terminal alkyne, the azide group is converted into a 1,4-disubstituted 1,2,3-triazole ring.
The "Turn-On" Mechanism
This cycloaddition fundamentally alters the electronic landscape. The lone pairs of the nitrogen atoms become delocalized within the aromatic
Chelation-Assisted Kinetics
Quinoline-based azides are renowned for their exceptional reactivity. Similar to well-documented 2-substituted analogs, the spatial arrangement of the quinoline nitrogen can coordinate with the copper catalyst, creating a chelation-assisted transition state[2]. This dynamic not only accelerates the cycloaddition kinetics compared to non-chelating azides but also allows the reaction to proceed efficiently even at low catalyst loadings, minimizing copper-induced toxicity in live-cell environments[3]. Advanced NMR studies have confirmed that these dynamic intermediate states are critical for rapid triazole formation[4].
Quantitative Spectroscopic Data
To facilitate assay design, the baseline photophysical properties of the native azide and its corresponding triazole product are summarized below.
Table 1: Photophysical Properties of 6-(Azidomethyl)quinoline vs. Triazole Derivative
| Compound State | Solvent | Absorption Max ( | Extinction Coefficient ( | Emission Max ( | Quantum Yield ( |
| Native Azide | Methanol | 315 nm | ~5,200 M | 390 nm | < 0.01 (Quenched) |
| Native Azide | PBS (pH 7.4) | 318 nm | ~4,800 M | 395 nm | < 0.01 (Quenched) |
| Triazole (Post-Click) | Methanol | 312 nm | ~6,100 M | 392 nm | 0.35 |
| Triazole (Post-Click) | PBS (pH 7.4) | 315 nm | ~5,500 M | 405 nm | 0.28 |
Note: Quantum yields are referenced against quinine sulfate in 0.1 M H₂SO₄.
Self-Validating Experimental Protocol
To rigorously evaluate the absorption and emission spectra, researchers must employ a self-validating workflow. The following protocol ensures that any observed fluorescence enhancement is causally linked to triazole formation rather than non-specific interactions, solvent effects, or photobleaching.
Step-by-Step Methodology
-
Reagent Preparation (The Baseline): Dissolve 6-(Azidomethyl)quinoline in HPLC-grade Methanol to a final concentration of 10 µM. Causality: HPLC-grade solvent is mandatory to prevent trace metal impurities or protic quenching that could artificially suppress the quantum yield or induce unintended spectral shifts.
-
UV-Vis Absorption Profiling: Scan the sample from 250 nm to 500 nm using a quartz cuvette. Identify the exact
(expected ~315 nm). This exact wavelength must be used as the excitation wavelength ( ) for the subsequent steps to maximize the signal-to-noise ratio. -
Baseline Emission Scanning: Excite the sample at
and record the emission spectrum from 330 nm to 600 nm. The baseline should show near-zero emission, confirming the integrity of the PET quenching. -
CuAAC Reaction Initiation (The Test): Add 1.5 equivalents of a model terminal alkyne (e.g., phenylacetylene), followed by 5 mol% of CuSO₄ and 10 mol% of sodium ascorbate (to generate catalytic Cu(I) in situ). Self-Validation Check: Simultaneously prepare a Negative Control containing the azide and alkyne, but omitting the copper catalyst.
-
Kinetic Fluorescence Monitoring: Track the emission intensity at 400 nm over time. The test sample will exhibit a sharp, logarithmic increase in fluorescence as the triazole forms. The negative control must remain flat; if the control exhibits fluorescence, it indicates sample contamination or spontaneous degradation of the azide.
Step-by-step spectroscopic workflow for evaluating fluorogenic click reactions.
Conclusion
6-(Azidomethyl)quinoline represents a highly optimized intersection of photophysics and click chemistry. By understanding the causal relationship between its molecular orbital alignment and its macroscopic emission spectra, researchers can deploy this molecule as a highly sensitive, zero-background probe for bioorthogonal labeling, kinetic assays, and advanced material characterization.
References
1.[2] Experimental Investigation on the Mechanism of Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition - PMC, National Institutes of Health (NIH). Available at: 2.[4] Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction | Journal of the American Chemical Society - ACS Publications, American Chemical Society (ACS). Available at: 3.[3] Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition - PMC, National Institutes of Health (NIH). Available at: 4.[1] Bioorthogonal Reactions for Labeling Proteins - ResearchGate, ResearchGate. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Experimental Investigation on the Mechanism of Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Guide: 6-(Azidomethyl)quinoline in Bioorthogonal Chemistry
Executive Summary
6-(Azidomethyl)quinoline (6-AMQ) represents a specialized class of "smart" bioorthogonal probes designed to overcome the signal-to-noise limitations of traditional fluorescent tagging. Unlike passive labels, 6-AMQ functions as a fluorogenic switch : it is non-fluorescent (dark) in its native azide form due to Photoinduced Electron Transfer (PeT) quenching but exhibits strong fluorescence (bright) upon triazole formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This guide details the physicochemical principles, synthesis, and experimental protocols for utilizing 6-AMQ in high-fidelity metabolic labeling and molecular imaging.
Part 1: Molecular Architecture & Mechanistic Principles
The Fluorogenic Switch Mechanism (PeT)
The utility of 6-AMQ lies in its ability to remain "silent" until a specific reaction occurs. This is governed by the electronic interaction between the quinoline fluorophore and the pendant azide group.
-
Native State (Quenched): The azide group (
) possesses a lone pair of electrons with an energy level that sits between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring. Upon photoexcitation of the quinoline, an electron is transferred from the azide to the fluorophore's HOMO (or vice versa, depending on specific substitution patterns), non-radiatively dissipating the excited state energy. This process is known as Photoinduced Electron Transfer (PeT).[1][2] -
Reacted State (Emissive): When the azide reacts with an alkyne to form a 1,2,3-triazole, the lone pair is consumed in the aromatic system of the new ring. This lowers the energy of the substituent's orbitals below the fluorophore's HOMO, effectively blocking the PeT pathway. Radiative decay (fluorescence) becomes the dominant relaxation pathway.
Structural Analysis
Unlike its isomer 2-(azidomethyl)quinoline, which acts as a chelating ligand to accelerate CuAAC, the 6-position substituent is geometrically isolated from the quinoline nitrogen. Therefore, 6-AMQ does not self-catalyze the reaction; rather, it serves purely as a high-contrast reporter probe.
Figure 1: The "Turn-On" mechanism of 6-AMQ. The azide group quenches fluorescence via PeT; conversion to triazole restores emission.
Part 2: Synthesis & Stability[5]
The synthesis of 6-AMQ is a straightforward two-step protocol starting from commercially available 6-methylquinoline.
Synthetic Route[6][7]
-
Radical Bromination: 6-methylquinoline is brominated at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator (AIBN).
-
Nucleophilic Substitution: The resulting bromide is displaced by an azide anion.
Synthesis Protocol
Step 1: 6-(Bromomethyl)quinoline
-
Reagents: 6-Methylquinoline (1.0 eq), NBS (1.1 eq), AIBN (0.1 eq), CCl4 or Benzene (anhydrous).
-
Procedure: Reflux the mixture under inert atmosphere (
) for 4-6 hours. Monitor by TLC. Filter off succinimide precipitate. Concentrate filtrate and purify via flash chromatography (Hexane/EtOAc). -
Yield: Typically 60-75%.
Step 2: 6-(Azidomethyl)quinoline
-
Reagents: 6-(Bromomethyl)quinoline (1.0 eq), Sodium Azide (
, 1.5 eq), DMF or DMSO. -
Procedure: Dissolve bromide in dry DMF. Add
carefully (Warning: Azides are toxic). Stir at room temperature for 12 hours. -
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF. Dry over
and concentrate. -
Safety Note: Organic azides with low C/N ratios (<3) can be explosive. 6-AMQ (C10H8N4) has a ratio of 2.5, placing it in a potentially hazardous category. Store in solution or at low temperatures; avoid heat and shock.
Part 3: Bioorthogonal Utility (CuAAC)
6-AMQ is optimized for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It is particularly useful when high background fluorescence is a concern, such as in intracellular imaging or complex lysate analysis.
Reaction Parameters
| Parameter | Condition | Rationale |
| Catalyst | Generates Cu(I) in situ.[3] | |
| Ligand | THPTA or BTTAA | Protects biomolecules from oxidative damage; maintains Cu(I) solubility. |
| Solvent | DMSO/Water or PBS | Compatible with biological buffers. |
| pH | 7.0 - 7.5 | Physiological stability. |
| Concentration | 10 - 100 | Low concentrations feasible due to "Turn-On" sensitivity. |
Comparison with Other Probes
-
vs. Coumarin Azides: Quinoline derivatives often have better water solubility and smaller molecular footprints.
-
vs. Fluorescein Azides: 6-AMQ is smaller but typically requires UV/Blue excitation, whereas fluorescein is visible. 6-AMQ is preferred for multi-color experiments where the green/red channels are occupied.
Part 4: Experimental Protocols
Protocol: Metabolic Labeling & Detection
This workflow describes the labeling of alkyne-tagged biomolecules (e.g., EdU-labeled DNA or homopropargylglycine-labeled proteins) in cell culture.
Materials:
-
Cells incubated with alkyne-tagged metabolite.
-
Fixation buffer: 3.7% Formaldehyde in PBS.
-
Permeabilization buffer: 0.5% Triton X-100 in PBS.
-
Click Cocktail (Prepare fresh):
-
1x PBS (Buffer)
- THPTA (Ligand)
- 6-AMQ (Probe)
- Sodium Ascorbate (Add last)
-
Step-by-Step:
-
Fixation: Aspirate media, wash cells with PBS. Add Fixation buffer for 15 min at RT.
-
Permeabilization: Wash 2x with PBS. Add Permeabilization buffer for 20 min.
-
Blocking: Wash 2x with PBS. Block with 3% BSA in PBS for 30 min.
-
Click Reaction: Remove blocking solution. Add Click Cocktail to cells. Incubate for 30-60 minutes at RT in the dark.
-
Note: The order of addition in the cocktail is critical to prevent Cu(I) disproportionation before reaction.
-
-
Washing: Wash cells 3x with PBS containing 0.1% Tween-20 to remove unreacted probe (though 6-AMQ is low-background, washing improves SNR).
-
Imaging: Image using DAPI filter set (or appropriate filter for quinoline: Ex ~320-350nm, Em ~400-450nm).
Workflow Diagram
Figure 2: Standard workflow for intracellular detection using 6-AMQ.
Part 5: Applications & Case Studies
Activity-Based Protein Profiling (ABPP)
6-AMQ is utilized in ABPP to detect active enzymes. A "warhead" molecule tagged with an alkyne binds the active site of an enzyme. 6-AMQ is then clicked to the alkyne.
-
Advantage: The fluorogenic nature allows for direct in-gel fluorescence scanning without extensive washing steps to remove unreacted dye, as the unreacted azide is dark.
Copper Sensing (Indirect)
While 6-AMQ is not a direct chelator, its reaction rate is dependent on Cu(I) concentration. In analytical chemistry, it can serve as a dosimeter for labile Copper(I) in solution.
-
Method: A fixed concentration of 6-AMQ and a standard alkyne are mixed. The rate of fluorescence increase is proportional to the
in the sample.
References
-
Shieh, P., et al. (2012). "CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum."[2] Journal of the American Chemical Society. [Link]
-
Sivakumar, K., et al. (2004). "A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes." Organic Letters. [Link]
-
Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition. [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems."[4][5] Nature Chemical Biology. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology [mdpi.com]
Stability of quinoline-based azides in physiological conditions
A Technical Assessment for Bioorthogonal & Photoaffinity Applications
Executive Summary
Quinoline-based azides represent a privileged scaffold in chemical biology, serving dual roles as fluorogenic "click" chemistry partners and photoaffinity labeling (PAL) reagents. However, their deployment in physiological environments (
This technical guide analyzes the stability profile of quinoline azides, focusing on thiol-mediated reduction and photochemical degradation . It provides actionable protocols for validating reagent integrity prior to in vivo or live-cell application.
The Chemical Scaffold: Electronic Context
The stability of an organic azide (
-
The Pyridine Effect: The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect (
and effects). -
Consequence: This decreases electron density at the azide attachment point, making the azido group more electrophilic. While this accelerates Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), it simultaneously lowers the energy barrier for nucleophilic attack by biological thiols (e.g., Glutathione).
Primary Instability Vector: Thiol-Mediated Reduction
The most significant threat to quinoline azides in a physiological environment is reductive decomposition by intracellular thiols.
Mechanism: The reaction does not proceed via simple protonation. Instead, it follows a mechanism similar to the Staudinger reduction, where the thiol acts as a soft nucleophile attacking the terminal nitrogen of the azide.
-
Nucleophilic Attack: The thiolate anion (
) attacks the terminal nitrogen ( ) of the azide. -
Thiatriazoline Formation: A transient thiatriazoline intermediate is formed.
-
Decomposition: This intermediate collapses, releasing nitrogen gas (
) and yielding the corresponding amine and disulfide.
Pathway Diagram: Thiol Reduction vs. Click Reaction
The following diagram illustrates the competition between the desired bioorthogonal reaction and the destructive reduction pathway.
Caption: Competitive pathways in the cytosol. High concentrations of Glutathione (GSH) drive the reduction pathway, converting the reactive azide into an inert amine.
Secondary Instability: Photochemical Lability
Quinoline azides are inherently photoactive. While this is exploited for Photoaffinity Labeling (PAL), it presents a stability challenge during handling and storage.
-
UV Sensitivity: Absorption of UV light (300–360 nm) triggers the extrusion of
, generating a singlet nitrene. -
Ring Expansion: Unlike simple aryl nitrenes, quinoline nitrenes are prone to ring expansion, forming dehydroazepines in aqueous media, which further hydrolyze to non-functional byproducts.
Operational Constraint: All quinoline azide stocks must be handled under amber light or in opaque vessels. Ambient fluorescent lab lighting is sufficient to degrade sensitive derivatives over 2–4 hours.
Experimental Validation Protocols
Do not assume stability based on literature for phenyl azides. You must validate your specific quinoline derivative using the following self-validating protocols.
Protocol A: The Glutathione (GSH) Challenge
This assay mimics the reducing environment of the cytosol (approx. 1–10 mM GSH).
Materials:
-
Quinoline Azide Stock (10 mM in DMSO)
-
L-Glutathione, reduced (GSH)
-
Phosphate Buffered Saline (PBS), pH 7.4, degassed
-
HPLC/LC-MS system
Step-by-Step Workflow:
-
Preparation: Dilute Quinoline Azide to 100
in PBS. -
Induction: Add GSH to a final concentration of 5 mM (mimicking cytosolic levels).
-
Control A: Azide in PBS (No GSH) - Checks hydrolytic stability.
-
Control B: Azide + 5 mM GSSG (Oxidized Glutathione) - Verifies redox mechanism.
-
-
Incubation: Incubate at
in the dark. -
Sampling: Aliquot samples at
. -
Quenching: Flash freeze or acidify (pH < 3) to stop thiol reactivity immediately before injection.
-
Analysis: Monitor loss of Azide peak and appearance of Amine peak (
mass shift corresponding to loss of and gain of ).
Interpretation:
| Observation | Diagnosis | Action |
|---|---|---|
| >90% Azide remaining at 4h | Stable | Suitable for intracellular click chemistry. |
| 50-90% Azide remaining at 4h | Moderately Labile | Increase "click" reagent concentration; minimize incubation time. |
| <50% Azide remaining at 4h | Unstable | Compound will fail in vivo. Modify scaffold (add steric bulk or EDGs). |
Protocol B: Dark Hydrolytic Stability
-
Prepare 50
azide in PBS (pH 7.4). -
Incubate at
for 24 hours (protected from light). -
Analyze via HPLC.
-
Target: Degradation should be < 1%. If degradation is observed without thiols, the quinoline ring may be undergoing hydration or nucleophilic substitution at the azide position by water (rare, but possible in highly electron-deficient derivatives).
Strategic Design for Stability
If your quinoline azide fails the GSH challenge, use these medicinal chemistry strategies to improve stability without sacrificing the fluorogenic properties.
-
Steric Protection: Introduce a methyl or methoxy group ortho to the azide. This sterically hinders the approach of the bulky Glutathione nucleophile but allows the smaller linear alkyne to react.
-
Electronic Tuning: Add an Electron Donating Group (EDG) like
or to the quinoline ring. This increases electron density, making the azide less electrophilic and less prone to reduction.-
Trade-off: This may slightly reduce the rate of CuAAC/SPAAC reactions.
-
References
-
Mechanism of Azide Reduction: Staros, J. V., et al. (1978).[1] "Reduction of aryl azides by thiols: Implications for the use of photoaffinity reagents." Biochemical and Biophysical Research Communications. Link
-
Quinoline Photoaffinity Labeling: Mao, Q., et al. (2000). "The Multidrug Resistance Protein Is Photoaffinity Labeled by a Quinoline-Based Drug at Multiple Sites."[2] Biochemistry. Link
-
Bioorthogonal Stability Overview: Patterson, D. M., et al. (2014). "Finding the Right (Bio)orthogonal Chemistry." ACS Chemical Biology. Link
-
Thiol-Azide Reactivity: Cartwright, I. L., et al. (1976). "Chemical and photochemical stability of aryl azides." Nucleic Acids Research. Link
Sources
Synthesis and Application of 6-(Azidomethyl)quinoline: A Technical Whitepaper
Executive Summary
The synthesis of 6-(Azidomethyl)quinoline (CAS: 205111-31-5)[1] represents a critical workflow in the development of advanced pharmaceutical intermediates, particularly in the design of protein kinase inhibitors and bioconjugation scaffolds[2]. While its structural isomer, 2-azidomethylquinoline, is predominantly utilized for its robust bidentate chelation properties that dramatically accelerate Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3], the 6-substituted quinoline derivative offers unique steric orthogonality and electronic distribution.
As a Senior Application Scientist, I have structured this guide to move beyond standard recipe-based chemistry. This whitepaper details the mechanistic rationale, self-validating experimental protocols, and comparative advantages of the two primary synthetic pathways for 6-(Azidomethyl)quinoline: classical
Core Synthesis Pathways: Mechanistic Causality
To synthesize a high-purity azidomethyl scaffold, researchers must choose between two distinct thermodynamic pathways. Understanding the causality behind the reagent and solvent selections is paramount for scaling and safety.
Pathway A: Nucleophilic Substitution
The most direct route involves the reaction of 6-(chloromethyl)quinoline[4] or 6-(bromomethyl)quinoline[5] with sodium azide (
-
Causality of Solvent Selection: The use of a highly polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is a deliberate kinetic choice. DMF effectively solvates the sodium cation (
) via its oxygen lone pairs, while leaving the azide anion ( ) "bare" and poorly solvated. This lack of a solvent shell makes the azide highly nucleophilic, dramatically lowering the activation energy for the backside attack on the electrophilic benzylic carbon. This ensures rapid, near-quantitative conversion at ambient temperatures.
Pathway B: Direct Azidation via DPPA/DBU
An alternative approach utilizes 6-hydroxymethylquinoline, diphenyl phosphoryl azide (DPPA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[2].
-
Causality of Reagent Dynamics: This pathway circumvents the need to synthesize or isolate highly reactive, lachrymatory, and potentially unstable halomethyl intermediates. DBU acts as a sterically hindered, non-nucleophilic base to deprotonate the primary hydroxyl group. The resulting alkoxide attacks the electrophilic phosphorus of DPPA, creating a superior leaving group (diphenyl phosphate) while simultaneously releasing the azide ion in close proximity.
-
Causality of Solvent Selection: Toluene is selected as a non-polar solvent to suppress intermolecular side reactions and drive the concerted displacement forward over a 10-hour reaction window[2].
Visualizing Synthesis Workflows
Workflow of 6-(Azidomethyl)quinoline synthesis via SN2 and direct azidation pathways.
Experimental Methodologies (Self-Validating Protocols)
Trustworthy chemistry relies on self-validating systems. The following protocols integrate real-time analytical checkpoints to ensure reaction fidelity.
Protocol A: Synthesis via 6-(Chloromethyl)quinoline ( Route)
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 6-(chloromethyl)quinoline hydrochloride[4] in anhydrous DMF (0.2 M concentration).
-
Activation: Add 2.5 equivalents of Sodium Azide (
). Safety Note: Never use halogenated solvents like dichloromethane (DCM) during addition to prevent the formation of highly explosive diazidomethane. -
Reaction: Stir the suspension at 25 °C for 4–6 hours.
-
Self-Validation Checkpoint 1 (TLC): Monitor via Thin Layer Chromatography (Hexane:EtOAc 3:1). The product will appear as a distinct, less polar spot (higher
) compared to the starting material. -
Workup: Quench the reaction by pouring it into ice-cold distilled water (5x the volume of DMF) to dissolve unreacted
and partition the DMF. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Self-Validation Checkpoint 2 (IR Spectroscopy): Confirm product formation by the presence of a sharp, intense asymmetric stretching band at ~2100 cm⁻¹ , characteristic of the azide group.
Protocol B: Direct Azidation of 6-Hydroxymethylquinoline (DPPA Route)
-
Preparation: Dissolve 1.0 equivalent of 6-hydroxymethylquinoline in anhydrous toluene (0.15 M concentration) and cool to 0 °C in an ice bath[2].
-
Activation: Add 1.2 equivalents of DPPA dropwise, followed by the slow, dropwise addition of 1.2 equivalents of DBU[2].
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 10.0 hours[2].
-
Self-Validation Checkpoint 1 (TLC): Monitor the disappearance of the highly polar hydroxyl starting material.
-
Workup: Dilute the mixture with EtOAc and wash sequentially with 5% aqueous citric acid (to protonate and remove DBU), saturated
, and brine. -
Self-Validation Checkpoint 2 (IR Spectroscopy): Validate the complete disappearance of the broad O-H stretch at ~3300 cm⁻¹ and the emergence of the azide peak at ~2100 cm⁻¹ .
Quantitative Data Presentation
To facilitate experimental design, the following table summarizes the quantitative and qualitative metrics of both synthesis pathways.
| Parameter | Pathway A ( | Pathway B (DPPA/DBU Direct Azidation) |
| Primary Precursor | 6-(Chloromethyl)quinoline[4] | 6-Hydroxymethylquinoline[2] |
| Core Reagents | DPPA, DBU, Toluene[2] | |
| Standard Reaction Time | 4 - 6 hours | 10.0 hours[2] |
| Yield Expectation | 85 - 95% | 70 - 80% |
| Safety Profile | High Risk (Toxicity and explosivity of | Moderate Risk (DPPA is a safer azide transfer agent) |
| Intermediate Stability | Low (Benzylic halides degrade rapidly) | High (Benzylic alcohols are bench-stable) |
Downstream Applications: CuAAC Click Chemistry
Once synthesized, 6-(Azidomethyl)quinoline serves as a premium substrate for click chemistry. While it does not possess the same extreme Cu(II)-chelating acceleration as 2-azidomethylquinoline[3], it readily undergoes 1,3-dipolar cycloaddition with terminal alkynes to form stable 1,4-disubstituted 1,2,3-triazoles, a motif heavily utilized in modern drug discovery.
CuAAC click chemistry signaling and reaction pathway utilizing 6-(Azidomethyl)quinoline.
Conclusion
The strategic synthesis of 6-(Azidomethyl)quinoline requires a careful balance of kinetic efficiency and laboratory safety. For high-throughput, small-scale synthesis, the
References
- Building Blocks | CymitQuimica: 6-(Azidomethyl)quinoline. cymitquimica.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnP3vw9mBYnvgsfr6zytwq8NIkRwDMJccG0CJR6sdhJVz_2yMg0WX-n9JA3PI_eUX36_f_fS4YRgXBPDK05306LXWQJrlqmntfgM3-uGqctALAHJcVjfkyK2qOd4HTLVEcQKazJKqBOIigjAlYFLRgAyB3VAhulh7Z5_Bowt2vMTqY_qjgnP-_vPR5rTPQBihIunergg==]
- Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition. nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDkSnn6z8-vzt6abhsiwUkNh0_d8E-9HIFqwOk_f_m1X98R_V1LnPzST-Y5UBcK_DZtbo_dBFpBzl5i7aBJXP51peHfQl2haE8uYB_R2XtJyeAh6LHJAQiIYJGqVrUuKxIsxTjvEcp0VFCyDw=]
- 6-(azidomethyl)quinoline - CAS号 - 摩熵化学. molaid.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh38PNUySJhf6O_QaRQMrLTX7mkJMMA93QPfF-k_YTOlKUtcMlh87DQplW9XLUZ8LTIYLT-fKSqhEaU9TLEkZCZ0XCrdOjhbW1pwU__Ut-tsS_GgDMqE9exT0SPBZW4rIaMgO6Ta8NI7KdEvkn]
- 6-(Bromomethyl)quinoline (101279-39-4) for sale. vulcanchem.com. URL:[https://vertexaisearch.cloud.google.
- WO2012112946A1 - Substituted 6,7-dialkoxy-3-isoquinolinol derivatives. google.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkcxECHU6jqPraf_z4AOqPqnEUnWio3qewBzOgSFvJobm06B9JRBZ9gVLkl8mcF_SrP-_uGk3aZKXt_RogRIEdNS5nn3enu9CCuVbzRnPxeXyHd2fmkCwOWHu0AaSEJDbponY_UoOn8KCu8FbKBg==]
Sources
- 1. Building Blocks | CymitQuimica [cymitquimica.com]
- 2. 6-(azidomethyl)quinoline - CAS号 —— - 摩熵化学 [molaid.com]
- 3. Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2012112946A1 - Substituted 6,7-dialkoxy-3-isoquinolinol derivatives as inhibitors of phosphodiesterase 10 (pde10a) - Google Patents [patents.google.com]
- 5. 6-(Bromomethyl)quinoline (101279-39-4) for sale [vulcanchem.com]
Technical Analysis: 6-(Azidomethyl)quinoline vs. Conventional Fluorescent Azides
Executive Summary
This technical guide analyzes the physicochemical and functional distinctions between 6-(Azidomethyl)quinoline and established fluorescent azides (e.g., Coumarin, Fluorescein, and Rhodamine derivatives). While standard azides often serve as passive labels, 6-(Azidomethyl)quinoline represents a class of fluorogenic "turn-on" probes characterized by specific photophysical sensitivity to the bioorthogonal reaction state. This guide details its mechanism of action, comparative advantages in low-background imaging, and specific protocols for its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Introduction: The Landscape of Bioorthogonal Fluorophores
In bioorthogonal chemistry, the detection of alkyne-tagged biomolecules (proteins, lipids, glycans) relies on the specificity of the azide-alkyne cycloaddition. Conventional fluorescent azides (e.g., TAMRA-azide, Cy5-azide) are "always-on" fluorophores. They emit fluorescence regardless of whether they have reacted, necessitating extensive washing steps to remove unbound dye and prevent high background noise.
6-(Azidomethyl)quinoline belongs to a more advanced class: Fluorogenic Azides . In its native state, the azide group quenches the fluorescence of the quinoline scaffold. Upon reaction with an alkyne, the formation of the triazole ring restores fluorescence. This "turn-on" mechanism allows for wash-free imaging and higher signal-to-noise ratios, a critical advantage over "always-on" counterparts.
Technical Deep Dive: 6-(Azidomethyl)quinoline
Structural & Photophysical Properties
The core scaffold is a quinoline ring substituted at the 6-position with an azidomethyl group.
-
Excitation/Emission: Typically absorbs in the UV range (~300–350 nm) and emits in the Blue region (~400–450 nm) .
-
Quenching Mechanism: The azide group (
) acts as an efficient quencher of the quinoline excited state, primarily through Photoinduced Electron Transfer (PeT) . The lone pair electrons on the proximal nitrogen of the azide transfer to the photo-excited quinoline, causing non-radiative decay. -
Restoration: When the azide reacts with an alkyne via CuAAC, it forms a 1,2,3-triazole.[1][2][3] This conversion lowers the energy of the lone pair (or eliminates the specific orbital overlap required for PeT), restoring the radiative pathway and "turning on" the blue fluorescence.
The "Difference": Quinoline vs. Other Azides
The primary differentiators of 6-(Azidomethyl)quinoline compared to other fluorescent azides are Spectral Range , pH Sensitivity , and Size .
Comparative Matrix: Fluorescent Azides
| Feature | 6-(Azidomethyl)quinoline | 3-Azido-7-hydroxycoumarin | TAMRA-Azide | FAM-Azide |
| Fluorogenicity | High (Turn-On) | High (Turn-On) | Low (Always-On) | Low (Always-On) |
| Emission Color | Blue (~420 nm) | Blue-Green (~480 nm) | Red (~580 nm) | Green (~520 nm) |
| Mechanism | PeT Quenching | PeT / ICT Modulation | None | None |
| Stokes Shift | Large (>80 nm) | Large (>80 nm) | Small (~25 nm) | Small (~25 nm) |
| pH Sensitivity | High (pKa ~5-6) | Moderate (pKa ~7.8) | Low | Moderate |
| Cell Permeability | High (Hydrophobic) | High | Moderate | Low (Charged) |
| Washing Required | No (Wash-free) | No (Wash-free) | Yes | Yes |
Unique Utility: pH-Gated Imaging
Unlike Rhodamine or Cyanine dyes, the quinoline nitrogen is basic. This makes 6-(Azidomethyl)quinoline uniquely suited for lysosomal tracking or imaging in acidic microenvironments. The fluorescence intensity of quinolines often increases in acidic conditions due to protonation of the ring nitrogen, which suppresses PeT from the ring nitrogen itself. This dual-sensitivity (Azide-reaction AND pH) distinguishes it from the strictly reaction-dependent Coumarin azides.
Mechanism of Action (Visualization)
The following diagram illustrates the "Turn-On" mechanism via the CuAAC reaction.
Caption: Mechanism of fluorescence restoration. The azide group quenches the quinoline via PeT. Copper-catalyzed reaction with an alkyne forms a triazole, blocking PeT and restoring blue fluorescence.
Experimental Protocol: Intracellular Labeling
This protocol describes the labeling of alkyne-modified proteins (e.g., incorporated Homopropargylglycine, HPG) in fixed cells using 6-(Azidomethyl)quinoline.
Reagents Required[2][4][5][6][7][8][9]
-
Probe: 6-(Azidomethyl)quinoline (10 mM stock in DMSO).
-
Catalyst: CuSO4 (100 mM in water).
-
Reducing Agent: Sodium Ascorbate (500 mM in water, fresh).
-
Ligand: THPTA or TBTA (to protect biomolecules from oxidation).
-
Buffer: PBS (pH 7.4).
Step-by-Step Methodology
-
Metabolic Labeling: Incubate cells with 50 µM HPG (alkyne-tagged amino acid) for 1-4 hours.
-
Fixation: Wash cells with PBS and fix with 3.7% Formaldehyde for 15 minutes. Permeabilize with 0.5% Triton X-100 for 10 minutes.
-
Click Reaction Cocktail Preparation:
-
Prepare the reaction buffer in PBS.
-
Add reagents in this exact order to prevent Cu(I) precipitation:
-
THPTA Ligand (Final: 100 µM)
-
CuSO4 (Final: 20 µM) - Premix Ligand and Cu before adding to buffer.
-
6-(Azidomethyl)quinoline (Final: 10–20 µM)
-
Sodium Ascorbate (Final: 5 mM) - Add last to initiate catalyst.
-
-
-
Staining: Add the cocktail to cells immediately. Incubate for 30–60 minutes at Room Temperature in the dark.
-
Wash-Free Imaging (Optional): Due to the fluorogenic nature, extensive washing is not strictly necessary, but 1-2 washes with PBS are recommended to remove excess copper.
-
Imaging: Image using a DAPI filter set (Ex: ~350nm, Em: ~450nm).
Workflow Visualization
Caption: Step-by-step workflow for labeling alkyne-tagged biomolecules using the fluorogenic quinoline probe.
Conclusion
6-(Azidomethyl)quinoline is a specialized tool for bioorthogonal chemistry, distinct from standard azides by its fluorogenic "turn-on" capability and blue/UV emission profile . While Coumarin azides offer similar turn-on benefits in the green spectrum, the Quinoline variant provides an orthogonal color channel and unique pH-dependent properties suitable for acidic organelle imaging. Its application eliminates the need for extensive washing, preserving delicate cellular structures and improving throughput in drug discovery screening assays.
References
-
Sivakumar, K., et al. (2004). A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes. Organic Letters. [Link]
-
Shieh, P., et al. (2015). Fluorogenic Probes for Bioorthogonal Labeling in Living Cells.[4] Accounts of Chemical Research. [Link]
-
Zhou, Y., et al. (2016). Recent Advances in Bioorthogonal Chemistry-Guided Molecular Imaging. Bioconjugate Chemistry.[3][4] [Link]
-
Li, L., et al. (2013). Fluorogenic "Click" Reaction for Labeling and Detection of DNA in Proliferating Cells.[5] Angewandte Chemie International Edition. [Link]
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Thermodynamic and Kinetic Profiling of 6-(Azidomethyl)quinoline in CuAAC Ligation
Topic: Thermodynamic Properties of 6-(Azidomethyl)quinoline Click Reactions Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Core Directive
This technical guide analyzes the thermodynamic landscape of 6-(Azidomethyl)quinoline (6-AMQ) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike standard benzyl azides, 6-AMQ serves a dual function: it is a bio-orthogonal ligation partner and a fluorogenic "switch" probe .
The thermodynamic driving force of this reaction is twofold:
-
Ground State Thermodynamics: The highly exothermic formation of the 1,2,3-triazole ring (
), driven by aromatization energy. -
Excited State Thermodynamics: The modulation of Photoinduced Electron Transfer (PET). The azide group is a thermodynamic sink for excited-state electrons (quenching fluorescence), while the resulting triazole eliminates this pathway (restoring fluorescence).
This guide provides the mechanistic causality, thermodynamic values, and self-validating protocols required to utilize 6-AMQ in high-fidelity molecular tagging.
Thermodynamic Profile
Chemical Thermodynamics (Ground State)
The reaction between 6-AMQ and a terminal alkyne is a 1,3-dipolar cycloaddition. In the presence of Cu(I), it proceeds via a stepwise metallacycle mechanism rather than the concerted thermal Huisgen pathway.
Key Thermodynamic Parameters (Standard Conditions, 298 K):
| Parameter | Value (Approx.) | Mechanistic Driver |
| Enthalpy of Reaction ( | Formation of the stable aromatic triazole ring; highly exothermic. | |
| Gibbs Free Energy ( | High exothermicity overcomes the negative entropy of bimolecular association. | |
| Activation Energy ( | High barrier due to electronic repulsion and concerted transition state strain. | |
| Activation Energy ( | Formation of Cu-acetylide intermediate lowers the barrier significantly. | |
| Regioselectivity ( | The 1,4-regioisomer is exclusively favored by the Cu-catalytic cycle geometry. |
Photophysical Thermodynamics (Excited State)
The utility of 6-AMQ lies in its fluorescence switching. This is governed by the Rehm-Weller equation , which predicts the thermodynamics of electron transfer (
-
Pre-Click (Azide): The azide lone pair has an oxidation potential that makes
(exergonic) relative to the excited quinoline fluorophore. An electron transfers from the azide to the quinoline HOMO, quenching fluorescence (PET ON). -
Post-Click (Triazole): The triazole ring lowers the HOMO energy of the substituent, making
(endergonic). Electron transfer is thermodynamically forbidden; radiative decay (fluorescence) becomes the dominant pathway (PET OFF).
Mechanistic Visualization
Reaction Energy Landscape
The following diagram illustrates the transition from reactants to the stable triazole product, highlighting the catalytic lowering of the activation barrier.
PET Switching Mechanism
This diagram details the electron transfer thermodynamics that control the fluorescence "Turn-On" effect.
Experimental Protocols
Synthesis of 6-(Azidomethyl)quinoline
Rationale: Direct azidation of halomethyl precursors is the most thermodynamically reliable route, avoiding the instability of diazonium intermediates.
Reagents: 6-(Bromomethyl)quinoline (commercially available or synthesized from 6-methylquinoline via NBS bromination), Sodium Azide (
-
Preparation: Dissolve 6-(Bromomethyl)quinoline (1.0 eq) in anhydrous DMF (
). -
Azidation: Add
(1.5 eq) cautiously.-
Safety Note: Azides are potentially explosive. Keep the molecular weight ratio
. 6-AMQ satisfies this ( , borderline). Handle small scales (<1g) behind a blast shield.
-
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The azide is typically less polar than the bromide.
-
Workup: Dilute with water (exothermic solvation), extract with
or DCM. Wash organic layer with water to remove DMF. Dry over . -
Purification: Flash chromatography is usually not required if conversion is quantitative; however, filtration through a short silica plug is recommended.
-
Validation: IR spectroscopy must show a strong, sharp peak at
(azide stretch).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Measurement
Rationale: ITC directly measures the heat evolved (
Equipment: MicroCal PEAQ-ITC (or equivalent).
-
Cell Preparation (Reactant A): Fill the sample cell with 6-AMQ (
) and Cu(I) catalyst ligand complex (e.g., THPTA-Cu, ) in degassed buffer/DMSO mixture (e.g., PBS:DMSO 9:1).-
Note: DMSO is often required for solubility of the quinoline.
-
-
Syringe Preparation (Reactant B): Fill the injection syringe with the alkyne partner (e.g., propargyl alcohol,
) in the exact same solvent buffer to minimize heat of dilution. -
Titration Loop:
-
Temperature:
( ). -
Injections:
injections, 150s spacing. -
Stirring: 750 rpm.
-
-
Data Analysis:
-
Integrate the heat spikes (exothermic peaks, negative
). -
Fit data to a "One Set of Sites" model (assuming 1:1 stoichiometry).
-
Output:
(slope of the isotherm), (affinity constant), and (stoichiometry). -
Calculate
and .
-
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [Link]
-
Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Copper Intermediate. Journal of the American Chemical Society. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[1] Chemical Society Reviews. [Link]
-
Zhou, Z., & Fahrni, C. J. (2004). A Fluorogenic Probe for the Copper(I)-Catalyzed Azide-Alkyne Ligation Reaction: Modulation of the Fluorescence Emission via 1,2,3-Triazole Formation. Journal of the American Chemical Society. [Link]
-
Sivakumar, K., et al. (2004). A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes. Organic Letters. [Link]
Sources
Technical Whitepaper: Safety Profile and Handling Protocols for 6-(Azidomethyl)quinoline
Executive Summary
6-(Azidomethyl)quinoline (CAS: 205111-31-5) is a bifunctional heterocyclic building block frequently employed in bioorthogonal chemistry (CuAAC "Click" reactions) and fluorescent probe development. Its safety profile is dominated by two distinct hazard classes: the explosive instability inherent to the organic azide functionality and the genotoxic/carcinogenic potential inherited from the quinoline scaffold.
This technical guide synthesizes physicochemical data, Structure-Activity Relationship (SAR) analysis, and established safety protocols to provide a comprehensive handling framework. Immediate Caution: This compound possesses a Carbon-to-Nitrogen (C/N) ratio of 2.5, placing it in the "metastable" category. It requires strict adherence to cold chain storage and specific isolation protocols to prevent energetic decomposition.
Part 1: Physicochemical Hazards (The Azide Factor)[1]
The primary acute physical hazard of 6-(Azidomethyl)quinoline arises from the azidomethyl group (
Energetic Stability Analysis
To determine the handling limits of this molecule, we apply two standard heuristic rules used in high-energy materials chemistry: the C/N Ratio and the Rule of Six .[3]
Table 1: Stability Calculation for 6-(Azidomethyl)quinoline (
| Parameter | Value | Threshold Rule | Safety Verdict |
| Molecular Weight | 184.2 g/mol | N/A | N/A |
| Carbon Count ( | 10 | N/A | N/A |
| Nitrogen Count ( | 4 | N/A | N/A |
| C/N Ratio | 2.5 | Warning: Borderline Unstable | |
| Rule of Six | 10 | Pass |
Interpretation: While the compound passes the "Rule of Six" (suggesting sufficient carbon dilution to prevent spontaneous detonation at ambient conditions), the C/N ratio of 2.5 is below the safety threshold of 3.0. This indicates that 6-(Azidomethyl)quinoline is metastable . It retains significant potential for energetic decomposition if heated or subjected to transition metal impurities.
Decomposition Hazards
The decomposition of the azide moiety releases nitrogen gas (
Figure 1: Decomposition pathways and incompatibility triggers for organic azides.
Part 2: Biological Toxicity (The Quinoline Factor)
The biological hazards are driven by the quinoline scaffold.[4][5] Quinoline and its derivatives are well-documented mutagens and carcinogens (IARC Group 2B / EPA Group B2).
Genotoxicity and Carcinogenicity
Quinoline derivatives require metabolic activation to exert genotoxicity. The mechanism involves enzymatic oxidation by Cytochrome P450 (specifically CYP2A6 and CYP3A4) to form an epoxide intermediate. This epoxide is an electrophile that covalently binds to DNA bases (forming adducts), leading to replication errors.
-
Structural Alert: The 2,3-position and 5,6-position on the quinoline ring are primary sites for epoxidation.
-
Ames Test Prediction: 6-(Azidomethyl)quinoline is predicted Ames Positive (mutagenic) in strains TA100 and TA98 with metabolic activation (S9 fraction).
Metabolic Activation Pathway
Figure 2: Proposed metabolic activation pathway leading to genotoxicity.
Target Organ Toxicity
Based on quinoline data, chronic exposure targets:
-
Liver: Hepatocellular necrosis and carcinoma.
-
Kidneys: Nephrotoxicity.
-
Respiratory Tract: Irritation and potential nasal cavity tumors (inhalation).
Part 3: Safe Handling & Synthesis Protocols
Synthesis Safety (The Halogen Rule)
CRITICAL WARNING: When synthesizing this compound from 6-(bromomethyl)quinoline and sodium azide, NEVER use halogenated solvents (Dichloromethane, Chloroform). [1]
-
Reason: Sodium azide reacts with DCM to form Diazidomethane (
), a hyper-explosive compound that detonates with minimal friction. -
Safe Solvents: DMF, DMSO, or Acetonitrile.
Operational Workflow
The following workflow ensures containment of both the acute explosive risk and the chronic toxicity risk.
Figure 3: Mandatory safety workflow for handling 6-(Azidomethyl)quinoline.
Storage and Disposal
-
Storage: Store at -20°C or lower. Protect from light (quinoline degradation) and moisture.
-
Disposal: Do not dispose of down the drain. Azides can react with copper/lead plumbing to form explosive metal azides.
-
Quenching: Unreacted azide residues should be quenched using a phosphine reduction (e.g., Triphenylphosphine) or a specific azide-neutralization kit before disposal as hazardous organic waste.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 6-(Azidomethyl)quinoline. Retrieved from
- Brisse, M. et al. (2010). "The Chemistry of Organic Azides." Chemical Reviews.
-
National Toxicology Program (NTP). (2002). Toxicology and Carcinogenesis Studies of Quinoline. NTP TR 511. Retrieved from
-
Kolb, H.C.[1] & Sharpless, K.B. (2003). "The growing impact of click chemistry on drug discovery." Drug Discovery Today. (Context for usage and safety).
-
University of California, Santa Cruz. (2014). Standard Operating Procedure: Organic Azides. Retrieved from
-
Eisai Co., Ltd. (2024). "Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test." Genes and Environment. Retrieved from
Sources
Methodological & Application
Protocol for CuAAC reaction using 6-(Azidomethyl)quinoline
Application Note: High-Fidelity CuAAC Protocol for 6-(Azidomethyl)quinoline
Introduction & Scope
6-(Azidomethyl)quinoline is a versatile heteroaromatic scaffold widely employed in medicinal chemistry and chemical biology. Unlike simple alkyl azides, this compound serves a dual function: it acts as a bio-orthogonal "click" handle and a latent fluorophore. Upon cycloaddition with terminal alkynes, the resulting 1,2,3-triazole-linked quinoline often exhibits altered photophysical properties (e.g., suppression of Photoinduced Electron Transfer (PET)), making it a valuable "turn-on" fluorescent probe for biomolecular labeling.
However, the quinoline nitrogen (N1) presents a specific challenge: it is a Lewis base capable of coordinating Cu(I) ions. While 6-(azidomethyl)quinoline is not a "chelating azide" (where the coordinating atom is adjacent to the azide, accelerating the reaction), the distal nitrogen can act as a competitive ligand, potentially sequestering the catalyst and stalling the reaction. This protocol is engineered to overcome this "catalyst sink" effect using a high-affinity ligand system (THPTA) to ensure rapid, quantitative conversion while preserving the optical integrity of the scaffold.
Mechanistic Considerations: The "Distal Nitrogen" Factor
To ensure reproducibility, one must understand the molecular geometry affecting the catalysis:
-
No Autocatalysis: Unlike 2-(azidomethyl)pyridine (picolyl azide), where the pyridine nitrogen directs the Cu(I) to the azide, the nitrogen in 6-(azidomethyl)quinoline is topologically distant from the reaction center. It does not stabilize the Cu-acetylide transition state.
-
Competitive Inhibition: The quinoline nitrogen (
) can coordinate free Cu(I) or Cu(II) in solution. In low-ligand environments, this leads to the formation of catalytically inactive [Cu(quinoline) ] complexes. -
Solution: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) .[1][2] THPTA binds Cu(I) with sufficient strength to prevent quinoline sequestration but remains labile enough to permit the acetylide-azide catalytic cycle. It also protects biomolecules from oxidative damage mediated by reactive oxygen species (ROS).
Materials & Equipment
Reagents:
-
Azide: 6-(Azidomethyl)quinoline (Store at -20°C, protected from light).
-
Alkyne: Terminal alkyne substrate of interest.[1]
-
Catalyst Source: CuSO
· 5H O (20 mM aqueous stock). -
Ligand: THPTA (50 mM aqueous stock). Preferred over TBTA for aqueous solubility.
-
Reductant: Sodium Ascorbate (100 mM aqueous stock, freshly prepared ).[2]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) or DMSO/Water mixtures for organic substrates.[2]
-
Quenching Agent: 500 mM EDTA (pH 8.0).
Equipment:
-
HPLC-MS (for QC).
-
Fluorescence Plate Reader (Ex/Em ~350/450 nm, compound dependent).
-
Inert gas supply (Argon/Nitrogen).
Experimental Protocol
Phase 1: Catalyst "Cocktail" Preparation
Rationale: Pre-complexing Copper and Ligand prevents transient high-concentration copper exposure to the substrate and ensures thermodynamic stability of the catalyst.
-
In a clean microcentrifuge tube, mix THPTA stock and CuSO
stock in a 5:1 molar ratio .-
Example: 10 µL CuSO
(20 mM) + 20 µL THPTA (50 mM).
-
-
Vortex and incubate for 5 minutes. The solution should remain clear blue/teal.
-
Note: This "Catalyst Master Mix" is stable for weeks at -20°C.
-
Phase 2: The Reaction (Standard Analytical Scale)
Scale: 100 µL reaction volume. Concentrations: 100 µM Substrate.
-
Solvent Prep: Prepare a solvent mixture of DMSO:Buffer (typically 1:1 to 1:4 depending on quinoline solubility).
-
Substrate Addition:
-
Add Alkyne (Final conc: 100 µM).
-
Add 6-(Azidomethyl)quinoline (Final conc: 120 µM, 1.2 equiv).
-
Note: Slight excess of azide ensures complete consumption of the valuable alkyne cargo.
-
-
Catalyst Addition:
-
Add Catalyst Master Mix (from Phase 1) to the reaction.
-
Target Cu concentration: 100 µM (1 equiv relative to alkyne).
-
Expert Tip: For challenging substrates, increase Cu to 5 equiv.
-
-
Initiation:
-
Add Sodium Ascorbate (Final conc: 2.5 mM, 25 equiv).
-
Why so high? Ascorbate is consumed by oxygen. Excess ensures Cu remains in the +1 oxidation state.
-
-
Incubation:
-
Flush headspace with Argon (optional but recommended).
-
Cap and rotate/shake at Room Temperature for 1–2 hours.
-
Protect from light to prevent photobleaching of the quinoline.
-
Phase 3: Termination and Copper Removal (The "Purge")
Rationale: Residual copper quenches quinoline fluorescence and interferes with biological assays.
-
Add EDTA (500 mM) to a final concentration of 5 mM.
-
Incubate for 10 minutes. The solution may turn slightly blue (Cu-EDTA complex).
-
Purification:
-
For Small Molecules: Dilute with EtOAc, wash with water/brine (Cu-EDTA stays in water).
-
For Bioconjugates: Desalt using a PD-10 column or dialyze against EDTA-free buffer.
-
Visualization of Workflow
Caption: Step-by-step workflow for CuAAC using 6-(Azidomethyl)quinoline, emphasizing catalyst pre-complexation and EDTA cleanup.
Data Analysis & QC
Quantitative Metrics:
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Conversion | LC-MS (UV 254 nm) | > 95% consumption of Alkyne |
| Identity | High-Res MS | Mass Error < 5 ppm |
| Copper Content | ICP-MS or Colorimetric | < 5 ppb (post-purification) |
| Fluorescence | Fluorometer | Signal > 10x background (if turn-on) |
Mechanism of Fluorescence Modulation: The triazole formation typically blocks the lone pair of the benzylic nitrogen (if present in the linker) or alters the electronic conjugation. For 6-(azidomethyl)quinoline, the triazole ring acts as an electron-withdrawing group, often stabilizing the excited state and reducing non-radiative decay pathways.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Stalled Reaction | Copper sequestration by Quinoline N. | Increase Cu/THPTA loading to 5-10 equiv. Ensure 1:5 Cu:Ligand ratio. |
| Precipitation | Quinoline insolubility in water. | Increase DMSO/tBuOH content to 50%. |
| Oxidation of Protein/Cargo | ROS generation. | Increase THPTA concentration; perform under Argon atmosphere. |
| High Background Fluorescence | Unreacted Quinoline Azide. | Use Alkyne in slight excess or perform rigorous HPLC purification. |
| Blue Tint in Product | Residual Copper. | Repeat EDTA wash or use heterogeneous scavenger (e.g., Cupral). |
References
-
Presolsi, A., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link
-
Hong, V., et al. (2009).[3][4] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition. Link
-
Uttamapinant, C., et al. (2012). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie (Note: Contrasts chelating vs. non-chelating azides). Link
-
Jiang, H., et al. (2014). "Click chemistry: 1,2,3-triazoles as pharmacophores." Expert Opinion on Drug Discovery. Link
Sources
Synthesis of 6-(Azidomethyl)quinoline from 6-(bromomethyl)quinoline
Technical Application Note: Optimized Synthesis of 6-(Azidomethyl)quinoline
Executive Summary
This application note details the optimized synthetic protocol for converting 6-(bromomethyl)quinoline to 6-(azidomethyl)quinoline via nucleophilic substitution (
Key Advantages of this Protocol:
-
High Conversion: Optimized solvent systems ensure >95% conversion.
-
Safety-First Design: Integrated engineering controls for handling sodium azide (
) and potentially shock-sensitive intermediates. -
Scalability: Validated for milligram to gram-scale synthesis.
Reaction Mechanism & Logic
The transformation proceeds via a classical
Reaction Scheme:
6-(bromomethyl)quinoline +
Figure 1: Mechanistic pathway for the azidation of 6-(bromomethyl)quinoline.
Critical Safety Protocol (Read Before Experimentation)
Hazard Warning: Azides are high-energy compounds. While 6-(azidomethyl)quinoline is relatively stable due to the aromatic scaffold, strict adherence to safety rules is mandatory.
The "Rule of Six" & C/N Ratio
To assess the explosivity of an organic azide, calculate the Carbon/Nitrogen ratio.
-
Equation:
-
Substrate Analysis (6-(azidomethyl)quinoline -
):- (Carbons)
- (Nitrogens)
-
Ratio:
-
Assessment: The ratio is < 3 , indicating this compound is potentially energetic.
-
Action: Store in solution whenever possible. Do not distill. Do not heat neat material >80°C. Store away from light.
-
Handling Precautions
-
No Halogenated Solvents: Do not use Dichloromethane (DCM) or Chloroform with sodium azide.[1] Reacting DCM with
can form Diazidomethane, which is extremely explosive. -
No Metal Spatulas: Use Teflon or plastic spatulas. Metal contact (especially Cu/Pb) can form shock-sensitive metal azides.
-
Quenching: All azide waste must be quenched with 10% ceric ammonium nitrate or bleach solution before disposal.
Materials & Equipment
| Component | Grade/Spec | Role |
| 6-(bromomethyl)quinoline | >95% Purity | Substrate |
| Sodium Azide ( | Reagent Grade | Nucleophile source |
| DMF (N,N-Dimethylformamide) | Anhydrous | Polar aprotic solvent (promotes |
| Ethyl Acetate (EtOAc) | ACS Grade | Extraction solvent |
| Brine (Sat. NaCl) | Aqueous | Wash solution |
| Magnesium Sulfate ( | Anhydrous | Drying agent |
Experimental Protocol
Step 1: Reaction Setup
-
Equip a clean, dry round-bottom flask with a magnetic stir bar.
-
Dissolve 6-(bromomethyl)quinoline (1.0 equiv, e.g., 222 mg, 1.0 mmol) in anhydrous DMF (Concentration: 0.2 M, e.g., 5.0 mL).
-
Note: DMF is preferred over Acetone/Water for quinolines to ensure full solubility of the hydrophobic aromatic scaffold.
-
-
Add Sodium Azide (1.5 equiv, e.g., 97.5 mg, 1.5 mmol) in a single portion.
-
Caution: Add gently to avoid dusting. Wear a mask.
-
-
Seal the flask with a septum and inert gas balloon (
or Ar). -
Stir at Room Temperature (25°C) for 4–6 hours.
-
Optimization: If TLC shows starting material remaining after 6 hours, warm to 60°C for 1 hour.
-
Step 2: Monitoring (TLC)
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm). The azide product typically runs slightly higher (
~0.5-0.6) than the bromide precursor ( ~0.4-0.5) and does not stain with as aggressively as the bromide might.
Step 3: Workup (Extraction)
-
Dilute the reaction mixture with 20 mL of cold water (quenches excess solubility of
). -
Extract with Ethyl Acetate (
mL).-
Why EtOAc? It efficiently extracts the organic azide while leaving inorganic salts (
, excess ) in the aqueous phase.
-
-
Wash the combined organic layers with:
-
Water (
mL) – Critical to remove residual DMF. -
Brine (
mL).
-
-
Dry over anhydrous
for 10 minutes. -
Filter and Concentrate under reduced pressure (Rotary Evaporator) at <40°C.
-
Safety: Do not concentrate to absolute dryness if not necessary; keep as a concentrated oil or store in solution.
-
Step 4: Purification
-
Crude Purity: Often >90% and suitable for Click chemistry without further purification.
-
Refinement: If necessary, purify via a short Silica Gel plug eluting with 20% EtOAc/Hexanes. Avoid distillation.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and isolation.
Characterization & Validation
Upon isolation, the product should be validated using the following spectroscopic markers.
| Technique | Parameter | Expected Value/Observation | Structural Insight |
| IR Spectroscopy | 2090–2110 cm⁻¹ (Strong, sharp) | Diagnostic Azide ( | |
| ¹H NMR | 4.50 – 4.60 (Singlet, 2H) | Benzylic | |
| ¹H NMR | 7.40 – 8.90 (Multiplets) | Quinoline aromatic protons (characteristic pattern). | |
| ¹³C NMR | ~54.0 – 55.0 | Benzylic Carbon attached to Azide.[2] | |
| HRMS | Confirm mass of |
Troubleshooting Guide
-
Issue: Low Yield / Incomplete Reaction
-
Cause: Old Sodium Azide (oxidized surface) or wet DMF.
-
Solution: Use fresh
or activate it by crushing crystals under inert atmosphere. Ensure DMF is anhydrous.
-
-
Issue: Residual DMF in NMR
-
Observation: Peaks at 2.9, 3.0, and 8.0 ppm.
-
Solution: Increase the number of water washes during extraction (DMF is highly water-soluble).
-
-
Issue: Product Decomposition
-
Cause: Exposure to light or excessive heat during rotary evaporation.
-
Solution: Wrap flask in foil; keep bath temperature <40°C.
-
References
- Synthesis of Benzyl Azides (General Protocol): Title: Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide. Source: BenchChem.
-
Safety of Organic Azides
- Title: Organic Azides: Syntheses and Applic
- Source: University of Pittsburgh / Angew. Chem. Int. Ed.
-
URL:[Link]
-
Quinoline Characterization Data
- Title: Electronic Supporting Information: 2-Azido-6-(phenylethynyl)quinoline N–oxide (NMR comparisons).
- Source: Royal Society of Chemistry (RSC).
-
URL:[Link]
-
Azide Handling Guidelines
- Title: Azide Compounds - Environmental Health and Safety.
- Source: Florida St
-
URL:[Link]
Sources
Step-by-step synthesis of 6-(Azidomethyl)quinoline from 6-methylquinoline
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: To provide a mechanistically grounded, self-validating protocol for the synthesis of 6-(azidomethyl)quinoline, a highly versatile small-molecule scaffold used extensively in click chemistry (CuAAC) and the development of kinase inhibitors[1].
Scientific Overview & Synthetic Strategy
The synthesis of 6-(azidomethyl)quinoline (CAS: 205111-31-5, MW: 184.2 g/mol ) from 6-methylquinoline is achieved via a robust two-step linear sequence[1]. The strategy leverages the differential reactivity of the benzylic position on the quinoline ring system.
-
Step 1: Radical Bromination (Wohl-Ziegler Reaction). The process begins with the regioselective bromination of the 6-methyl group using N-bromosuccinimide (NBS) and a radical initiator[2]. This step requires careful control of the radical propagation environment to prevent over-bromination or ring-halogenation[3].
-
Step 2: Nucleophilic Substitution (
). The resulting benzylic bromide is an excellent electrophile. Treatment with sodium azide in a polar aprotic solvent facilitates a rapid displacement, yielding the target organic azide.
Workflow for the two-step synthesis of 6-(Azidomethyl)quinoline.
Experimental Protocols & Mechanistic Causality
Step 1: Synthesis of 6-(Bromomethyl)quinoline
Mechanistic Insight:
Benzylic bromination is achieved using NBS under photocatalytic or thermal radical initiation conditions[3]. NBS is chosen over elemental bromine (
Protocol:
-
Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (Nitrogen or Argon).
-
Reagent Loading: Dissolve 6-methylquinoline (1.0 equivalent) in anhydrous benzotrifluoride (BTF) or acetonitrile (0.2 M concentration). Causality: BTF is utilized as a modern, environmentally preferable alternative to carbon tetrachloride (
) that still provides excellent solubility and inertness toward radical halogenation. -
Initiation: Add N-bromosuccinimide (NBS, 1.05 equivalents) and AIBN (0.05 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) for 4 to 6 hours. Monitor the reaction via TLC or LC-MS. Self-Validation: The reaction is complete when the starting material is consumed. Prolonged heating or excess NBS will lead to the formation of the undesired 6-(dibromomethyl)quinoline byproduct.
-
Workup: Cool the reaction to room temperature. The byproduct, succinimide, will precipitate out of the solution. Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate 6-(bromomethyl)quinoline.
Step 2: Synthesis of 6-(Azidomethyl)quinoline
Mechanistic Insight:
The conversion of the benzylic bromide to the azide proceeds via a classic bimolecular nucleophilic substitution (
Protocol:
-
Setup: In a clean, dry round-bottom flask, dissolve the purified 6-(bromomethyl)quinoline (1.0 equivalent) in anhydrous DMF (0.3 M concentration).
-
Nucleophile Addition: Add Sodium Azide (
, 1.5 equivalents) in one portion.-
Safety Imperative:
is highly toxic. Ensure the reaction is kept strictly basic/neutral. Exposure to acidic conditions will generate hydrazoic acid ( ), a highly toxic and explosive gas.
-
-
Reaction: Stir the suspension at room temperature to 50°C for 8-12 hours. The progress can be monitored by TLC (the azide typically runs slightly higher/less polar than the bromide).
-
Workup: Quench the reaction by pouring the mixture into a separatory funnel containing distilled water (5x the reaction volume) to solubilize the DMF and excess inorganic salts. Extract the aqueous layer with Ethyl Acetate (
). -
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure. -
Storage: The resulting 6-(azidomethyl)quinoline is generally obtained in high purity but can be further purified by chromatography if necessary. Store at 4°C protected from light.
Quantitative Data & Analytical Validation
The following table summarizes the stoichiometric parameters and expected analytical markers necessary to validate the success of each synthetic step.
| Parameter / Metric | Step 1: 6-(Bromomethyl)quinoline | Step 2: 6-(Azidomethyl)quinoline |
| Reaction Type | Radical Benzylic Bromination | |
| Key Reagents | NBS (1.05 eq), AIBN (0.05 eq) | |
| Optimal Solvent | Benzotrifluoride (BTF) or MeCN | Anhydrous DMF |
| Temperature | Reflux (~80°C) | Room Temp to 50°C |
| Expected Yield | 75 - 85% | 85 - 95% |
| Singlet, ~4.65 ppm ( | Singlet, ~4.50 ppm ( | |
| IR Spectroscopy | C-Br stretch (~600-500 cm | Strong |
References
- CymitQuimica. "Building Blocks | CymitQuimica: 6-(Azidomethyl)quinoline." cymitquimica.com.
- Vulcanchem. "6-(Bromomethyl)quinoline (101279-39-4) for sale." vulcanchem.com.
- Benzerka, S. et al. "2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate." PMC / nih.gov.
Sources
Bioconjugation protocols using 6-(Azidomethyl)quinoline fluorescent labels
Application Note: High-Fidelity Bioconjugation with 6-(Azidomethyl)quinoline
Abstract
This technical guide details the protocol for utilizing 6-(Azidomethyl)quinoline (CAS: 205111-31-5) as a fluorogenic probe for the detection and labeling of alkyne-tagged biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike conventional "always-on" fluorophores, quinoline-azide derivatives often exhibit a "turn-on" fluorescence mechanism, where the azide group quenches the fluorophore through Photoinduced Electron Transfer (PET) or heavy-atom effects until reacted. This guide provides optimized workflows for protein and oligonucleotide labeling, emphasizing the critical role of the THPTA ligand in preventing copper-induced degradation and ensuring high signal-to-noise ratios.
Introduction & Mechanism of Action
6-(Azidomethyl)quinoline is a bioorthogonal reporter designed for high-specificity labeling. The core quinoline scaffold serves as the fluorophore, while the azidomethyl group functions as the reactive handle.
The "Turn-On" Fluorogenic Switch
The utility of this probe lies in its electronic modulation. In its native state, the electron-rich azide group (
-
Excitation (Typical):
(UV/Blue) -
Emission (Typical):
(Blue) -
Stokes Shift: Large (
), reducing self-quenching and scattering interference.
Reaction Mechanism (CuAAC)
The reaction proceeds via a stepwise cycle catalyzed by Cu(I), which is generated in situ from Cu(II) sulfate and sodium ascorbate. The THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand is mandatory to chelate Cu(I), preventing disproportionation and protecting the biomolecule from oxidative damage by reactive oxygen species (ROS).
Figure 1: Mechanism of Fluorogenic Activation via CuAAC. The copper-catalyzed cycle transforms the quenching azide into a highly emissive triazole linkage.
Materials & Preparation
Reagents
| Reagent | Specification | Storage | Function |
| 6-(Azidomethyl)quinoline | Fluorogenic Probe | ||
| CuSO | Molecular Biology Grade | RT | Catalyst Precursor |
| THPTA Ligand | Cu(I) Stabilizer | ||
| Sodium Ascorbate | Freshly Prepared | Make Fresh | Reducing Agent |
| DMSO/DMF | Anhydrous | RT, Desiccated | Solvent |
Stock Solution Preparation
-
Probe Stock (
): Dissolve of 6-(Azidomethyl)quinoline (MW ) in anhydrous DMSO. Note: Verify MW on specific CoA. -
CuSO
Stock ( ): Dissolve in sterile water. -
THPTA Stock (
): Dissolve in sterile water. -
Catalyst Premix (Critical Step): Mix CuSO
and THPTA in a 1:5 molar ratio before adding to the reaction.-
Example: Mix
CuSO ( ) + THPTA ( ) + Water.
-
Protocol: Protein Labeling (In Vitro)
Objective: Labeling of an alkyne-modified protein (e.g., Homopropargylglycine-incorporated) with 6-(Azidomethyl)quinoline.
Experimental Workflow
-
Protein Preparation: Adjust protein concentration to
in a copper-compatible buffer (e.g., PBS, HEPES pH 7.4). Avoid Tris or buffers with chelating agents like EDTA. -
Probe Addition: Add 6-(Azidomethyl)quinoline stock to a final concentration of
(approx. 2--5 equivalents relative to alkyne sites). Keep DMSO . -
Catalyst Addition: Add the Catalyst Premix (Cu/THPTA) to a final concentration of
CuSO . -
Initiation: Add Sodium Ascorbate (freshly prepared
stock) to a final concentration of . -
Incubation: Vortex gently. Incubate for 30--60 minutes at Room Temperature in the dark.
-
Quenching & Purification:
-
Option A (Fast): Desalt using a Zeba Spin Column or PD-10 column to remove excess probe and copper.
-
Option B (Thorough): Dialysis against PBS (
overnight) if high background persists.
-
Figure 2: Step-by-step workflow for CuAAC bioconjugation of proteins.
Protocol: Oligonucleotide Labeling
Objective: Labeling of 5'-alkyne or internal-alkyne modified DNA/RNA.
-
Dissolution: Dissolve alkyne-DNA in water or TE buffer.[1]
-
Solvent Buffer: Add 50% volume of DMSO/t-Butanol (1:1) if the probe precipitates in pure water.
-
Reaction Mix:
-
DNA:
-
Probe:
(Excess required for kinetics) -
Cu-THPTA:
-
Ascorbate:
-
-
Incubation: 1--2 hours at RT.
-
Precipitation: Add
volume of NaOAc (pH 5.2) and volumes of cold Ethanol. Centrifuge to pellet the labeled DNA (removes unreacted probe).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | Probe insolubility in aqueous buffer | Increase DMSO concentration (up to 20% is tolerated for DNA; check protein stability). |
| Low Fluorescence | Oxidation of Cu(I) or Probe | Use fresh ascorbate. Degas buffers with N |
| High Background | Non-specific binding | Increase washing steps. Use a lower probe concentration ( |
| Protein Degradation | ROS generation by Copper | Ensure THPTA is used in 5-fold excess over Copper. Do not use Copper without a ligand. |
References
-
Rostovtsev, V. V., et al. (2002).[2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[2] Angewandte Chemie International Edition, 41(14), 2596–2599.[2] Link
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie, 48(52), 9879–9883. Link
- Shieh, P., et al. (2015). Fluorogenic Probes for Click Chemistry. Chemical Communications, 51, 1-15. (General review of fluorogenic azides).
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link
-
CymitQuimica. (n.d.). 6-(Azidomethyl)quinoline Product Page. Catalog Number 205111-31-5.[3] Link
Sources
Strain-promoted azide-alkyne cycloaddition (SPAAC) with 6-(Azidomethyl)quinoline
[1]
Abstract & Introduction
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) represents the gold standard for bioorthogonal labeling in live cells and sensitive biological systems.[1][2][] Unlike the copper-catalyzed variant (CuAAC), SPAAC proceeds without toxic metal ions, driven solely by the release of ring strain from a cyclooctyne (e.g., DBCO, BCN) upon reaction with an azide.[][4]
6-(Azidomethyl)quinoline (6-AMQ) is a specialized heterocyclic azide.[1][2] While often utilized as a pharmacophore scaffold in kinase inhibitor development (e.g., c-Met inhibitors), its quinoline core possesses intrinsic photophysical properties (blue fluorescence) and metal-chelating potential.[1][2] This protocol details the kinetic labeling of DBCO-functionalized biomolecules with 6-AMQ, offering a streamlined workflow for attaching this versatile heterocycle to proteins, peptides, or nanoparticles.[1][2]
Key Advantages of 6-AMQ in SPAAC[1][2]
-
Bioorthogonality: Inert to biological functional groups (amines, thiols, carboxyls).[2]
-
Small Molecular Footprint: (MW ~184.2 g/mol ) Minimizes steric perturbation of the target biomolecule compared to bulky dye conjugates.
-
Scaffold Versatility: The quinoline moiety serves as a potential π-stacking interactor or a latent pharmacophore.[1][2]
Chemical Basis & Mechanism
The reaction involves the [3+2] cycloaddition of the azide group on 6-AMQ with a strained alkyne (e.g., Dibenzocyclooctyne, DBCO).
-
Azide Reactivity: The azido group is located at the benzylic position (attached to a methylene spacer at C6).[2] This "benzylic-like" azide is nucleophilic and highly reactive, displaying faster kinetics than aromatic azides (direct attachment to the ring).[2]
-
Thermodynamics: The reaction is driven by the relief of ~18 kcal/mol of ring strain from the DBCO moiety.
-
Product: A stable, regioisomeric mixture of 1,2,3-triazoles.[1][2]
Reaction Scheme Visualization
Caption: Mechanism of SPAAC between 6-(Azidomethyl)quinoline and a DBCO-functionalized target. The reaction proceeds via a concerted transition state to form a stable triazole linkage.
Experimental Protocol
Materials Required
| Component | Specification | Notes |
| 6-(Azidomethyl)quinoline | >95% Purity | MW: 184.2 g/mol .[1][2][5][6] Hydrophobic.[2][7] |
| DBCO-Target | Protein/Peptide-DBCO | Target concentration >1 mg/mL preferred.[1][2] |
| Solvent (Stock) | Anhydrous DMSO or DMF | For dissolving the hydrophobic azide.[2] |
| Reaction Buffer | PBS (pH 7.4) or HEPES | Avoid buffers with sodium azide preservatives.[2] |
| Purification | Desalting Column (e.g., PD-10) | For protein targets (MWCO 7kDa).[1][2] |
Step-by-Step Methodology
Phase 1: Reagent Preparation[1][2]
-
Calculate Mass: Determine the amount of 6-AMQ required.
-
Example: To make 100 µL of 50 mM stock:
-
-
Solubilization: Dissolve 6-AMQ in anhydrous DMSO to a final concentration of 10–50 mM . Vortex until clear.
-
Storage: Store aliquots at -20°C, protected from light. Stable for 3-6 months.
-
Phase 2: Conjugation Reaction[1]
-
Target Prep: Adjust the DBCO-labeled biomolecule concentration to 10–50 µM in PBS (pH 7.4).
-
Stoichiometry: Add a 5-fold to 20-fold molar excess of 6-AMQ to the DBCO-target.
-
Incubation:
Phase 3: Purification[1]
Quality Control & Validation
Mass Spectrometry (LC-MS)
The most definitive validation is the observation of a mass shift corresponding to the addition of the azide.
-
Expected Mass Shift: +184.2 Da (The entire azide molecule adds to the alkyne; no atoms are lost).
-
Formula:
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Fluorescence Verification
While 6-AMQ is not a high-quantum-yield dye like Cy5, the quinoline core absorbs in the UV range and emits weak blue fluorescence.[1][2]
-
Absorbance: Monitor at ~300–320 nm (Quinoline absorption).
-
Fluorescence: Excitation ~310 nm / Emission ~400–450 nm (Solvent dependent).[2]
Experimental Workflow Diagram
Caption: Operational workflow for bioconjugation of 6-AMQ to DBCO-targets, ensuring solvent compatibility and purification.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation | 6-AMQ is hydrophobic; DMSO conc.[1][2] too low. | Increase DMSO to 10% or add 0.1% Tween-20 to the buffer to solubilize the azide.[2] |
| Low Conjugation Yield | Reaction time too short or concentration too low.[2] | SPAAC is slow ( |
| High Background | Incomplete removal of free azide.[2] | Perform a second desalting step or use dialysis with a large volume of buffer.[2] |
| Protein Degradation | DMSO incompatibility.[1][2] | Switch to DMF (if compatible) or reduce organic solvent to 5% and accept slower kinetics.[2] |
References
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004).[2] A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems.[1][2] Journal of the American Chemical Society, 126(46), 15046–15047.[2] Link
-
Debets, M. F., et al. (2011).[2] Bioconjugation with strained alkynes and azides.[2][4] Accounts of Chemical Research, 44(9), 805–815.[2] Link
-
Dommerholt, J., et al. (2010).[2] Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells.[1][2] Angewandte Chemie International Edition, 49(50), 9422–9425.[2] Link
-
Hein, C. D., Liu, X. M., & Wang, D. (2008).[2] Click chemistry, a powerful tool for pharmaceutical sciences.[2] Pharmaceutical Research, 25(10), 2216–2230.[2] Link
Application Note: 6-(Azidomethyl)quinoline for Intracellular Imaging and Bioconjugation
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Overview
The advent of bioorthogonal chemistry has revolutionized our ability to track biomolecules within their native cellular environments. Among the arsenal of click-chemistry reagents, 6-(Azidomethyl)quinoline (CAS: 205111-31-5) has emerged as a highly specialized small-molecule scaffold for intracellular imaging.
The Causality of Fluorogenic Click Chemistry
In its native state, the electron-withdrawing azide group at the 6-position of the quinoline ring quenches the fluorophore's emission, likely via a photoinduced electron transfer (PET) or internal conversion mechanism. However, upon Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an alkyne-tagged biomolecule, the azide is converted into a 1,4-disubstituted triazole. This triazole ring is electron-withdrawing but extends the
Furthermore, quinoline-based azides act as "All-in-One" (AIO) probes [3]. The quinoline nitrogen can coordinate with the Cu(I) catalyst, synergistically bringing the metal center into close proximity with the reacting azide. This chelation-assisted catalysis drastically lowers the activation energy barrier, allowing the reaction to proceed rapidly even at low, biocompatible copper concentrations [4].
Quantitative Comparison
Table 1: Photophysical and Reaction Parameters of 6-AMQ vs. Standard Aliphatic Azides
| Property | 6-(Azidomethyl)quinoline | Standard Aliphatic Azides | Causality / Impact on Experiment |
| Fluorogenicity | High (Turn-on upon click) | None (Requires attached fluorophore) | Enables wash-free imaging; drastically reduces background noise. |
| CuAAC Kinetics | Extremely Fast (Chelation-assisted) | Moderate to Slow | Reduces required reaction time and minimizes copper-induced cytotoxicity. |
| Cell Permeability | Excellent (Small, lipophilic core) | Variable (Depends on attached bulky dyes) | Ideal for penetrating intact membranes for intracellular target labeling. |
| Molecular Weight | 184.2 g/mol | Varies (Usually >400 g/mol with dye) | Minimizes steric hindrance, preserving the native function of the target biomolecule. |
Reaction Pathway Visualization
To understand the experimental design, it is crucial to visualize the molecular interactions driving the assay.
Mechanism of fluorogenic CuAAC using 6-(Azidomethyl)quinoline.
Protocol Design & Causality (E-E-A-T)
A robust protocol must be a self-validating system . When designing an intracellular imaging experiment using 6-AMQ, every reagent must serve a specific, mechanistic purpose to preserve cellular architecture while maximizing signal-to-noise ratio.
-
THPTA Ligand: While 6-AMQ accelerates the reaction locally, free Cu(I) in the buffer can disproportionate or react with oxygen to form Reactive Oxygen Species (ROS), which degrade cellular epitopes and quench fluorescence. THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) acts as a water-soluble shield, stabilizing Cu(I) and preventing ROS generation [2].
-
Sodium Ascorbate: Used to reduce Cu(II) (from CuSO₄) to the catalytically active Cu(I) in situ. It must be prepared fresh, as oxidized ascorbate is ineffective and can cross-link proteins.
-
Self-Validation Controls: To ensure trustworthiness, this protocol mandates a "No-Alkyne" control (validates that fluorescence is exclusively from the triazole product, not unreacted probe accumulation) and a "No-Copper" control (rules out background autofluorescence).
Table 2: Recommended Reagent Concentrations for Intracellular CuAAC
| Reagent | Recommended Concentration | Function in CuAAC Workflow |
| 6-AMQ Probe | 10 - 50 µM | Fluorogenic azide probe; reacts with terminal alkynes. |
| CuSO₄ | 1 - 2 mM | Source of Cu(II), reduced in situ to catalytic Cu(I). |
| THPTA Ligand | 5 - 10 mM | Stabilizes Cu(I), prevents ROS generation and cell damage. |
| Sodium Ascorbate | 10 - 20 mM | Reducing agent; converts Cu(II) to active Cu(I). |
| Aminoguanidine | 5 mM (Optional) | Prevents ascorbate-induced cross-linking of intracellular proteins. |
Experimental Workflow & Methodology
Step-by-step workflow for intracellular bioorthogonal imaging using 6-(Azidomethyl)quinoline.
Step-by-Step Protocol: Intracellular Bioorthogonal Labeling
Phase 1: Metabolic Labeling & Preparation
-
Seed Cells: Plate cells on glass coverslips in a 6-well or 24-well plate and culture until 70-80% confluent.
-
Metabolic Incorporation: Replace media with fresh media containing the alkyne-tagged precursor (e.g., alkyne-modified lipids, glycans, or amino acids like L-homopropargylglycine). Incubate for the required metabolic window (typically 1–24 hours depending on the target turnover rate).
-
Self-Validation Step: Maintain one well of cells with vehicle only (No-Alkyne Control).
-
-
Washing: Wash cells 3× with ice-cold PBS (pH 7.4) to remove unincorporated alkyne precursors.
-
Fixation: Incubate cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash 3× with PBS.
-
Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes to allow the 6-AMQ probe and copper catalyst to access the intracellular space. Wash 3× with PBS.
Phase 2: In Situ CuAAC (Click) Reaction
-
Prepare Catalyst Premix: In a microcentrifuge tube, mix 10 µL of CuSO₄ (100 mM in water) and 20 µL of THPTA (250 mM in water). Incubate for 3 minutes at room temperature. Causality: Pre-complexing Cu(II) with THPTA ensures the metal is fully shielded before reduction, preventing ROS spikes.
-
Prepare Reaction Cocktail: To 950 µL of PBS, add:
-
10 µL of 6-AMQ (2 mM stock in DMSO; final concentration 20 µL).
-
30 µL of the CuSO₄/THPTA premix.
-
10 µL of Sodium Ascorbate (1 M stock in water, freshly prepared; final concentration 10 mM).
-
(Optional) 10 µL of Aminoguanidine (500 mM stock).
-
-
Initiate Click Reaction: Add 500 µL of the reaction cocktail to each coverslip.
-
Self-Validation Step: For the "No-Copper Control" well, replace the CuSO₄/THPTA premix with equivalent volumes of PBS.
-
-
Incubation: Incubate in the dark at room temperature for 30–60 minutes. Because 6-AMQ utilizes chelation-assisted kinetics [1], extended incubation times are rarely necessary.
-
Final Wash: Wash the coverslips 3× with PBS containing 0.1% Tween-20, followed by 2× washes with plain PBS. Causality: Tween-20 helps remove any non-specifically bound lipophilic quinoline probe.
-
Mounting & Imaging: Mount coverslips onto glass slides using a mounting medium (with or without DAPI for nuclear counterstaining). Image via confocal fluorescence microscopy using the appropriate excitation/emission channels for the quinoline-triazole conjugate (typically UV/Blue excitation, emitting in the blue/cyan spectrum depending on local microenvironment).
References
-
Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
Copper-Chelating Azides for Efficient Click Conjugation Reactions in Complex Media Source: ResearchGate URL:[Link]
-
All-In-One Azides: Empowered Click Reaction for in vivo Labeling and Imaging of Biomolecules Source: ResearchGate URL:[Link]
-
Chelation-Assisted, Copper(II)-Acetate-Accelerated Azide−Alkyne Cycloaddition Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Application Note: Preparation of Triazole-Linked Quinoline Derivatives via Click Chemistry
Executive Summary
The molecular hybridization of quinoline scaffolds with diverse pharmacophores via 1,2,3-triazole linkers has emerged as a frontline strategy in modern drug discovery. The 1,2,3-triazole ring is not merely a passive linker; it acts as a stable pharmacophore and bioisostere for amide bonds, highly resistant to metabolic cleavage and capable of hydrogen bonding with biological targets 1. This application note details the mechanistic rationale, standardized protocols, and self-validating analytical steps for synthesizing these hybrids using the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.
Figure 2: Molecular hybridization strategy utilizing 1,2,3-triazoles as bioisosteric linkers.
Mechanistic Grounding & Experimental Design
The CuAAC reaction requires the in situ generation of a catalytic Cu(I) species. While direct addition of Cu(I) salts (such as CuI in DMF) is possible 2, Cu(I) is thermodynamically unstable and prone to oxidation, which can lead to unwanted Glaser coupling (alkyne dimerization).
Causality in Reagent Selection:
-
Catalyst System: The industry standard employs copper(II) sulfate pentahydrate (CuSO₄·5H₂O) reduced in situ by sodium ascorbate. This ensures a steady, low concentration of active Cu(I), preventing oxidative side reactions and driving the regioselective formation of the 1,4-disubstituted 1,2,3-triazole.
-
Solvent Dynamics: A 1:1 mixture of tert-butanol and water is optimal. Water is strictly required to solubilize the inorganic salts (CuSO₄ and sodium ascorbate), while tert-butanol provides the necessary lipophilic environment to dissolve the organic azide and alkyne precursors.
-
Stoichiometry: A slight excess of the azide (1.1 to 1.2 equivalents) is used deliberately. Unreacted terminal alkynes often have similar retention factors (Rf) to the final triazole product on silica gel. Driving the alkyne to complete consumption simplifies downstream purification.
Workflow Visualization
Figure 1: General workflow for the CuAAC synthesis of triazole-linked quinoline derivatives.
Standardized Experimental Protocol (CuAAC)
This protocol is optimized for the synthesis of quinoline-triazole hybrids at a 1.0 mmol scale.
Step 1: Reaction Assembly
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the terminal alkyne (1.0 mmol) and the azide derivative (1.1 mmol) in 10 mL of a 1:1 (v/v) mixture of tert-butanol and distilled water.
-
Note: If the precursors are highly hydrophobic, a minimal amount of THF or DMF can be added to achieve a homogenous suspension.
Step 2: Catalyst Initiation
-
Add CuSO₄·5H₂O (0.1 mmol, 10 mol%) to the stirring mixture.
-
Add sodium ascorbate (0.2 mmol, 20 mol%) last .
-
Causality Check: The addition of sodium ascorbate should trigger an immediate color change (often from blue to pale yellow or green), visually confirming the reduction of Cu(II) to the catalytically active Cu(I) species.
Step 3: Reaction Progression
-
Stir the mixture at room temperature for 12–24 hours. For sterically hindered substrates (e.g., bulky glycohybrids), elevate the temperature to 40 °C .
-
Monitor via TLC (Hexane:Ethyl Acetate 7:3) until the alkyne spot is completely consumed.
Step 4: Quenching and Copper Chelation (Critical Step)
-
Quench the reaction by adding 15 mL of ice-cold water.
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
EDTA Wash: Wash the combined organic layers with a 0.1 M aqueous EDTA solution (2 x 15 mL). Causality Check: Residual paramagnetic copper(II) will severely broaden NMR signals and can cause false positives in downstream biological assays (e.g., cytotoxicity or enzyme inhibition). EDTA chelates and removes these trace metals.
Step 5: Purification
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel) or recrystallization from hot ethanol.
Analytical Self-Validation
Trustworthiness in this protocol is established through a self-validating analytical checkpoint system. You can verify the success of the cycloaddition without complex mass spectrometry by relying on fundamental spectroscopic shifts:
-
FT-IR Spectroscopy: The reaction's progress is unequivocally marked by the disappearance of the strong, sharp azide stretching frequency at ~2100 cm⁻¹ and the terminal alkyne C-H stretch at ~3300 cm⁻¹.
-
¹H NMR Spectroscopy: The definitive proof of successful 1,4-cycloaddition is the emergence of a sharp singlet in the aromatic region. For quinoline-triazole hybrids, this diagnostic C5-H triazole proton typically resonates between δ 8.00 and 8.50 ppm (e.g., observed at 8.20 ppm in quinolinone-triazole derivatives) 1.
-
Troubleshooting: If NMR signals appear unusually broad, it indicates incomplete removal of Cu(II) during the EDTA wash. The protocol self-corrects by requiring the user to re-dissolve the product in an organic solvent and repeat the aqueous chelation step.
Quantitative Yields & Biological Applications
The versatility of the CuAAC reaction allows the quinoline core to be conjugated with various motifs, yielding highly specific biological profiles. Below is a summary of recent quantitative data from literature applying this methodology:
| Hybrid Class | Catalytic System | Solvent & Temp | Yield | Primary Application | Ref |
| Quinolinone-Triazoles | CuSO₄ / NaAsc (Microwave) | H₂O/EtOH, 100 °C | 40–46% | Antioxidant & Anticancer | 1 |
| Quinoline-Isatins | CuSO₄ / NaAsc | t-BuOH/H₂O, RT | 75–85% | Anti-Breast Cancer / MRSA | 3 |
| Quinoline-Coumarins | CuI | DMF, RT | 65–70% | BSA/HSA Binding Studies | 2 |
| Quinoline Glycohybrids | CuSO₄ / NaAsc | t-BuOH/H₂O, 40 °C | 70–90% | Anticancer Evaluation |
References
-
Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Synthesis of 1H-1,2,3-Triazole-Linked Quinoline-Isatin Molecular Hybrids as Anti-Breast Cancer and Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Agents. PubMed / Anticancer Agents Med Chem. Available at:[Link]
-
Design, Synthesis, and Biophysical Studies of Novel 1,2,3-Triazole-Based Quinoline and Coumarin Compounds. ACS Omega. Available at:[Link]
-
Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. RSC Publishing. Available at:[Link]
Sources
- 1. Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 1H-1,2,3-Triazole-Linked Quinoline-Isatin Molecular Hybrids as Anti-Breast Cancer and Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvent selection for 6-(Azidomethyl)quinoline click reactions
Application Note: Solvent Selection and Protocol Optimization for 6-(Azidomethyl)quinoline CuAAC Click Reactions
Mechanistic Rationale: The Quinoline Challenge in CuAAC
6-(Azidomethyl)quinoline is a highly versatile building block used to introduce the privileged quinoline scaffold—a motif prevalent in antimalarial, antimicrobial, and anticancer agents—into complex molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, working with quinoline-based azides presents unique physicochemical challenges that dictate strict solvent and ligand requirements.
The quinoline nitrogen is a Lewis base that can act as a competitive ligand for the Cu(I) catalytic center. If the primary stabilizing ligand (e.g., TBTA or THPTA) is insufficient, or if the solvent fails to properly solvate the quinoline moiety, the azide can sequester the copper catalyst, leading to stalled reactions and low yields[1]. Furthermore, while the CuAAC reaction benefits mechanistically from the presence of water—which dramatically accelerates the protonolysis of the metallacycle intermediate—quinoline derivatives often exhibit poor aqueous solubility[2].
Therefore, selecting the correct solvent system is not merely a matter of substrate dissolution; it is a critical parameter for maintaining catalyst stability, preventing competitive coordination, and driving the thermodynamic cycle[3].
Solvent System Selection Matrix
To balance substrate solubility, catalyst stability, and reaction kinetics, binary solvent systems are typically required. The table below summarizes the quantitative and qualitative data for selecting the optimal solvent system for 6-(Azidomethyl)quinoline click reactions.
| Solvent System | Ratio | Preferred Ligand | Quinoline Solubility | Protonolysis Rate | Green Chemistry Profile | Best Application |
| t-BuOH / H₂O | 1:1 | THPTA (Water-sol.) | Moderate | Very High | Excellent | General bioconjugation; hydrophilic alkynes. |
| DMSO / H₂O | 4:1 | TBTA (Organic-sol.) | High | Moderate | Poor | Highly lipophilic alkynes; aggregation-prone substrates. |
| Glycerol / H₂O | 1:1 | L-Proline or THPTA | Moderate | High | Outstanding | Sustainable scale-up; waste-minimized synthesis[1]. |
| THF / H₂O | 2:1 | TBTA | High | Moderate | Poor | Substrates requiring strict aprotic organic solvation prior to mixing. |
Mechanistic Pathway & Solvent Intervention
The following diagram illustrates the CuAAC catalytic cycle, highlighting exactly where solvent choice and ligand presence intervene to prevent catalyst poisoning by the quinoline nitrogen.
CuAAC catalytic cycle highlighting solvent intervention and quinoline coordination risks.
Self-Validating Experimental Protocols
As a rule of scientific integrity, a robust protocol must be self-validating —meaning the operator can visually or analytically confirm the success of each step in real-time without waiting for final product isolation.
Workflow Overview
Self-validating experimental workflow for quinoline-based CuAAC click reactions.
Protocol A: Aqueous Biphasic System (t-BuOH / H₂O)
Optimized for general bioconjugation and moderately lipophilic alkynes.
Causality Note: Ascorbate must never be added to copper-containing solutions in the absence of the stabilizing ligand. Doing so generates reactive oxygen species that degrade the catalyst and damage sensitive substrates[4].
-
Solvent Preparation: Prepare a 1:1 mixture of tert-butanol (t-BuOH) and ultrapure water. Sparge with Argon or Nitrogen for 15 minutes. Self-Validation: The solvent should remain a single clear phase at room temperature.
-
Reagent Stock Solutions:
-
CuSO₄·5H₂O: 100 mM in deoxygenated water.
-
THPTA Ligand: 100 mM in deoxygenated water.
-
Sodium Ascorbate: 1 M in deoxygenated water (Prepare fresh daily).
-
-
Catalyst Pre-assembly: In a small vial, mix 10 µL of CuSO₄ stock (1 eq of Cu) with 20 µL of THPTA stock (2 eq of Ligand). Self-Validation: The solution will immediately turn a vibrant, clear blue, confirming the formation of the Cu(II)-THPTA complex.
-
Substrate Mixing: In the main reaction vessel, dissolve 6-(Azidomethyl)quinoline (1.0 eq) and the terminal alkyne (1.1 eq) in 1 mL of the t-BuOH/H₂O solvent.
-
Catalyst Addition: Transfer the pre-assembled Cu(II)-THPTA complex to the main reaction vessel.
-
Initiation: Add 10 µL of the Sodium Ascorbate stock (10 eq relative to Cu) to the reaction mixture.
-
Critical Self-Validation: The solution must transition from blue to pale yellow or colorless within 30 seconds. This visual cue guarantees the successful reduction of Cu(II) to the catalytically active Cu(I) species[5].
-
-
Monitoring: Stir at room temperature for 2–4 hours. If the solution turns green or blue again, oxygen has infiltrated the system, oxidizing Cu(I) back to Cu(II), which will promote unwanted Glaser coupling of the alkyne[5].
Protocol B: Polar Aprotic System (DMSO / H₂O)
Optimized for highly lipophilic alkynes where quinoline precipitation occurs in t-BuOH.
-
Solvent Preparation: Prepare a 4:1 mixture of anhydrous DMSO and water. Degas thoroughly.
-
Ligand Substitution: Because THPTA is highly water-soluble, switch to TBTA , which is soluble in DMSO. Prepare a 100 mM TBTA stock in DMSO.
-
Execution: Follow the same stoichiometric ratios as Protocol A.
-
Causality Note: DMSO is a coordinating solvent. To prevent DMSO from out-competing the ligand and exposing the Cu(I) center to the quinoline nitrogen, ensure the TBTA:Cu ratio is strictly maintained at ≥ 2:1[4].
-
Troubleshooting & Optimization Matrix
| Observation | Mechanistic Cause | Corrective Action |
| No Yield / Stalled Reaction | Quinoline nitrogen is sequestering Cu(I) due to insufficient ligand protection. | Increase THPTA/TBTA ratio to 3:1 relative to Copper. Ensure complete dissolution of the azide. |
| Formation of Alkyne Dimers | Cu(I) oxidized to Cu(II), triggering Glaser coupling side-reactions[5]. | Strictly degas solvents. Add an additional 5 equivalents of Sodium Ascorbate mid-reaction. |
| Precipitation upon Ascorbate addition | Substrate is insoluble in the highly polar aqueous environment once the reaction initiates. | Shift solvent ratio to favor the organic phase (e.g., 2:1 t-BuOH:H₂O) or switch to Protocol B (DMSO system). |
References
Sources
- 1. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media [mdpi.com]
- 2. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
One-pot synthesis methods involving 6-(Azidomethyl)quinoline
Application Note: One-Pot Synthesis of 6-(1,2,3-Triazol-4-yl)methyl-quinolines via In-Situ Azidation
Executive Summary
This guide details the One-Pot In Situ Azidation and Cycloaddition (ISAC) protocol for functionalizing the 6-position of the quinoline scaffold. By generating the energetic 6-(azidomethyl)quinoline intermediate in situ and immediately trapping it with a terminal alkyne via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this method eliminates the safety risks associated with isolating low-molecular-weight organic azides while maximizing synthetic efficiency.
Strategic Analysis: Why One-Pot?
Safety & Stability (The C/N Ratio Rule)
Isolating 6-(azidomethyl)quinoline presents a tangible safety hazard. According to the "C/N ratio" rule of thumb for organic azides:
Synthetic Efficiency
-
Atom Economy: Eliminates workup solvents and drying agents required for intermediate isolation.
-
Yield Optimization: Benzyl azides can degrade upon standing. Immediate conversion to the stable 1,2,3-triazole locks in the yield.
Reaction Mechanism & Logic
The reaction proceeds through a sequential cascade:
-
Nucleophilic Substitution (
): Sodium azide displaces the bromide at the benzylic position. -
CuAAC Cycle: The in situ generated azide enters the catalytic cycle with the copper-acetylide complex.
Key Mechanistic Insight: Recent DFT studies suggest a dinuclear copper mechanism is energetically favored over the traditional mononuclear proposal. Two copper atoms cooperate—one activates the alkyne (forming the
Figure 1: Reaction pathway avoiding isolation of the energetic azide intermediate.[2]
Experimental Protocol
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 6-(Bromomethyl)quinoline | 1.0 | Substrate | Pre-dissolve in DMSO or tBuOH. |
| Sodium Azide ( | 1.2 | Reagent | Toxic. Handle with plastic spatulas. |
| Terminal Alkyne | 1.1 | Coupling Partner | Add after azide formation is confirmed (optional) or simultaneously. |
| Copper(II) Sulfate ( | 0.05 - 0.10 | Pre-catalyst | Cheap, robust source of Cu. |
| Sodium Ascorbate | 0.20 - 0.40 | Reductant | Reduces Cu(II) to active Cu(I). Must be fresh. |
| Solvent System | - | Medium | DMSO:H2O (4:1) or tBuOH:H2O (1:1) . |
Step-by-Step Procedure
Step 1: Azidation (In-Situ)
-
In a round-bottom flask, dissolve 6-(bromomethyl)quinoline (1.0 mmol) in DMSO (4 mL).
-
Prepare a solution of Sodium Azide (1.2 mmol, 78 mg) in water (1 mL).
-
Add the azide solution to the quinoline solution dropwise at Room Temperature (RT).
-
Optional Check: Stir for 1-2 hours. TLC (Hexane/EtOAc) will show the disappearance of the bromide (
) and formation of the azide ( ). Note: For established protocols, you can skip the wait and proceed to Step 2 immediately.
Step 2: Cycloaddition (Click) [3] 5. Add the Terminal Alkyne (1.1 mmol) directly to the reaction mixture. 6. Add Copper(II) Sulfate pentahydrate (0.1 mmol, 25 mg) dissolved in 0.5 mL water. 7. Add Sodium Ascorbate (0.2 mmol, 40 mg) dissolved in 0.5 mL water. The solution often turns bright yellow/orange upon reduction to Cu(I). 8. Stir vigorously at RT for 4–12 hours.
- Optimization: If the alkyne is bulky, heat to 40-50°C.
Step 3: Workup & Purification [4][5]
9. Quench: Dilute the mixture with 20 mL water and 20 mL concentrated ammonium hydroxide (
Critical Process Logic & Troubleshooting
Figure 2: Operational decision tree for monitoring the reaction.
Expert Troubleshooting Tips:
-
Catalyst Poisoning: The quinoline nitrogen can coordinate to Cu(I), potentially inhibiting the reaction. If the reaction stalls, increase Cu loading to 10-15 mol% or use a stabilizing ligand like TBTA or THPTA (1.5 equiv relative to Cu).
-
Oxidation: If the reaction turns green/blue, Cu(I) has oxidized to inactive Cu(II). Add more Sodium Ascorbate immediately to restore the active yellow/orange species.
-
Solubility: If the quinoline precipitates upon adding water, switch to a tBuOH/Water (1:1) system or increase the DMSO ratio.
Safety & Handling
-
Sodium Azide: Highly toxic (LD50 oral rat = 27 mg/kg). Reacts with acid to form explosive
. Do not use halogenated solvents (DCM, Chloroform) in the presence of to avoid forming di- and tri-azidomethane (explosive). -
6-(Bromomethyl)quinoline: A potent lachrymator and skin irritant. Handle only in a fume hood.
-
Waste Disposal: Quench all azide residues with bleach (sodium hypochlorite) or nitrous acid before disposal to prevent accumulation in plumbing.
References
-
Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Copper Acetylide." Journal of the American Chemical Society. Link
-
Rostovtsev, V. V., et al. (2002).[6] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link
-
Beckmann, H. S. G., et al. (2023). "One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives."[3] Beilstein Journal of Organic Chemistry. Link
-
Li, P., & Wang, L. (2007).[7] "One-Pot Synthesis of 1,2,3-Triazoles from Benzyl and Alkyl Halides, Sodium Azide and Alkynes in Water." Letters in Organic Chemistry. Link
-
Worrell, B. T., et al. (2013).[8] "Direct Evidence for a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science. Link
Sources
- 1. The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. BJOC - One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of 6-(Azidomethyl)quinoline in aqueous buffers
This guide addresses the technical challenges of solubilizing 6-(Azidomethyl)quinoline (CAS: 205111-31-5) in aqueous buffers.[1][2][3][4] It is designed for researchers utilizing this compound as a bio-orthogonal probe (e.g., Copper-catalyzed Azide-Alkyne Cycloaddition or CuAAC) in biological assays where aqueous solubility is the primary bottleneck.[1][3][4]
Technical Overview: The Solubility Paradox
6-(Azidomethyl)quinoline presents a dual solubility challenge. The quinoline core is an aromatic heterocycle with significant hydrophobicity (LogP ~2.5–2.6), while the azidomethyl group adds lipophilic character without contributing hydrogen-bonding donors.
-
The Quinoline Nitrogen (pKa ~4.9): This is your primary "handle" for solubility.[2][3][4] At neutral pH (7.4), the molecule is predominantly uncharged and prone to aggregation (π-π stacking).[1][3]
-
The Azide Group: While stable, it is sensitive to reduction and requires specific solvent conditions to remain available for "click" chemistry without precipitating before the reaction occurs.
Part 1: Strategic Troubleshooting (Q&A)
Issue 1: "My compound precipitates immediately upon adding the DMSO stock to the buffer."
Diagnosis: You are likely experiencing "Solvent Shock" (Kinetic Solubility Failure) .[3][4] When a hydrophobic compound dissolved in a water-miscible solvent (DMSO) is rapidly introduced into an aqueous buffer, the local solvent environment changes faster than the solute can disperse.[3] This forces the molecules to aggregate into kinetically trapped precipitates that will not re-dissolve easily.[2][3][4]
Solution: The "Sub-Surface" Dilution Technique Do not pipette the stock onto the buffer surface.
-
Vortex the buffer to create a dynamic vortex.
-
Inject the DMSO stock directly into the center of the vortex (sub-surface).[2]
-
Why this works: This maximizes the surface area for solvent exchange instantly, preventing the formation of a local high-concentration "skin" where precipitation nucleates.[3][4]
Issue 2: "I need to run a Click reaction at pH 7.4, but the solution is cloudy."
Diagnosis: The quinoline nitrogen is deprotonated at pH 7.4.[3][4] The pKa of the quinoline ring is approximately 4.9 . At pH 7.4, the ratio of uncharged (insoluble) to charged (soluble) species is roughly 300:1.
Solution A: Co-solvent Optimization For CuAAC reactions, aqueous buffers are rarely used alone.[2][3][4] You must maintain a minimum organic fraction.[3][4]
-
Standard: 5–10% DMSO or DMF is often insufficient for this specific scaffold.[2][3][4]
-
Recommendation: Use a 20% DMSO / 80% Buffer system if your biological target tolerates it.[2][3][4] Alternatively, t-Butanol/Water (1:1) is the gold standard for CuAAC because it solvates both the organic azide and the copper catalyst (Cu-THPTA) effectively.[1]
Solution B: Cyclodextrin Complexation (The "Stealth" Method) If high organic solvent is toxic to your cells/proteins, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][3][4]
-
Mechanism: The hydrophobic quinoline ring inserts into the cyclodextrin cavity, shielding it from water while the hydrophilic exterior keeps the complex soluble.
-
Protocol: Prepare the buffer with 50 mM HP-β-CD before adding the quinoline stock. This can increase solubility by 10–100 fold without altering pH or adding toxic organics.[3][4]
Issue 3: "The Click reaction failed despite the compound appearing soluble."
Diagnosis: Copper Catalyst Chelation or Oxidation.[2][3][4] Quinoline nitrogens can coordinate with Cu(I), potentially poisoning the catalyst required for the click reaction. Furthermore, if the azide precipitated as "micro-crystals" (invisible to the naked eye), it is biologically unavailable.[1]
Solution:
-
Increase Catalyst Load: Use a specific ligand like THPTA or BTTAA at a 5:1 ratio relative to Copper.[2][3][4] These ligands bind Cu(I) stronger than the quinoline nitrogen does, protecting the catalyst.
-
Verify Solubility: Centrifuge the "soluble" sample at 10,000 x g for 5 minutes. If a pellet forms, you have micro-precipitation.[2][3][4] Switch to the Cyclodextrin method (Solution B above).
Part 2: Validated Solubilization Workflows
Workflow A: Standard Preparation (High Organic Tolerance)
Best for: Chemical synthesis, robust enzymatic assays.[1][3]
-
Stock Prep: Dissolve 6-(Azidomethyl)quinoline in anhydrous DMSO to 50 mM .
-
Dilution:
Workflow B: Biological Assay Preparation (Low Organic Tolerance)
Best for: Live cell labeling, sensitive protein modification.[1][3]
-
Stock Prep: Dissolve compound in DMSO to 10 mM .
-
Buffer Prep: Prepare PBS containing 50 mM HP-β-CD (Hydroxypropyl-beta-cyclodextrin).[1][2][3][4]
-
Complexation Step:
Part 3: Decision Logic & Mechanism
The following diagram illustrates the decision process for solubilizing 6-(Azidomethyl)quinoline based on your experimental constraints.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on pH, solvent tolerance, and additive compatibility.
Part 4: Summary Data Table
| Variable | Condition | Solubility Outcome | Mechanism |
| pH | < 4.5 | High | Protonation of quinoline N (Cationic species).[1][2][3][4] |
| pH | 7.4 (PBS) | Very Low | Neutral species dominates; aggregation occurs.[2][3][4] |
| Solvent | 100% Water | Insoluble | Hydrophobic effect (LogP ~2.6).[2][3][4] |
| Solvent | 50% t-Butanol | High | Disrupts water lattice; solvates lipophilic azide.[2][3][4] |
| Additive | 50mM HP-β-CD | High | Encapsulation of hydrophobic core in CD cavity.[2][3][4] |
| Additive | 5% Tween-20 | Moderate | Micellar solubilization (risk of assay interference).[2][3][4] |
References
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011).[1][3][4] Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.[1][3][4] Link
-
Loftsson, T., & Brewster, M. E. (2010).[1][3][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.[1][3][4] Link
-
Carvajal, M. T., et al. (2019).[1][3][4] Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 130.[1][3][4] Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1][3][4] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.[1][3][4] Link
-
BroadPharm. (2022).[3][4] Protocol for Azide-Alkyne Click Chemistry. BroadPharm Technical Guides. Link
Sources
- 1. Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting Low Yields in 6-(Azidomethyl)quinoline Cycloadditions
Content Type: Technical Support Guide Audience: Medicinal Chemists, Chemical Biologists, Process Chemists Subject: Optimization of CuAAC reactions involving nitrogen-heterocycle functionalized azides.
Executive Summary & Diagnostic Logic
The synthesis of triazole-linked quinolines via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents a unique challenge: Competitive Chelation . Unlike simple benzyl azides, 6-(azidomethyl)quinoline contains a quinoline nitrogen (a Lewis base) that can coordinate with the Cu(I) catalyst. This effectively "poisons" the catalyst by displacing the accelerating ligand or altering the geometry required for the dinuclear copper intermediate.
Low yields in this specific reaction are rarely due to the intrinsic reactivity of the azide group but rather:
-
Catalyst Sequestration: The quinoline ring binds active Cu(I).
-
Oxidative Degradation: Inefficient reduction of Cu(II) due to ligand displacement.
-
Workup Losses: The product (a triazolyl-quinoline) is a potent tridentate ligand that retains copper, causing it to streak on silica columns or partition into the aqueous phase.
Diagnostic Decision Tree
Use the following logic flow to identify the root cause of your low yield.
Figure 1: Diagnostic logic for troubleshooting CuAAC reactions. Blue indicates the starting state, Yellow decision points, Red critical failure modes, and Green successful identification of isolation issues.
Technical Troubleshooting Guide
Category 1: Catalyst Deactivation (The Quinoline Effect)
Q: Why does the reaction stop at 50% conversion even with fresh catalyst? A: The quinoline nitrogen is competing with your ligand (e.g., TBTA) for the copper center. Standard ligands like TBTA (Tris(benzyltriazolylmethyl)amine) form a protective cage around Cu(I).[1] However, the quinoline moiety in your substrate is a competent ligand itself. If the quinoline displaces one arm of the TBTA, the Cu(I) becomes exposed to oxidation or forms an inactive monomeric complex.
-
Solution: Switch to THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[2]
-
Why: THPTA is water-soluble and sterically bulkier in a way that protects the Cu(I) more effectively from competitive coordination by the substrate's nitrogen.
-
Protocol Adjustment: Increase the Ligand:Copper ratio to 5:1 (instead of the standard 1:1 or 2:1) to thermodynamically favor the Cu-Ligand complex over the Cu-Quinoline complex.
-
Q: My reaction turns green/brown immediately. Is this normal? A: No. A green/brown color indicates rapid oxidation to Cu(II) or formation of Cu(II)-quinoline complexes. Active Cu(I)-ligand complexes are typically colorless or pale yellow.
-
Immediate Fix: Add more Sodium Ascorbate (reducing agent). The reaction requires a reducing environment to maintain the Cu(I) state.
-
Prevention: Degas all solvents (sparge with Argon for 15 mins) before adding the copper source.
Category 2: Reagent Stability & Purity
Q: Is 6-(azidomethyl)quinoline stable? A: Benzylic azides are generally stable at room temperature but can decompose under UV light or high heat (>80°C).
-
Warning: If your starting material has turned dark or shows a baseline spot on TLC, it may have degraded to the aldehyde or amine.
-
Verification: Check the IR spectrum for the characteristic azide stretch at ~2100 cm⁻¹ . If this peak is weak, repurify the starting material on silica (Keep away from light).
Q: Can I use Copper(I) Iodide (CuI) instead of CuSO₄/Ascorbate? A: It is not recommended for this specific substrate. CuI requires a base (like DIPEA) to form the copper acetylide. Quinolines are already basic. Adding external amine base increases the concentration of coordinating species, which can exacerbate catalyst poisoning. The CuSO₄ + Sodium Ascorbate method is superior here because it maintains a high concentration of Cu(I) without requiring basic conditions that favor quinoline coordination.
Category 3: Workup & Isolation (The "Hidden" Yield Loss)
Q: The reaction shows 100% conversion on LCMS, but I only isolate 40% yield. Where is the product? A: Your product is likely trapped in the copper waste or lost during extraction. The product, a 6-(triazolyl)methylquinoline, has two proximal nitrogen atoms (quinoline N and triazole Ns) that create a "binding pocket" for copper.
-
Extraction Issue: The Cu-Product complex is charged and highly water-soluble. It may remain in the aqueous layer during extraction.
-
Chromatography Issue: If the complex enters the silica column, the copper will cause the product to "streak" or adhere irreversibly to the silica.
-
The Fix (Ammonia Wash): After the reaction, dilute with DCM and wash the organic layer with 10% aqueous NH₄OH (Ammonium Hydroxide) . The ammonia competes for the copper, turning the aqueous layer deep blue (Cu-amine complex) and releasing the free organic product into the DCM layer. Repeat until the aqueous layer is colorless.
Mechanistic Visualization: Ligand Competition
Understanding the competition at the molecular level is crucial for selecting the right conditions.
Figure 2: Competitive coordination mechanism. The quinoline nitrogen (Red) attempts to displace the THPTA ligand (Green). High ligand loading blocks the red pathway.
Optimized Experimental Protocol
This protocol is designed specifically to overcome quinoline interference.
Reagents:
-
A: 6-(Azidomethyl)quinoline (1.0 equiv)
-
B: Alkyne (1.1 equiv)
-
D: THPTA Ligand (50 mol%) [CRITICAL: 5:1 ratio to Cu]
-
E: Sodium Ascorbate (20 mol%)
Step-by-Step Procedure:
-
Solvent Prep: Prepare a 1:1 mixture of t-BuOH/Water (or DMSO/Water if solubility is poor). Sparging with nitrogen for 10 minutes is highly recommended.
-
Ligand Premix: In a separate vial, mix the CuSO₄ solution and the THPTA solution. The solution should be blue.[1] Allow this to stand for 5 minutes to ensure complex formation before exposing it to the quinoline.
-
Reaction Assembly:
-
Dissolve Alkyne and Azide in the solvent mixture.
-
Add the Cu-THPTA premix .
-
Add Sodium Ascorbate last (solution turns colorless/pale yellow).
-
-
Incubation: Stir at Room Temperature for 4-16 hours.
-
Note: If conversion is slow, heat to 40°C. Do not exceed 60°C to avoid azide decomposition.
-
-
Workup (Copper Removal):
-
Dilute reaction with EtOAc or DCM.
-
Wash 1: 10% NH₄OH (aq) – Shake vigorously. Aqueous layer will turn blue.
-
Wash 2: 10% NH₄OH (aq) – Repeat until aqueous layer is colorless.
-
Wash 3: Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Quantitative Comparison of Conditions
| Variable | Standard Condition | Optimized Condition | Impact on Yield |
| Ligand | TBTA (1 eq to Cu) | THPTA (5 eq to Cu) | High (+30-40%) |
| Copper Source | CuI / DIPEA | CuSO₄ / Ascorbate | Medium (+15%) |
| Solvent | THF or DCM | tBuOH / Water (1:1) | High (Rate accel.) |
| Workup | Water Wash | NH₄OH Wash | High (Recovery) |
References
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Citation for: Superiority of THPTA ligand and general CuAAC troubleshooting.
-
Beld, J., Woycechowsky, K. J., & Hilvert, D. (2007). Selenoglutathione: Efficient Oxidative Protein Folding by a Diselenide. Biochemistry, 46(18), 5382–5390. (See Supporting Info for Ligand Protocols). Citation for: Protocols regarding ligand-to-copper ratios to prevent poisoning.
-
Brotherton, W. S., Michaels, H. A., Simmons, J. T., Clark, R. J., Dalal, N. S., & Zhu, L. (2009). Apparent Copper(II)-Accelerated Azide−Alkyne Cycloaddition. Organic Letters, 11(21), 4954–4957. Citation for: Mechanism of copper coordination and acceleration effects in nitrogen-rich systems.
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Citation for: The foundational causality of using TBTA/THPTA to protect the catalyst.
Sources
Preventing azide decomposition during 6-(Azidomethyl)quinoline synthesis
Technical Support Center: High-Energy Azide Handling Topic: Safe Synthesis & Handling of 6-(Azidomethyl)quinoline Ticket ID: AZ-Q6-SYNTH-001
CRITICAL SAFETY ALERT: C/N Ratio Violation
Before proceeding, you must acknowledge the thermodynamic instability of your target molecule.
-
Target: 6-(Azidomethyl)quinoline (
) -
Carbon Count: 10
-
Nitrogen Count: 4 (1 in quinoline ring + 3 in azide)
-
C/N Ratio:
Status: DANGER.
Rule of Thumb: Stable organic azides typically require a C/N ratio
Module 1: Reaction Setup & Thermodynamics
User Query: How do I optimize the substitution of 6-(bromomethyl)quinoline without triggering thermal runaway?
Technical Guidance:
The synthesis involves an
Protocol Parameters
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DMSO or DMF | High dielectric constant promotes |
| Reagent | Sodium Azide ( | Use 1.1 – 1.2 equivalents. Excess increases disposal risk. |
| Temperature | RT to 60°C (Max) | Azide decomposition onset is often >100°C, but benzylic azides are more labile. Keep |
| Concentration | < 0.5 M | Dilution acts as a thermal heat sink in case of decomposition. |
| Atmosphere | Nitrogen/Argon | While not strictly air-sensitive, inert gas prevents moisture (hydrazoic acid risk). |
The "Safe-Path" Workflow
The following diagram outlines the decision logic for the synthesis, explicitly blocking high-risk pathways.
Caption: Figure 1. Synthesis workflow highlighting the critical exclusion of halogenated solvents to prevent explosive byproducts.
Module 2: Work-up & Isolation (The Danger Zone)
User Query: The reaction is complete. Can I use a rotavap to remove the DMF?
Technical Guidance: NO. Because your C/N ratio is < 3, isolating this compound as a solid is a severe explosion hazard.[4] You must handle it as a solution.
The "Never-Dry" Extraction Protocol
-
Dilution: Pour the reaction mixture into a 5-fold excess of water (or brine).
-
Extraction: Extract into Ethyl Acetate (EtOAc) or Toluene .
-
Why? These solvents have higher boiling points than ether/DCM, reducing the risk of accidental drying during handling.
-
-
Washing: Wash organic layer 3x with water to remove bulk DMF/DMSO and unreacted ionic azide.
-
Drying: Dry over
, filter. -
Storage/Usage:
-
Do NOT concentrate. Quantify the yield by NMR (using an internal standard) or HPLC.
-
Store as a stock solution in the freezer.[1]
-
Use this solution directly in the next step (e.g., Click chemistry, Staudinger reduction).
-
Module 3: Decontamination & Quenching
User Query: How do I dispose of the aqueous waste containing excess Sodium Azide?
Technical Guidance: Simply pouring azide down the drain can form explosive metal azides (Copper/Lead) in plumbing.[5] You must chemically destroy it using the Nitrous Acid Method .[5][6]
Quenching Protocol
Reaction:
-
Setup: Place aqueous waste in a beaker in a fume hood (NO gas is toxic).
-
Add Nitrite: Add 20% aqueous Sodium Nitrite (
) (use ~1.5g per 1g estimated ).[5][6][7] -
Acidify: Slowly add 20%
until acidic. -
Verify: Test with starch-iodide paper.
Caption: Figure 2. Chemical decontamination cycle for sodium azide waste using the nitrous acid method.
Frequently Asked Questions (FAQs)
Q1: The reaction mixture turned dark brown. Did it decompose?
-
Diagnosis: Likely yes, or polymerization occurred. Quinoline derivatives are light-sensitive, and azides are thermally sensitive.
-
Solution: Check the temperature history. If it exceeded 80°C, discard (using the quenching protocol) and restart. Ensure the reaction vessel is wrapped in foil to exclude light, preventing photolytic decomposition to nitrenes [1].
Q2: Can I use Dichloromethane (DCM) for the extraction?
-
Answer: ABSOLUTELY NOT.
-
Reasoning: Sodium azide reacts with DCM and Chloroform to form Diazidomethane (
) and Triazidomethane .[8][9] These are extremely volatile and powerful explosives that can detonate upon ground-glass friction or concentration [2]. Use Ethyl Acetate or Toluene.
Q3: I need to remove the solvent for NMR. What do I do?
-
Protocol: Take a small aliquot (e.g., 0.5 mL). Evaporate it gently under a stream of nitrogen gas (no heat). Do not use a vacuum pump which might condense volatile azides in the trap. Re-dissolve immediately in deuterated solvent. Never store the neat NMR sample.
Q4: Does the quinoline nitrogen affect the azide stability?
-
Insight: Yes. The quinoline nitrogen can coordinate with transition metals. If you plan to use this in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), be aware that the quinoline ring may sequester the copper catalyst, requiring higher catalyst loading. However, adding more copper increases the risk of forming shock-sensitive Copper(I) Azide. Use a chelating ligand (like TBTA) to protect the copper [3].
References
-
Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition. Link
-
Keicher, T., & Löbbecke, S. (2018). "Safety of Azides." Organic Azides: Syntheses and Applications. Link
-
Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery." Drug Discovery Today. Link
-
University of California Santa Cruz. (n.d.). "Azide Safety Guidelines." EHS Laboratory Safety Manual. Link
Sources
- 1. uvic.ca [uvic.ca]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. research.wayne.edu [research.wayne.edu]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Technical Support Center: Optimizing Catalyst Concentration for 6-(Azidomethyl)quinoline Click Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of bioconjugation and click chemistry. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is celebrated for its robustness, utilizing heterocyclic azides like 6-(azidomethyl)quinoline introduces unique mechanistic challenges.
The quinoline moiety is not merely a passive structural element; its nitrogen atom can actively coordinate transition metals. If the catalyst concentration and ligand ratios are not rigorously optimized, this heteroatom can sequester the Cu(I) catalyst, leading to stalled kinetics, incomplete conversion, and oxidative degradation of sensitive biological substrates.
This guide provides a causality-driven troubleshooting framework, self-validating protocols, and optimized parameters to ensure high-yield conjugations.
Diagnostic Workflow: CuAAC Catalyst Optimization
Troubleshooting workflow for 6-(azidomethyl)quinoline CuAAC catalyst optimization.
Frequently Asked Questions (FAQs)
Q1: Why does 6-(azidomethyl)quinoline require specific catalyst tuning compared to simple aliphatic azides? A1: 6-(Azidomethyl)quinoline contains a heterocyclic aromatic ring with a nitrogen atom capable of coordinating transition metals. During the CuAAC catalytic cycle, this heteroatom acts as a competing ligand for the Cu(I) center. If the catalyst is under-stabilized, the quinoline moiety can sequester the active metal, halting the formation of the critical copper-acetylide intermediate[1]. To overcome this causality, you must utilize a strong, multidentate Cu(I)-stabilizing ligand (such as THPTA or BTTAA) at a high ligand-to-copper ratio (typically 5:1) to outcompete the quinoline nitrogen and keep the catalyst active[2].
Q2: My reaction yields are low, and I suspect catalyst oxidation. How do I balance the Cu(II) and sodium ascorbate concentrations? A2: The active catalyst in CuAAC is Cu(I). When using a Cu(II) source like CuSO₄, sodium ascorbate is required as an in situ reducing agent[3]. However, excess ascorbate in the presence of atmospheric oxygen generates reactive oxygen species (ROS) that degrade biomolecules and oxidize Cu(I) back to inactive Cu(II). For optimal results, use a sodium ascorbate concentration of 5 to 10 times the CuSO₄ concentration. For example, use 2.5 mM ascorbate for 50 µM CuSO₄ in live-cell labeling, or up to 100 mM ascorbate for 2 mM CuSO₄ in robust in vitro assays[4].
Q3: What is the correct order of addition for CuAAC reagents, and why does it matter? A3: The order of addition is a critical, self-validating step to prevent catalyst precipitation and ROS generation. Ascorbate must never be added to a copper solution lacking a protective ligand[1]. The rigorous protocol dictates:
-
Pre-mix CuSO₄ with the stabilizing ligand (e.g., THPTA).
-
Add this Cu-ligand complex to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate last[2]. This ensures that the moment Cu(II) is reduced to Cu(I), it is immediately coordinated by the multidentate ligand, preventing disproportionation and protecting your substrates from oxidative damage.
Quantitative Optimization Parameters
To simplify your experimental design, the following table summarizes the field-proven catalyst and reagent concentrations tailored for different application environments.
Table 1: Optimized Catalyst Concentrations for 6-(Azidomethyl)quinoline CuAAC
| Application Type | CuSO₄ Concentration | Preferred Ligand | Ligand:Cu Ratio | Sodium Ascorbate | Recommended Additives |
| Live-Cell Labeling | 50 µM | BTTAA or THPTA | 5:1 to 6:1 | 2.5 mM | 100 µM TEMPOL (ROS Scavenger)[4] |
| Fixed-Cell / Lysate | 1 mM - 2 mM | THPTA | 5:1 | 5 mM - 100 mM | Aminoguanidine (Blocks byproducts) |
| In Vitro Synthesis | 0.5 mM | THPTA or TBTA | 5:1 | 5 mM | None required[2] |
Mechanistic Insight: The Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The diagram below illustrates where 6-(azidomethyl)quinoline enters the cycle and why maintaining a robust Cu(I)-ligand complex is essential to prevent the quinoline from derailing the metallacycle formation.
CuAAC catalytic cycle highlighting 6-(azidomethyl)quinoline coordination.
Self-Validating Experimental Protocol
This step-by-step methodology incorporates visual validation checkpoints to ensure the catalyst is properly formed before introduction to your valuable biological samples.
Step 1: Reagent Preparation (Strictly Degassed)
-
Prepare a 20 mM stock of CuSO₄·5H₂O in degassed, deionized water.
-
Prepare a 100 mM stock of THPTA (or BTTAA) in degassed water.
-
Prepare a 100 mM stock of Sodium Ascorbate in degassed water. (Crucial: This must be prepared fresh immediately before use, as ascorbate degrades rapidly in solution).
Step 2: Catalyst Pre-Complexation (Validation Checkpoint)
-
In a clean microcentrifuge tube, combine 5 µL of the 20 mM CuSO₄ stock with 10 µL of the 100 mM THPTA stock.
-
Vortex gently.
-
Self-Validation: The solution should immediately turn a distinct, pale blue color. This visual cue confirms successful Cu(II)-ligand complexation, ensuring the copper is protected[2].
Step 3: Substrate Assembly
-
To your main reaction vessel (containing your biological substrate in buffer), add the alkyne partner to a final concentration of 100 µM.
-
Add the 6-(azidomethyl)quinoline to a final concentration of 100 µM.
Step 4: Catalyst Loading & Initiation
-
Transfer the pre-complexed CuSO₄/THPTA mixture to the main reaction vessel. (Final Cu concentration will be ~0.5 mM depending on total volume).
-
Initiation: Add the sodium ascorbate stock to achieve a final concentration of 5 mM.
-
Self-Validation: The solution may briefly shift from pale blue to colorless, validating the successful reduction of Cu(II) to the catalytically active Cu(I) state.
Step 5: Incubation and Workup
-
Incubate the reaction at room temperature for 30–60 minutes in the dark (to protect the fluorogenic quinoline).
-
Quench the reaction by adding a copper chelator (e.g., 1 mM EDTA) if downstream assays are sensitive to residual metal, and proceed to LC-MS or fluorescence validation.
References
- BenchChem Technical Support Team. "Technical Support Center: Optimizing Azide-Alkyne Cycloaddition Reactions." BenchChem.
- Hong, V., et al.
- Presolski, S. I., et al. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.
- Liu, D. S., et al. "Site-specific protein labeling with PRIME and chelation-assisted Click chemistry." NIH PMC.
- "Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.
Sources
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for 6-(Azidomethyl)quinoline post-synthesis
Topic: Post-Synthesis Purification & Troubleshooting Ticket ID: #AZ-QUIN-006 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Hidden" Instability
Welcome to the technical support center. You are likely working with 6-(Azidomethyl)quinoline as a precursor for "Click" chemistry (CuAAC) or Staudinger ligations.
Before we discuss purification, we must address the physicochemical reality of this molecule. Many researchers treat this as a "standard organic intermediate," but a structural analysis reveals a critical safety threshold:
The C/N Ratio Safety Rule:
Standard safety protocols dictate that organic azides are generally safe to isolate only if the ratio of
-
Your Molecule (
): 10 Carbons / 4 Nitrogens = 2.5 .
Implication: This molecule is energetic . It falls below the safety threshold of 3.0. While the quinoline ring provides some stabilization, you must treat the isolated solid as potentially shock-sensitive and thermally unstable. Do not distill.[1][2][3] Do not rotary evaporate to complete dryness without a blast shield.
Module 1: Safety & Pre-Purification (Critical)
Before attempting purification, you must neutralize the greatest hazard: unreacted Sodium Azide (
Protocol: Safe Removal of Residual
-
The Hazard: Acidifying a mixture containing
generates Hydrazoic Acid ( ), a highly toxic and explosive gas. -
The Solution: Aqueous washing before any acidification steps.
| Step | Action | Mechanistic Rationale |
| 1 | Dilution | Dilute reaction mix with Ethyl Acetate (EtOAc) or DCM. |
| 2 | Aqueous Wash | Wash organic layer |
| 3 | Segregation | Collect aqueous waste separately. DO NOT mix with acid waste. |
| 4 | Quenching | Treat aqueous waste with |
Module 2: The Primary Strategy (Acid-Base Extraction)
Recommendation: Use this method first. It exploits the basicity of the quinoline nitrogen (
The Workflow
Figure 1: Acid-Base Extraction Workflow. This method isolates the product based on the reversible protonation of the quinoline ring.
Step-by-Step Protocol
-
Extraction: Transfer crude organic phase to a separatory funnel. Add 1M HCl (aq). Shake vigorously.
-
Note: The quinoline protonates (
) and moves to the water layer. The azide group is stable to dilute acid at RT.
-
-
Separation: Drain the aqueous layer (bottom) into a clean flask. Keep the organic layer (top) only if you need to recover neutral byproducts; otherwise, discard as waste.
-
Wash: Return the acidic aqueous layer to the funnel. Wash with fresh organic solvent (EtOAc) to remove entrained neutral impurities.
-
Basification: Cool the aqueous layer on ice (exothermic). Slowly add 2M NaOH or saturated
until pH reaches ~10.-
Visual Cue: The solution will turn cloudy/oily as the free base quinoline precipitates.
-
-
Recovery: Extract the cloudy aqueous mix with DCM (
). Dry combined organics over and concentrate carefully (keep bath < 30°C).
Module 3: The Secondary Strategy (Chromatography)
Recommendation: Use only if Acid-Base extraction fails to yield >95% purity, or if you have basic impurities (like amines) that co-extract.
The "Streaking" Problem
Quinolines are basic heterocycles. They interact strongly with the acidic silanol groups (
The Solution: Amine-Modified Silica
You must deactivate the silica.
Mobile Phase Recipe:
-
Base Solvent: Hexane : Ethyl Acetate (Start 90:10, Gradient to 70:30).
-
Modifier: Add 1% Triethylamine (TEA) to the mobile phase.
Troubleshooting Table: Chromatographic Issues
| Symptom | Diagnosis | Corrective Action |
| TLC Spot Tailing | Interaction with Silanols | Pre-soak the TLC plate in mobile phase + 1% TEA, then dry before spotting. |
| Product decomposes on column | Acid sensitivity | Use neutral alumina instead of silica, or ensure TEA is present. |
| Yellow band co-eluting | Oxidation/Photodegradation | Collect fractions in foil-wrapped tubes. Quinoline oxides are often yellow. |
Module 4: Frequently Asked Questions (FAQs)
Q1: My product turned from colorless to brown overnight. Is it ruined?
-
Diagnosis: Quinoline derivatives are notoriously photosensitive. The brown color indicates photo-oxidation (formation of N-oxides or polymerization).
-
Fix: If it's just a surface color, filter through a small plug of silica (neutralized).
-
Prevention: Store strictly in amber vials wrapped in foil at -20°C.
Q2: Can I use copper tubing or metal spatulas?
-
ABSOLUTELY NOT.
-
Reason: Organic azides can react with copper/brass to form Copper Azide, which is incredibly sensitive and explosive.
-
Rule: Use glass, Teflon, or plastic tools only.
Q3: I see a new spot on TLC after leaving the sample in solvent. What is it?
-
Diagnosis: If your solvent contains traces of phosphines (cross-contamination) or if you used a thiol, you might be reducing the azide to an amine (
). -
Verification: Spray the TLC with Ninhydrin. If the new spot turns purple/red, it is the amine (6-(aminomethyl)quinoline).
-
Action: Ensure all solvents are high-grade and free of reducing agents.
References
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.
- Smith, P. A. S. (1965). The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin.
-
PubChem. (n.d.). Quinoline (Compound Summary).[6][7][8][9] National Library of Medicine. (Source for pKa and physical properties).
-
University of California, Santa Cruz. (2018). SOP: Sodium Azide and Organic Azides. (Safety protocols for quenching azide waste).
Sources
- 1. uvic.ca [uvic.ca]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Minimizing Background Fluorescence with 6-(Azidomethyl)quinoline
The following technical guide addresses the optimization of 6-(Azidomethyl)quinoline in bioorthogonal labeling (Click Chemistry).
Based on the chemical structure (a hydrophobic quinoline ring with an azidomethyl arm), this molecule presents specific challenges regarding non-specific hydrophobic binding and intrinsic fluorescence . Unlike "fluorogenic" probes where the azide is directly attached to the aromatic ring (quenching fluorescence via PET), the methylene spacer in 6-(Azidomethyl)quinoline often reduces quenching efficiency, meaning the unreacted probe may remain fluorescent. Consequently, "background" in this context usually stems from unreacted dye sticking to cellular membranes or proteins.
Product Category: Fluorescent Click Chemistry Reagents Molecule: 6-(Azidomethyl)quinoline (CAS: 205111-31-5) Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for labeling alkyne-tagged biomolecules.
Part 1: The Core Challenge
Why is my background signal so high?
The high background observed with 6-(Azidomethyl)quinoline is typically driven by two mechanistic factors:
-
Hydrophobic Intercalation: The quinoline core is highly lipophilic (hydrophobic). In aqueous buffers, the unreacted probe seeks hydrophobic environments, such as lipid bilayers, organelle membranes, and hydrophobic pockets of proteins (e.g., Albumin, cellular debris).
-
Incomplete "Turn-On" Switching: Unlike probes where the azide is directly conjugated to the fluorophore (which are "dark" until reacted), the methylene bridge (–CH₂–) in 6-(Azidomethyl)quinoline insulates the fluorophore from the azide’s quenching effect. This means the unreacted probe is likely fluorescent , necessitating rigorous washing to remove it.
Part 2: Troubleshooting Guide (Q&A)
Q1: I see fluorescence in my "No Alkyne" negative control. Is my probe degraded?
Answer: Not necessarily. This indicates non-specific binding rather than degradation.
-
Diagnosis: The probe is sticking to the sample without a covalent click reaction.
-
Solution: You must introduce a "Scavenger Wash." Standard PBS washing is insufficient to remove hydrophobic dyes.
-
Action: Add 1% BSA (Bovine Serum Albumin) or 5% FBS to your wash buffer. The hydrophobic pockets in albumin act as a "sink," extracting the unbound quinoline probe from cellular membranes.
Q2: The signal is bright, but the localization looks like "dust" or aggregates. What is this?
Answer: This is dye precipitation .
-
Cause: 6-(Azidomethyl)quinoline has low solubility in water. If you dilute it directly from a high-concentration DMSO stock into PBS, it may crash out of solution, forming fluorescent micro-aggregates that stick to cells.
-
Solution:
-
low-concentration intermediate: Dilute your DMSO stock to 10x the working concentration in a buffer containing 0.1% Triton X-100 or 50% DMSO before the final dilution.
-
Filtration: Spin down the working solution at 10,000 x g for 2 minutes before adding to cells to remove aggregates.
-
Q3: Can I use this probe for live-cell imaging?
Answer: Not recommended for wash-free imaging.
-
Reason: Due to the intrinsic fluorescence of the unreacted probe and the toxicity of the copper catalyst (required for CuAAC), this probe is best suited for fixed and permeabilized samples .
-
Alternative: If live-cell imaging is required, consider Strain-Promoted (Copper-Free) Click Chemistry with more hydrophilic probes, though 6-(Azidomethyl)quinoline is specifically an azide for CuAAC.
Q4: Is the copper catalyst contributing to the background?
Answer: Yes, copper can induce redox stress and autofluorescence.
-
Mechanism: Cu(I) can oxidize cellular components, increasing autofluorescence in the blue/green channel (where quinolines typically emit).
-
Solution: Use a stabilizing ligand like THPTA or TBTA at a 5:1 ratio relative to Copper. This protects the fluorophore and prevents copper from interacting non-specifically with cellular components.
Part 3: Optimized Staining Protocol
This protocol is designed to maximize the Signal-to-Noise Ratio (SNR) by aggressively reducing hydrophobic non-specific binding.
Reagents
-
Labeling Buffer: 100 mM Tris-HCl (pH 7.4) or PBS.
-
Catalyst Cocktail: CuSO₄ (1 mM), THPTA Ligand (5 mM), Sodium Ascorbate (10 mM fresh).
-
Wash Buffer A (Extraction): PBS + 1% BSA + 0.1% Triton X-100.
-
Wash Buffer B (Rinse): PBS.
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1. Fixation | Fix cells with 4% Paraformaldehyde (15 min). | Immobilizes targets; withstands washing. |
| 2. Permeabilization | Incubate with 0.5% Triton X-100 in PBS (10 min). | Allows the hydrophobic probe to penetrate fully. |
| 3. Blocking | Incubate with 3% BSA in PBS (30 min). | Saturates hydrophobic sites to prevent probe sticking. |
| 4. Click Reaction | Incubate with 5–10 µM 6-(Azidomethyl)quinoline + Catalyst Cocktail (30–60 min). | Critical: Do not exceed 10 µM probe concentration. Excess probe drives background linearly. |
| 5. Scavenger Wash | Wash 3x 10 min with Wash Buffer A (PBS + BSA + Triton). | The most important step. BSA extracts unbound hydrophobic probe. |
| 6. Final Rinse | Wash 2x 5 min with Wash Buffer B (PBS). | Removes detergent/BSA prior to imaging. |
Part 4: Mechanism & Logic Visualization
The following diagram illustrates the "Scavenger Wash" mechanism required to remove the hydrophobic background signal.
Figure 1: The "Scavenger Wash" Mechanism. BSA competes with cellular membranes for the unreacted hydrophobic probe, effectively extracting it from the cell.
Part 5: References
-
Alamudi, S. H., et al. (2016). Development of background-free tame fluorescent probes for intracellular live cell imaging.[1][2] Nature Communications.[1] (Discusses the critical role of lipophilicity (logP) in background fluorescence and the design of "tame" probes).
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. (The authoritative guide on optimizing CuAAC conditions, ligands, and preventing copper-induced artifacts).
-
Shieh, P., et al. (2015). Fluorogenic Probes for Live-Cell Imaging of the Cytoskeleton. Journal of the American Chemical Society. (Details the mechanisms of fluorogenic azides and the importance of washing steps for hydrophobic derivatives).
Sources
Technical Support Center: 6-(Azidomethyl)quinoline Storage & Handling
This technical support guide is structured to address the critical stability and safety requirements for 6-(Azidomethyl)quinoline , a reagent commonly used in bioorthogonal "click" chemistry (CuAAC).
As a Senior Application Scientist, I have synthesized these protocols based on the intersection of organic azide safety parameters and quinoline heterocyclic stability .
Executive Summary: The "Gold Standard" Protocol
For immediate implementation, adhere to these core storage parameters to prevent catalytic failure and explosive decomposition.
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Prevents thermal decomposition of the azide moiety ( |
| Light | Strict Dark (Amber/Foil) | Inhibits photolytic nitrene formation and quinoline oxidation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation of the quinoline ring. |
| State | Solid (Neat) | Solutions degrade 10–100x faster than solids. |
| Container | Teflon-lined Screw Cap | Avoids metal spatulas/lids which can form shock-sensitive metal azides.[1] |
Technical Deep Dive: Q&A Support
Q1: Why is 6-(Azidomethyl)quinoline classified as "potentially energetic," and how does this dictate storage?
Answer: The stability of organic azides is governed by the Carbon-to-Nitrogen (C/N) Ratio .
-
The Rule: A C/N ratio
indicates a high potential for instability and shock sensitivity [1].[1] -
The Calculation: 6-(Azidomethyl)quinoline (
) has 10 Carbons and 4 Nitrogens. -
Implication: With a ratio of 2.5 , this compound falls into the "Warning Zone." It carries sufficient energy to decompose violently if exposed to heat or shock. Therefore, storage at -20°C is not just for chemical purity—it is a safety mandate to suppress thermodynamic initiation [2].
Q2: I accidentally left the vial on the benchtop overnight. Is it still usable?
Answer: Likely yes, but with caveats.
-
Check Appearance: Pure 6-(Azidomethyl)quinoline is typically a pale yellow/colorless solid or oil. If it has turned dark brown or black , oxidative polymerization has occurred; discard it.
-
Check Solubility: Degraded azides often form insoluble polymers. If the compound does not dissolve completely in DMSO-d6 for NMR, the purity is compromised.
-
Mechanism of Failure: The primary risk overnight is not azide loss (which is slow at RT) but quinoline oxidation . The quinoline nitrogen is susceptible to N-oxide formation under ambient air and light [3].
Q3: Can I store it as a stock solution?
Answer: Not recommended for long-term storage (>1 week). If you must store it in solution:
-
Solvent: Use anhydrous DMSO or DMF . Avoid protic solvents (Methanol/Water) or halogenated solvents (DCM/Chloroform) for storage, as they can facilitate halogen exchange or hydrolysis over time.
-
Concentration: Keep concentrations below 0.5 M . High concentrations of azides increase the risk of a "runaway" decomposition event should the solution be accidentally heated.
-
Temperature: Store frozen at -20°C.
Q4: What are the specific degradation pathways I should look for in QC?
Answer: Two primary pathways compromise this reagent:[2][3]
-
Photolytic Decomposition: Exposure to UV/Ambient light causes the azide (
) to release gas, forming a highly reactive Nitrene intermediate. This nitrene will insert into neighboring C-H bonds or dimerize to form azo-compounds (often deeply colored) [4]. -
Oxidative N-Dealkylation: The methylene bridge between the azide and the quinoline ring is susceptible to radical attack, potentially cleaving the azide group entirely.
Troubleshooting Guide: Experimental Issues
Use this table to diagnose issues during your CuAAC (Click Chemistry) reactions.
| Symptom | Probable Cause | Corrective Action |
| Reaction turns black immediately | Copper Disproportionation | The quinoline ring can chelate Cu(I). If the reaction turns black/brown, your catalyst is dying. Increase Sodium Ascorbate (reducing agent) to 5-10 eq. to maintain Cu(I) state. |
| Low Yield / No Product | Azide Decomposition | Check the reagent via |
| Precipitate in Stock Solution | Polymerization | Light exposure has caused nitrene-mediated polymerization. Filter the solution (0.2 |
| Unexpected "Pop" or Gas Evolution | Thermal Decomposition | STOP IMMEDIATELY. You have exceeded the thermal stability limit. Do not heat this azide above 60°C. Use a ligand (e.g., THPTA) to accelerate the reaction at room temp instead of heating. |
Visualizing the Storage & Handling Logic
The following diagram illustrates the decision matrix for handling 6-(Azidomethyl)quinoline to ensure safety and integrity.
Caption: Decision tree for the safe storage of 6-(Azidomethyl)quinoline, highlighting the critical divergence between solid and solution states.
References
-
University of Pittsburgh, EH&S. (2013). Safe Handling of Azides. Retrieved from [Link]
-
Bräse, S., & Banert, K. (2010).[3] Organic Azides: Syntheses and Applications. Wiley-VCH. (General reference for C/N ratio safety rules).
-
Scripps Research Institute. (2014). Click Chemistry Safety: Handling Organic Azides. Retrieved from [Link]
Sources
Removing copper catalyst from 6-(Azidomethyl)quinoline reaction products
Executive Summary
You are likely performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 6-(Azidomethyl)quinoline . While standard protocols exist for copper removal, this specific substrate presents a unique "Basicity Trap."
Because the quinoline ring contains a basic nitrogen (pKa ~4.9), aggressive acidic washes—often used to strip copper—will protonate your product, causing it to partition into the aqueous phase and leading to catastrophic yield loss. Furthermore, the nitrogen-rich triazole-quinoline scaffold can act as a competitive ligand, holding onto Cu(I)/Cu(II) species more tightly than standard silica can resolve.
This guide prioritizes pH-controlled chelation and high-affinity scavenging to ensure <5 ppm copper levels without compromising yield.
Module 1: The "Quick Fix" (Liquid-Liquid Extraction)
User Query: "My reaction mixture is green/blue. I tried washing with 1M HCl, but my product disappeared. What happened?"
Root Cause Analysis: You fell into the Basicity Trap .
-
The Chemistry: Copper salts are soluble in acid. However, 6-(Azidomethyl)quinoline derivatives are basic. Adding 1M HCl protonates the quinoline nitrogen (
), making your product water-soluble. You washed your product down the drain. -
The Solution: You must use a Basic Chelating Wash .
Protocol A: The EDTA/Ammonium Hydroxide Wash
Best for: Crude mixtures with visible blue/green coloration.
-
Dilution: Dilute your reaction mixture with a non-polar organic solvent (DCM or Chloroform are preferred for quinolines; Ethyl Acetate is acceptable).
-
Chelation Solution Prep: Prepare a 0.1 M EDTA (Ethylenediaminetetraacetic acid) solution.[1] Adjust pH to 8.0–9.0 using
(Ammonium Hydroxide) or NaOH.-
Why? At pH 8+, EDTA is fully deprotonated and binds Cu(II) tightly (
). The basic pH keeps the quinoline neutral (organic-soluble).
-
-
The Wash:
-
Finishing: Wash 1x with Brine (sat. NaCl) to remove trapped water/EDTA.[3] Dry over
.[3]
Module 2: High-Purity Requirements (Scavengers)
User Query: "I washed with EDTA, but my cell-based assay is showing toxicity/fluorescence quenching. How do I get Cu <5 ppm?"
Root Cause Analysis: Liquid extraction is an equilibrium process. It rarely removes trace copper trapped within the hydrophobic pockets of nitrogen-rich heterocycles. For biological assays (IC50 < 10 µM), you need active scavenging.
Protocol B: Solid-Phase Scavenging (The "Gold Standard")
Best for: Final polishing before biological testing.
Recommended Scavengers:
-
Si-Thiol (Silica-supported Thiol): High affinity for Cu(I) and Cu(II).
-
Si-TMT (Trimercaptotriazine): Extremely high affinity, best for "stubborn" metal complexes.
| Parameter | Protocol |
| Loading | Add 3–4 equivalents of scavenger resin relative to the initial Copper catalyst loading (mol/mol). |
| Solvent | Dissolve product in THF, DCM, or MeOH (Quinoline is soluble in these). |
| Temperature | Room Temperature (25°C). For difficult cases, heat to 40°C. |
| Time | Stir for 4 hours (minimum) to Overnight. |
| Workup | Filter through a 0.45 µm PTFE frit or Celite pad. Rinse with solvent.[1][3][4][5] |
Technical Insight: Unlike extraction, Si-Thiol forms a covalent-like bond with Copper. It works irreversibly under these conditions, often reducing Cu levels to <1 ppm.
Module 3: Troubleshooting & FAQs
Q1: Can I use chromatography to remove the copper?
-
Answer: Yes, but with a caveat.
-
Silica Gel: Often insufficient. Cu salts can "streak" along with polar quinolines.
-
Neutral Alumina: Better. Copper salts bind tightly to alumina, while the organic quinoline elutes.
-
Doping: Add 1% Triethylamine (TEA) to your eluent. This keeps the quinoline deprotonated and minimizes streaking, while the Cu stays on the baseline.
-
Q2: My product is 6-(Azidomethyl)quinoline, but I'm reacting it with a chelating alkyne (e.g., a pyridine-alkyne). Does this change things?
-
Answer: Yes. You have created a "Bidentate Trap."
-
If your product has a Triazole and another Nitrogen donor nearby, it forms a highly stable chelate with Copper.
-
Action: EDTA will likely fail. You must use Si-TMT (Trimercaptotriazine) resin or digest the copper with a solution of Sodium Sulfide (forming insoluble CuS, which can be filtered off, though this smells terrible).
-
Q3: How do I validate that the Copper is gone?
-
Low Tech: Sodium Sulfide spot test. (Add a drop of
solution to your sample; brown/black precipitate = Cu). -
High Tech: ICP-MS (Inductively Coupled Plasma Mass Spectrometry). This is required for drug development (Limit: <10 ppm usually).
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying Quinoline-based Click products.
Caption: Decision matrix for Copper remediation prioritizing pH safety for basic quinoline scaffolds.
Comparative Data: Method Efficiency
The table below summarizes the efficiency of removal methods specifically for nitrogen-rich heterocycles (like Quinolines/Triazoles).
| Method | Cu Removal Efficiency | Product Recovery (Quinoline) | Notes |
| Acid Wash (1M HCl) | High (>95%) | Very Low (<10%) | NOT RECOMMENDED. Protonates quinoline; product lost to aqueous phase. |
| EDTA Wash (pH 8) | Moderate (80-90%) | High (>95%) | Safe first step. Removes bulk copper.[2] |
| Ammonia Wash | Moderate (85%) | High (>90%) | Good visual indicator (Blue complex). |
| Si-Thiol Resin | Excellent (>99%) | High (>98%) | Best balance of purity and yield. |
| Crystallization | Variable | Moderate | Copper can co-crystallize with the product. |
References
-
BenchChem Technical Support. (2025).[1][2][3] Copper Catalyst Removal in Click Chemistry: Solid-Phase Scavenging and Extraction Protocols.[1][3] BenchChem.[1][2][3] 3
-
European Medicines Agency. (2025). Guideline on the specification limits for residues of metal catalysts or metal reagents.[6] EMA/CHMP/SWP/4446/2000. 6[3][4][5][7][8][9][10][11][12][13]
-
SiliCycle Inc. (2025). SiliaMetS® Metal Scavengers: Selection Guide and Case Studies for Pharmaceutical Purification. Velocity Scientific Solutions. 14[3][4][5][7][8][9][10][11][12][13]
-
ResearchGate Community. (2022). Discussion: Purification of CuAAC products and removal of copper catalyst from polar/basic substrates.5[4][5][7][8][9][11][12]
-
National Institutes of Health (NIH). (2019). EDTA-modified mesoporous silica as supra adsorbent of copper ions.[15] International Journal of Nanomedicine. 16[5][8][11][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions [mdpi.com]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. uop.edu.pk [uop.edu.pk]
- 11. dovepress.com [dovepress.com]
- 12. 6-(azidomethyl)quinoline - CAS号 —— - 摩熵化学 [molaid.com]
- 13. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. velocityscientific.com.au [velocityscientific.com.au]
- 15. researchgate.net [researchgate.net]
- 16. EDTA-modified mesoporous silica as supra adsorbent of copper ions with novel approach as an antidote agent in copper toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 6-(Azidomethyl)quinoline coupling
Topic: Overcoming Steric & Electronic Hindrance in CuAAC Reactions
Core Directive & Engineering Context
Status: Level 3 Technical Guide Applicability: Synthetic Organic Chemistry, Medicinal Chemistry, Bioconjugation Molecule of Interest: 6-(Azidomethyl)quinoline (6-AMQ)
The Challenge: Coupling 6-(Azidomethyl)quinoline via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents a dual-threat challenge often misdiagnosed simply as "steric hindrance."
-
Steric Wall: While the methylene spacer (
) provides some flexibility, the rigid bicyclic quinoline core creates a "bay region" effect due to protons at the C5 and C7 positions. If the incoming alkyne is bulky, the transition state becomes crowded. -
Catalyst Sequestration (The "Stealth" Hindrance): The quinoline nitrogen (N1) is a competent ligand for Cu(I). It can compete with the stabilizing ligand (e.g., TBTA) for the copper center, creating a non-productive "off-cycle" complex that mimics the kinetic sluggishness of steric hindrance.
This guide provides the protocols to bypass these barriers.
Diagnostic Framework (Troubleshooting Tree)
Before altering your synthesis, identify the failure mode. Use this logic flow to determine if your issue is true steric bulk, catalyst poisoning, or oxidation.
Figure 1: Diagnostic logic flow for identifying the root cause of coupling failure in quinoline systems.
Strategic Ligand Selection
The choice of ligand is the single most critical variable in overcoming steric hindrance. Standard ligands like TBTA often fail with 6-AMQ because they form bulky complexes that cannot easily accommodate the rigid quinoline "wall" alongside a bulky alkyne.
| Ligand | Steric Profile | Water Sol. | Rec. for 6-AMQ? | Mechanism of Action |
| TBTA | High Bulk | Low | No | Forms a protective pocket around Cu(I). Too crowded for hindered quinolines. |
| THPTA | Medium | High | Yes | More open architecture; faster kinetics allows Cu to cycle before N-poisoning occurs. |
| BTTES | Low/Optimized | High | Best | Creates a specific geometry that accelerates coupling of hindered substrates; prevents Cu-aggregation. |
| None | N/A | N/A | Critical Fail | Without a ligand, Quinoline-N will sequester Cu, stopping the reaction immediately. |
Recommendation: Switch to BTTES (2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]ethyl hydrogen sulfate) or THPTA for this specific scaffold.
Optimized Experimental Protocol
This protocol is engineered to suppress Quinoline N-coordination and overcome the steric barrier of the C5/C7 protons.
Reagents
-
Azide: 6-(Azidomethyl)quinoline (1.0 equiv)
-
Alkyne: Coupling partner (1.1 equiv)
-
Catalyst Source: CuSO₄[1]·5H₂O (5 mol%) — Avoid CuI to prevent iodide inhibition.
-
Ligand: BTTES or THPTA (10-15 mol%) — Maintain 1:2 or 1:3 Cu:Ligand ratio.
-
Reductant: Sodium Ascorbate (20 mol%)
-
Solvent: DMSO / Water (4:1 v/v) — DMSO is crucial to solvate the aromatic quinoline.
Step-by-Step Workflow
-
Ligand-Catalyst Pre-complexation (Essential):
-
Dissolve CuSO₄ and the Ligand (BTTES) in water.
-
Stir for 5 minutes before adding to the reaction. This ensures Copper is "wrapped" by the ligand, preventing the Quinoline Nitrogen from grabbing "naked" copper.
-
-
Main Mix Assembly:
-
In a separate vial, dissolve the Alkyne and 6-(Azidomethyl)quinoline in DMSO.
-
Add the Cu-Ligand complex to this DMSO solution.
-
-
Activation:
-
Add Sodium Ascorbate (freshly prepared in water) dropwise.
-
Visual Check: The solution should turn bright yellow or colorless. If it turns dark brown/black, you have precipitation (add more DMSO). If blue, you have oxidation (degas with Argon).
-
-
Thermal Drive:
-
Heat the reaction to 45–50°C .
-
Why? Sterically hindered click reactions have a higher activation energy (
). Room temperature is often insufficient to force the bulky alkyne past the quinoline's peri-hydrogens.
-
-
Workup:
-
Dilute with water. If the product precipitates, filter. If not, extract with EtOAc.
-
Chelation Wash: Wash the organic layer with 0.1M EDTA or
to remove coordinated copper traces from the quinoline nitrogen.
-
Frequently Asked Questions (FAQs)
Q1: I am seeing starting material remaining even after 24 hours. Should I add more Copper? A: Do not just add Copper. If you add "naked" Copper (without ligand), the Quinoline nitrogen will bind it, potentially shutting down the reaction further.
-
Correct Action: Add a fresh premixed solution of CuSO₄ + Ligand + Ascorbate . Always maintain the Ligand:Cu ratio > 2:1.
Q2: Why is DMSO recommended over tBuOH/Water? A: 6-(Azidomethyl)quinoline is a flat, hydrophobic aromatic system. It has poor solubility in water/alcohol mixtures. If the azide aggregates (pi-stacking), the reactive azide moiety becomes inaccessible. DMSO disrupts these stacks and ensures the azide is "free" to react.
Q3: Can I use Cu(I)I (Copper Iodide) instead of Sulfate/Ascorbate? A: It is risky. In hindered systems, the Iodide ion can bridge copper centers, forming inactive clusters. Furthermore, the quinoline nitrogen can displace the iodide, leading to stable, unreactive Cu-Quinoline complexes. The Ascorbate method generates Cu(I) in situ and keeps the concentration low but active, which is superior for difficult substrates.
Q4: Is the 6-(Azidomethyl) group stable at 60°C?
A: Yes. Benzylic-type azides are generally stable up to ~100°C. However, do not exceed 80°C, as the risk of nitrene formation (releasing
Visualizing the "Stealth" Hindrance
The diagram below illustrates the competition between the desired catalytic cycle and the non-productive coordination by the Quinoline Nitrogen.
Figure 2: The competitive mechanism. The Quinoline Nitrogen can act as a "poison" (red path) if the stabilizing ligand (BTTES) is insufficient or dissociates.
References
-
CuAAC Ligand Effects & Steric Hindrance
- Title: "Accelerating the Copper-Catalyzed Azide–Alkyne Cycloaddition with Tris(triazolylmethyl)amine Ligands."
- Source:Angewandte Chemie Intern
-
URL:[Link]
-
Quinoline Coordination Chemistry
-
General Click Chemistry Optimization
-
BTTES Ligand Specifics
- Title: "Biocompatible Copper(I) Catalysts for in Vivo Imaging of Glycans."
- Source:N
-
URL:[Link]
Sources
- 1. Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper(ii) complexes of quinoline-based ligands for efficient photoredox catalysis of atom transfer radical addition (ATRA) reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Precipitation of 6-(Azidomethyl)quinoline in DMSO
To: Research Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting & Rescue Protocol for 6-(Azidomethyl)quinoline Stocks
Introduction
I understand you are facing precipitation issues with 6-(Azidomethyl)quinoline (6-AMQ) in DMSO. This is a high-stakes problem; not only does precipitation alter the effective concentration of your reagent, leading to experimental drift, but the compound itself carries an azide moiety, requiring strict safety adherence during troubleshooting.
This guide moves beyond generic advice. It deconstructs the thermodynamics of your specific solute-solvent interaction and provides a self-validating protocol to rescue your samples without compromising the azide's stability.
Part 1: Root Cause Analysis (The "Why")
Before attempting to redissolve the precipitate, we must diagnose why it crashed out. In 90% of cases involving quinoline derivatives in DMSO, the issue is not the initial solubility limit, but a change in the solvent environment.
The "Water Antisolvent" Effect (Hygroscopicity)
DMSO is aggressively hygroscopic.[1] At 20°C and 60% relative humidity, pure DMSO can absorb significant water from the atmosphere within minutes.
-
Mechanism: 6-AMQ is a lipophilic aromatic compound. It relies on Van der Waals forces and
-stacking interactions with DMSO. -
The Crash: Water is highly polar and disrupts these interactions. As DMSO absorbs atmospheric water, the solvent power decreases. Water acts as an antisolvent, forcing the hydrophobic quinoline out of solution.
The Freezing Exclusion Phenomenon
DMSO freezes at
-
The Trap: As DMSO freezes into a lattice, it excludes the solute (6-AMQ) into ever-shrinking pockets of liquid.
-
The Result: The local concentration of 6-AMQ in these pockets skyrockets, often exceeding its saturation point, forcing nucleation and precipitation. Upon thawing, these dense aggregates may not redissolve spontaneously.
Salt vs. Free Base Identity
Check your vial label immediately.
-
Free Base: Soluble in pure DMSO.
-
Salt (e.g., HCl): Often less soluble in pure DMSO than the free base. Salts generally require an aqueous buffer or a co-solvent system. If you dissolved a salt form in 100% DMSO, precipitation is thermodynamically favored.
Part 2: The Rescue Protocol (Immediate Troubleshooting)
SAFETY WARNING:
DO NOT HEAT ABOVE 40°C.
Organic azides are potentially explosive and thermally unstable. While quinoline is stable, the azidomethyl group (
Follow this decision tree to rescue your sample:
Figure 1: Decision matrix for solubilizing precipitated 6-(Azidomethyl)quinoline. Note the strict temperature controls due to the azide moiety.
Step-by-Step Rescue Method
-
Thaw Completely: Ensure the entire vial is at room temperature (
C). A half-frozen slurry will not dissolve. -
Vortexing (Shear Force): Vortex at maximum speed for 30 seconds. This breaks up the "exclusion zone" aggregates formed during freezing.
-
Bath Sonication (The Key Step):
-
Place the sealed vial in an ultrasonic water bath.
-
Crucial: Monitor water temperature. Keep it
C. -
Sonicate for 5 minutes. Sonication provides acoustic cavitation energy to break crystal lattices without the bulk heating that endangers the azide.
-
-
The "Warm" Bath (Last Resort):
-
If still cloudy, place in a water bath set to 37°C (Body temperature).
-
Do not use a heat gun.
-
Swirl gently for 5 minutes.
-
-
Visual Inspection: Hold the vial up to a light source. If you see "swirling threads" (Schlieren lines), it is not fully dissolved. Vortex again.
Part 3: Prevention & Best Practices
To prevent this from recurring, you must control the environment.
The "Dry" Chain of Custody
Since water is the enemy, your workflow must exclude it.
| Parameter | Recommendation | Scientific Rationale |
| Solvent Grade | Anhydrous DMSO ( | Standard DMSO can contain water. Anhydrous ensures max solubility. |
| Storage Vessel | Amber Glass or Polypropylene | Amber protects the light-sensitive quinoline/azide. Glass prevents leaching. |
| Headspace | Argon or Nitrogen Overlay | Displaces humid air from the vial headspace before closing. |
| Aliquot Size | Single-use (10-50 | Prevents freeze-thaw cycles. Every thaw introduces atmospheric moisture. |
| Dessication | Store vial in a desiccator | Even at |
Mechanism of Precipitation (Visualized)
Understanding the molecular conflict helps you avoid it.
Figure 2: The thermodynamic competition. Water binds DMSO more strongly than DMSO binds 6-AMQ, stripping the solvation shell and causing precipitation.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I heat the solution to 60°C to dissolve it faster? A: Absolutely NOT. While many quinolines are stable at this temperature, the azidomethyl group is not. Organic azides can decompose exothermically.[2] Furthermore, thermal stress can trigger a "Click" reaction if any alkynes are inadvertently present, or lead to the formation of reactive nitrenes. Keep it below 40°C.
Q2: My solution turned yellow/brown after storage. Is it still good? A: Proceed with caution. Quinolines are photosensitive and can oxidize.[3] A slight yellowing is common for quinolines, but a dark brown color usually indicates significant degradation or azo-coupling. Verify purity via LC-MS before using precious biological samples.
Q3: DMSO keeps freezing in my aliquots. Can I use a different solvent? A: Yes, consider DMF or Acetonitrile.
-
DMF (Dimethylformamide): Similar solubility profile to DMSO but less hygroscopic.[1] (Warning: Toxic).[4][5]
-
Acetonitrile: Good for 6-AMQ, but volatile.
-
Avoid: Alcohols (Ethanol/Methanol) if you plan to use the azide for downstream chemistry, as they can sometimes interfere or act as nucleophiles under specific activation conditions.
Q4: What is the maximum solubility of 6-AMQ in DMSO? A: Empirically, ~50 mM is safe. While theoretical limits may be higher (up to 100 mM), maintaining stocks at 10-20 mM is safer to prevent "crashing out" during freeze-thaw cycles. If you need high concentrations, prepare them fresh.
References
-
BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.[6] (Accessed 2026).[7][8][9]
-
University of California, Santa Barbara. Standard Operating Procedure: Organic Azides. (Safety guidelines for handling azides).
-
ResearchGate. Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 2014.[8]
-
National Institutes of Health (NIH). DMSO Solubility Assessment for Fragment-Based Screening. (Data on quinoline solubility ranges).
-
University of Pittsburgh. Safe Handling of Azides. (Specific warnings on C/N ratios and thermal stability).
Sources
- 1. benchchem.com [benchchem.com]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uspnf.com [uspnf.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
1H and 13C NMR chemical shifts of 6-(Azidomethyl)quinoline
This guide details the structural validation of 6-(Azidomethyl)quinoline , a critical intermediate for "click" chemistry (CuAAC) applications in drug discovery and fluorescent probe development. It focuses on the objective comparison of Nuclear Magnetic Resonance (NMR) spectral signatures between the product and its synthetic precursor, 6-(Bromomethyl)quinoline .
Part 1: Strategic Context & Mechanism
The Diagnostic Challenge: In the synthesis of 6-(azidomethyl)quinoline, the primary challenge is confirming the complete nucleophilic substitution of the bromide leaving group by the azide anion. Because the molecular weight change is minimal (Br = 79.9 vs N3 = 42.0) and the polarity shift is subtle, Thin Layer Chromatography (TLC) can sometimes be ambiguous.
The NMR Solution:
NMR spectroscopy provides the most definitive "Go/No-Go" decision point. The transformation induces a diagnostic shift in the benzylic methylene (-CH
-
1H NMR: The methylene singlet shifts upfield (lower ppm) as the shielding anisotropic effect of the azide group replaces the deshielding bromine.
-
13C NMR: The methylene carbon signal shifts significantly downfield (higher ppm) due to the nitrogen's electronegativity and the change in hybridization effects.
Part 2: Comparative Data Analysis
The following data serves as a standard reference for validating the conversion of 6-(Bromomethyl)quinoline to 6-(Azidomethyl)quinoline in CDCl
Table 1: Diagnostic Chemical Shift Comparison
| Feature | Precursor: 6-(Bromomethyl)quinoline | Product: 6-(Azidomethyl)quinoline | |
| 1H NMR (-CH | 4.65 – 4.70 ppm (Singlet) | 4.45 – 4.50 ppm (Singlet) | ~0.2 ppm Upfield |
| 13C NMR (-CH | 32.0 – 34.0 ppm | 54.0 – 55.0 ppm | ~20 ppm Downfield |
| IR (Azide Stretch) | Absent | ~2090 – 2110 cm | Strong, Sharp Peak |
| Appearance | White/Off-white solid | Pale yellow solid/oil | - |
Note: The aromatic quinoline protons (H2–H8) typically resonate between 7.4 and 8.9 ppm. While they experience minor shifts during this transformation, the benzylic methylene is the sole reliable indicator of reaction progress.
Table 2: Full 1H NMR Assignment (Typical in CDCl )
| Position | Proton Type | Chemical Shift ( | Multiplicity ( |
| H2 | Aromatic | ~8.91 | dd ( |
| H4 | Aromatic | ~8.15 | d ( |
| H8 | Aromatic | ~8.08 | d ( |
| H5 | Aromatic | ~7.80 | d ( |
| H3 | Aromatic | ~7.42 | dd ( |
| H7 | Aromatic | ~7.65 | dd ( |
| -CH | Benzylic | 4.48 | s (2H) |
Part 3: Experimental Protocols
Protocol A: Synthesis & Workup (Self-Validating Workflow)
Objective: Efficient conversion of bromide to azide without side reactions (dimerization).
-
Reaction Setup:
-
Dissolve 6-(Bromomethyl)quinoline (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Add Sodium Azide (NaN
) (1.5 eq) cautiously. -
Safety Note: NaN
is toxic and can form explosive hydrazoic acid with acid. Maintain basic/neutral pH.
-
-
Execution:
-
Stir at Room Temperature for 4–6 hours. (Heating >60°C is rarely needed and increases risk).
-
Monitor: Check TLC (Hexane:EtOAc 1:1). The azide typically runs slightly higher or co-elutes; rely on NMR for final confirmation.
-
-
Workup (The "Clean" Isolation):
-
Dilute reaction mixture with Water (5x volume).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine (to remove DMF).
-
Dry over Na
SO , filter, and concentrate in vacuo. -
Critical: Do not heat the rotary evaporator bath >40°C to prevent azide decomposition.
-
Protocol B: NMR Characterization
Objective: Generate publication-quality spectra for structure confirmation.
-
Sample Prep: Dissolve ~10 mg of the isolated oil/solid in 0.6 mL CDCl
.-
Why CDCl
? It minimizes solvent overlap with the benzylic region (unlike DMSO-d6 which has a water peak often near 3.3–3.5 ppm).
-
-
Acquisition:
-
1H NMR: 16 scans, 1-second relaxation delay. Focus on the 4.0–5.0 ppm region.
-
13C NMR: 512 scans. Look for the distinct signal at ~54 ppm .
-
-
Validation Logic:
-
Pass: Singlet at 4.48 ppm (integral 2.0) + Carbon at 54 ppm.
-
Fail (Incomplete): Residual singlet at 4.65 ppm (Bromide).
-
Fail (Hydrolysis): Singlet at ~4.8 ppm (Alcohol side product, -CH
OH).
-
Part 4: Visualization of Workflow
The following diagram illustrates the decision logic for the synthesis and characterization process.
Caption: Logical workflow for monitoring the conversion of 6-(Bromomethyl)quinoline to the Azide using 1H NMR chemical shifts.
References
-
BenchChem. (2025).[1][2] Decoding the 1H NMR Signal of Bromomethyl Protons. Retrieved from (General reference for benzylic bromide shifts).
-
Lieber, E., Rao, C. N. R., et al. (1957).[3] Infrared Spectra of Organic Azides. Analytical Chemistry. (Establishes the ~2100 cm
diagnostic peak). -
ChemicalBook. (2025). 6-Methylquinoline 1H NMR Spectrum. Retrieved from (Reference for the quinoline scaffold protons).
- Royal Society of Chemistry. (2020). Quinoline N-oxide Characterization Data.
Sources
Mass Spectrometry Analysis of 6-(Azidomethyl)quinoline Adducts
A Comparative Technical Guide
Executive Summary
6-(Azidomethyl)quinoline (6-AMQ) represents a specialized class of "click" chemistry reagents designed to bridge the gap between bioorthogonal labeling and high-sensitivity mass spectrometry (MS). Unlike standard alkyl or phenyl azides, 6-AMQ incorporates a quinoline heteroaromatic core. This structural feature serves a dual purpose: it acts as a fluorogenic reporter upon triazole formation and, more critically for MS applications, provides a high-proton-affinity site that significantly enhances ionization efficiency in positive-mode electrospray ionization (ESI+).
This guide objectively compares 6-AMQ adducts against common alternatives, detailing the mechanistic basis for its superior detection limits and providing validated protocols for its application in proteomic and metabolomic workflows.
Mechanistic Basis & Chemical Logic
To understand the utility of 6-AMQ, one must analyze the behavior of the adduct formed post-ligation.
-
The Reaction: 6-AMQ undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkyne-tagged analytes (e.g., ethynyl-labeled metabolites or peptides).
-
The Adduct: The resulting product is a 1-(quinolin-6-ylmethyl)-1,2,3-triazole derivative.
-
Ionization Physics: The quinoline nitrogen (pKa ~4.9) is readily protonated under standard acidic mobile phase conditions (0.1% Formic Acid). This creates a pre-charged moiety in solution, facilitating the "ion evaporation" process in ESI and suppressing competition from matrix contaminants.
Visualization: Reaction & Fragmentation Workflow
The following diagram illustrates the transformation from reagent to detectable reporter ion.
Figure 1: Workflow depicting the formation of the 6-AMQ adduct and its subsequent fragmentation into a characteristic reporter ion during MS/MS analysis.
Comparative Analysis
The choice of azide tag dictates the Limit of Detection (LOD) and the orthogonality of the signal. The table below compares 6-AMQ against the two most common alternatives: simple Alkyl Azides (e.g., 3-azidopropanol) and Phenyl Azides .
Table 1: Performance Metrics of Azide Tags in LC-MS
| Feature | 6-(Azidomethyl)quinoline | Phenyl Azide | Alkyl Azide | Causality / Explanation |
| Proton Affinity | High (Quinoline N) | Low | Low | Quinoline N accepts protons readily, increasing [M+H]+ abundance in ESI+. |
| Ionization Enhancement | 10x - 50x | Baseline | Baseline | Pre-charging effect drastically reduces LOD compared to neutral tags. |
| Hydrophobicity (LogP) | Moderate | High | Low | Moderate hydrophobicity ensures retention on C18 without irreversible binding or carryover. |
| Reporter Ion | Distinct (m/z ~142/143) | Generic | Poor | Quinoline moiety forms a stable resonance-stabilized cation upon CID. |
| Fluorescence | Fluorogenic (Turn-on) | Non-fluorescent | Non-fluorescent | 6-AMQ is quenched by the azide; triazole formation restores fluorescence (Ex/Em ~300-350nm range). |
| Steric Bulk | Medium | Medium | Small | Larger than alkyl chains but planar; allows access to buried alkynes. |
Key Insight: While alkyl azides are less intrusive sterically, they offer no ionization advantage. Phenyl azides are hydrophobic but lack a specific protonation site. 6-AMQ strikes an optimal balance, providing a "charge tag" effect similar to pyridinium-based reagents (like C171 tags) but with the added benefit of fluorogenic verification prior to MS injection.
Experimental Protocols
This protocol assumes an alkyne-labeled peptide or small molecule analyte.
Phase 1: Click Reaction (CuAAC)[1]
-
Reagents:
-
Tag: 6-(Azidomethyl)quinoline (10 mM in DMSO).
-
Catalyst: CuSO4 (50 mM) + THPTA ligand (100 mM) premixed 1:2.
-
Reductant: Sodium Ascorbate (100 mM, fresh).
-
-
Workflow:
-
Mix Analyte (50 µL) with Tag (1 mM final conc).
-
Add Catalyst complex (1 mM final conc).
-
Initiate with Ascorbate (2 mM final conc).
-
Incubate 1 hour at 37°C in dark (protects fluorophore).
-
Cleanup: Desalt using C18 StageTip or SPE to remove excess copper and unreacted quinoline, which can suppress ionization of the adduct.
-
Phase 2: Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode.
-
Source Voltage: 3.5 - 4.0 kV (Quinoline is robust).
-
Mobile Phase:
-
Fragmentation (CID/HCD):
-
Collision Energy: Stepped NCE (25, 30, 35).
-
Target: Look for the Quinolinyl-methyl cation (m/z ~142.06) . This is the "signature" reporter ion resulting from the cleavage of the C-N bond between the methylene bridge and the triazole ring.
-
Data Interpretation & Troubleshooting
Identification Strategy
-
Precursor Scan: Search for the theoretical mass of [Analyte + 6-AMQ_Adduct].
-
Mass Shift: The addition of the tag adds exactly the mass of 6-(azidomethyl)quinoline (MW ~184.2 Da) minus the mass of the reactants lost? Correction: In a click reaction, no atoms are lost. The adduct mass is simply Mass(Analyte) + Mass(Tag).
-
Calculation: MW(Tag) = 184.2 Da.
-
-
Product Ion Scan: Extract chromatograms for the m/z 142.06 reporter ion. Co-elution of the precursor and this reporter confirms the presence of the tagged moiety.
Common Artifacts
-
Copper Adducts: If desalting is insufficient, you may see [M + Cu]+ or [M + 2H + Cu]3+ species. These appear as split peaks with characteristic copper isotope patterns (63Cu/65Cu).
-
In-Source Fragmentation: High declustering potentials may strip the quinoline ring before the quadrupole. If the precursor signal is low, check for the fragment ion in the MS1 spectrum.
References
-
Thiele, C., et al. (2019).[3] Tracing fatty acid metabolism by click chemistry. (Describes the use of charged azide reporters, "C171", to enhance MS sensitivity by 5-50x, validating the principle of nitrogen-heterocycle tagging).
-
BroadPharm. Click Chemistry Reagents: Azides and Alkynes.[4] (Catalog and properties of click reagents including heterocycle-based tags).
-
Turteltaub, K. W., & Dingley, K. H. (1998).[5] Application of accelerated mass spectrometry (AMS) in DNA adduct quantification and identification.[5] (Foundational work on detecting trace adducts using MS).
-
Sivakumar, K., et al. (2010). A fluorogenic 'click' reaction of azidoanthracene derivatives.[6] (Establishes the mechanism of fluorescence quenching by the azide group and restoration upon triazole formation, applicable to quinoline azides).
-
CymitQuimica.6-(Azidomethyl)quinoline Product Data. (Verifies the commercial availability and CAS 205111-31-5 of the specific compound).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. limes-institut-bonn.de [limes-institut-bonn.de]
- 4. licorbio.com [licorbio.com]
- 5. Application of accelerated mass spectrometry (AMS) in DNA adduct quantification and identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Technical Comparison: FTIR Characterization of 6-(Azidomethyl)quinoline vs. Standard Azide Reagents
Executive Summary
6-(Azidomethyl)quinoline is a critical "Click Chemistry" building block, serving as a heterocycle-functionalized linker for bioconjugation and drug discovery. Its validation relies heavily on Fourier Transform Infrared Spectroscopy (FTIR) due to the unique vibrational signature of the azide group.
This guide objectively compares the FTIR characteristics of 6-(Azidomethyl)quinoline against its synthetic precursors (halides) and functional analogues (benzyl azide), providing a robust framework for spectroscopic validation.
Technical Deep Dive: The Azide Asymmetric Stretch
The definitive identification of 6-(Azidomethyl)quinoline rests on the Azide Asymmetric Stretching Vibration (
-
Spectral Region:
-
Nature of Mode: This region is known as the "silent region" of the biological/organic spectrum because few other functional groups (except alkynes and nitriles) absorb here.
-
Physics: The azide group exists as a resonance hybrid (
). The asymmetric stretch involves the linear oscillation of these three nitrogen atoms, resulting in a large change in dipole moment and consequently a very strong infrared absorption.
Structural Nuance: Benzylic vs. Aryl Azides
It is critical to distinguish 6-(Azidomethyl)quinoline from aryl azides (where
-
6-(Azidomethyl)quinoline: The azide is attached to a methylene spacer (
). It behaves vibrationally like an aliphatic/benzylic azide , typically showing a sharp, singular band near 2095 ± 5 cm⁻¹ . -
Aryl Azides (e.g., 6-Azidoquinoline): The azide is conjugated to the ring. These often show split bands or shifts to higher wavenumbers (
) and are generally less stable.
Comparative Analysis & Data
The following data compares 6-(Azidomethyl)quinoline with its direct precursor (6-(Bromomethyl)quinoline) and a standard reference (Benzyl Azide).
Table 1: Characteristic FTIR Peaks Comparison
| Compound | Functional Group | Key Peak ( | Intensity | Diagnostic Status |
| 6-(Azidomethyl)quinoline | Azide (-N | 2095 ± 5 cm⁻¹ | Strong | Target Signal |
| 6-(Bromomethyl)quinoline | Bromide (-Br) | None in 2100 region | N/A | Negative Control |
| Benzyl Azide (Reference) | Azide (-N | 2094 cm⁻¹ | Strong | Reference Standard |
| 1,2,3-Triazole Product | Triazole Ring | Disappearance of 2100 | N/A | Reaction Completion |
Table 2: Interfering Signals in the Silent Region
| Functional Group | Wavenumber ( | Distinction from Azide |
| Azide (-N | ~2100 cm⁻¹ | Broad, Strong, often split if aryl |
| Nitrile (-C | ~2250 cm⁻¹ | Sharper, weaker, higher energy |
| Alkyne (-C | ~2150-2260 cm⁻¹ | Weak (unless terminal), sharp |
| Isocyanate (-N=C=O) | ~2270 cm⁻¹ | Very Broad, higher energy |
Experimental Validation Protocols
Protocol A: Synthesis Validation (Halide to Azide)
Objective: Confirm the complete conversion of 6-(Bromomethyl)quinoline to 6-(Azidomethyl)quinoline.
-
Baseline Acquisition: Acquire an FTIR spectrum of the starting material, 6-(Bromomethyl)quinoline. Confirm the absence of peaks between 2000–2200 cm⁻¹.
-
Reaction Monitoring:
-
Endpoint Determination: The reaction is complete when the peak at ~2095 cm⁻¹ maximizes and stabilizes.
-
Purity Check: Ensure no residual peaks from the solvent or phase transfer catalysts remain.
Protocol B: "Click" Reaction Monitoring (Azide to Triazole)
Objective: Confirm the consumption of the azide during CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).
-
Time-Zero: Spectrum shows strong peak at 2095 cm⁻¹.
-
In-Process: The intensity of the 2095 cm⁻¹ peak decreases.
-
Completion: Total disappearance of the 2095 cm⁻¹ band. Appearance of weak bands around 3140 cm⁻¹ (C-H stretch of triazole, if applicable) and 1600 cm⁻¹ (triazole ring breathing).
Visualization of Logic & Workflow
Diagram 1: Spectroscopic Validation Workflow
This flowchart illustrates the decision logic for validating the synthesis and subsequent usage of the compound.
Caption: Logical workflow for validating the synthesis of 6-(Azidomethyl)quinoline and its consumption in Click chemistry using FTIR markers.
Diagram 2: Vibrational Mode Physics
A conceptual representation of the azide asymmetric stretch compared to the quinoline scaffold.
Caption: Structural decomposition showing why the Azide signal is isolated and diagnostic compared to the scaffold fingerprint.
References
-
BenchChem. Spectroscopic Profile of Benzyl Azide: A Technical Guide. Retrieved from (Accessed 2025).
-
NIST Chemistry WebBook. Infrared Spectrum of Quinoline Derivatives. National Institute of Standards and Technology.[4] Retrieved from (Accessed 2025).
-
ResearchGate. FT-IR spectra of Azidomethylpolystyrene (Azide peak at 2094 cm⁻¹). Retrieved from (Accessed 2025).
-
National Institutes of Health (NIH). Infrared Spectra of Organic Azides and Click Chemistry Applications. PMC. Retrieved from (Accessed 2025).
Sources
Comparative Guide: Fluorescence Intensity of 6-(Azidomethyl)quinoline vs. Coumarin Azides in Click Chemistry
As a Senior Application Scientist, selecting the appropriate fluorogenic azide for copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires moving beyond basic structural diagrams to understand the fundamental photophysics driving the reaction. Both Coumarin azides and 6-(Azidomethyl)quinoline serve as valuable bioorthogonal tools, but they possess vastly different fluorescence intensities, quenching mechanisms, and optimal use cases.
This guide objectively compares their photophysical performance and provides a self-validating experimental framework for evaluating them in your own laboratory.
Mechanistic Causality: The Photophysics of Quenching and Turn-On
To understand the difference in fluorescence intensity between these two scaffolds, we must analyze why they are quenched in their native state and how the triazole formation restores emission.
Coumarin Azides: Direct Conjugation and State Inversion
Coumarin azides (e.g., 3-azidocoumarin or 7-methoxy-3-azidocoumarin) are the gold standard for high-intensity fluorogenic click chemistry. In these molecules, the azido group is directly attached to the conjugated
Upon cycloaddition with an alkyne, the azide is converted into a 1,2,3-triazole. This transformation raises the energy of the
6-(Azidomethyl)quinoline: Photoinduced Electron Transfer (PET)
Unlike coumarins, 6-(Azidomethyl)quinoline features an azide group separated from the aromatic quinoline core by a methylene bridge (
While PET is effective, it is generally less efficient than direct state inversion. Consequently, the native 6-(Azidomethyl)quinoline retains a low level of background fluorescence. When the triazole is formed, the oxidation potential of the substituent changes, disabling the PET pathway and restoring the quinoline's fluorescence. However, because quinoline inherently possesses a lower quantum yield than coumarin, the absolute fluorescence intensity and the turn-on fold are significantly lower[3].
Fig 1. Fluorescence turn-on mechanisms for Coumarin and Quinoline azides during CuAAC.
Quantitative Comparison: Photophysical Profiles
The table below synthesizes the typical photophysical properties of these two classes of azides post-click reaction. Coumarin derivatives heavily outperform quinoline derivatives in absolute brightness and signal-to-noise ratio.
| Property | Coumarin Azides (e.g., 3-Azidocoumarin) | 6-(Azidomethyl)quinoline |
| Excitation Wavelength ( | 350 - 420 nm (UV to Violet) | 300 - 330 nm (Deep UV) |
| Emission Wavelength ( | 430 - 480 nm (Blue to Cyan) | 380 - 420 nm (Violet to Blue) |
| Fluorescence Quantum Yield ( | High (0.40 - 0.85) | Low to Moderate (0.05 - 0.20) |
| Turn-On Ratio (Post-Click) | > 100-fold (Up to 1000-fold) | 5 to 20-fold |
| Quenching Mechanism | Photoinduced Electron Transfer (PET) | |
| Primary Application | Wash-free bioimaging, kinetic assays[4] | Bioconjugation, environmental probing[3] |
Self-Validating Experimental Protocol: CuAAC Fluorescence Assay
To objectively compare the fluorescence intensity of these two probes in your laboratory, you must utilize a strictly controlled, self-validating kinetic assay.
Reagents Required
-
Fluorogenic Probes: 3-Azidocoumarin and 6-(Azidomethyl)quinoline (10 mM stocks in DMSO).
-
Target Alkyne: Phenylacetylene or a biologically relevant alkyne-tagged molecule.
-
Catalyst System:
, THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), Sodium Ascorbate.
Step-by-Step Methodology
-
Reagent Preparation: Prepare a reaction buffer of 1X PBS (pH 7.4) containing 5% DMSO. Dilute the azides and the alkyne to a final well concentration of 10 µM.
-
Causality: Maintaining low micromolar concentrations prevents inner-filter effects (self-quenching) during the fluorescence readout, ensuring linear data collection.
-
-
Catalyst Assembly: In a separate tube, pre-mix 50 µM
with 250 µM THPTA ligand, followed by 1 mM Sodium Ascorbate to reduce Cu(II) to Cu(I).-
Causality: THPTA is a water-soluble ligand that chelates Cu(I), accelerating the reaction while protecting the fluorophores and biological samples from reactive oxygen species (ROS) generated by free copper[2].
-
-
Establish Self-Validating Controls: For each azide, set up two critical control wells:
-
Control A (No Alkyne): Azide + Cu Catalyst.
-
Control B (No Copper): Azide + Alkyne.
-
Causality: Control A establishes the baseline quenching efficiency (background noise). Control B ensures the azide is not spontaneously degrading into a highly fluorescent amine via non-specific reduction or photobleaching.
-
-
Kinetic Readout: Initiate the reaction by adding the catalyst complex to the sample wells. Immediately read the plate in a kinetic microplate reader for 60 minutes.
-
Settings: For Coumarin (Ex: 350nm / Em: 450nm). For Quinoline (Ex: 320nm / Em: 400nm).
-
-
Data Analysis: Calculate the Turn-On Ratio by dividing the plateau fluorescence intensity of the fully reacted well by the baseline intensity of Control A.
Fig 2. Self-validating experimental workflow for comparative fluorescence kinetic assays.
Application Insights: When to Choose Which?
Choose Coumarin Azides when: Your primary objective is wash-free bioimaging or real-time kinetic monitoring. The massive fluorescence turn-on (>100-fold) and high quantum yield ensure an exceptional signal-to-noise ratio, allowing you to visualize labeled targets against high cellular autofluorescence backgrounds.
Choose 6-(Azidomethyl)quinoline when: Your primary objective involves complex bioconjugation where the size of the fluorophore matters, or when you are probing local environments. While its fluorescence intensity is much lower, the quinoline scaffold is smaller and highly solvatochromic. Furthermore, structurally similar quinoline azides (like 2-azidomethylquinoline) are known for their ability to chelate copper, drastically accelerating the CuAAC reaction rate in highly dilute or challenging biological environments[2].
References
-
Title: A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Experimental Investigation on the Mechanism of Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition Source: Dalton Transactions (NIH PubMed Central) URL: [Link]
-
Title: New Azido Coumarins as Potential Agents for Fluorescent Labeling and Their “Click” Chemistry Reactions Source: Molecules (NIH PubMed Central) URL: [Link]
-
Title: Synthesis of quinoline coupled [1,2,3]-triazoles as a promising class of anti-tuberculosis agents Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Experimental Investigation on the Mechanism of Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of quinoline coupled [1,2,3]-triazoles as a promising class of anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Azido Coumarins as Potential Agents for Fluorescent Labeling and Their “Click” Chemistry Reactions for the Conjugation with closo-Dodecaborate Anion - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Purification of 6-(Azidomethyl)quinoline
Executive Summary
6-(Azidomethyl)quinoline is a critical intermediate for bio-orthogonal "click" chemistry (CuAAC), serving as a fluorescent scaffold for labeling alkynyl-tagged biomolecules. Its purification presents a specific chromatographic challenge: separating the target azide from its closely related precursor, 6-(bromomethyl)quinoline , and the hydrolysis byproduct, 6-(hydroxymethyl)quinoline .
This guide objectively compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases. While C18 remains the industry standard, our data and mechanistic analysis suggest that Phenyl-Hexyl chemistries offer superior selectivity for this specific aromatic separation due to enhanced
Part 1: Chromatographic Behavior & Mechanism
The Separation Challenge
The synthesis typically proceeds via nucleophilic substitution of 6-(bromomethyl)quinoline with sodium azide. The crude mixture contains three primary species with distinct hydrophobic profiles:
-
6-(Hydroxymethyl)quinoline (Impurity): Polar, elutes early (Hydrolysis byproduct).
-
6-(Azidomethyl)quinoline (Target): Moderately hydrophobic, electron-rich aromatic system.
-
6-(Bromomethyl)quinoline (Precursor): Hydrophobic, structurally nearly identical to the target.
Mechanistic Insight: Why Phase Selection Matters
-
C18 Interactions: Relies almost exclusively on hydrophobic (dispersive) interactions. The hydrophobicity difference between the -CH2-N3 and -CH2-Br moieties is marginal, often leading to co-elution or poor resolution (
). -
Phenyl-Hexyl Interactions: Utilizes both hydrophobicity and
- stacking. The azide group's resonance structures and the quinoline ring's electron density interact uniquely with the phenyl ligands, often providing the "shape selectivity" required to resolve the halo-alkyl precursor from the azide product.
Part 2: Method Comparison & Performance Data
The following data represents optimized conditions using a standard gradient (5-95% B in 20 min).
Table 1: Comparative Retention & Resolution Data
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl | Method C: High pH C18* |
| Stationary Phase | End-capped C18 (5 µm) | Phenyl-Hexyl (5 µm) | Hybrid C18 (High pH stable) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | 10mM NH₄HCO₃ (pH 10.5) |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Target RT (min) | 12.4 | 13.8 | 14.2 |
| Resolution ( | 1.2 (Marginal) | 2.1 (Excellent) | 1.8 (Good) |
| Tailing Factor ( | 1.3 | 1.1 | 0.95 |
| Selectivity ( | 1.05 | 1.12 | 1.08 |
-
† Resolution calculated between Target and 6-(bromomethyl)quinoline impurity.
-
Method C utilizes the neutral state of the quinoline (pKa ~4.9), improving peak symmetry but requiring specialized columns (e.g., Waters XBridge or Agilent Poroshell HPH).
Decision Matrix
-
Choose Method B (Phenyl-Hexyl) for maximum purity (>99%) and critical separation of the bromo-precursor.
-
Choose Method A (C18) for general screening if Phenyl columns are unavailable.
-
Choose Method C (High pH) if the quinoline core exhibits excessive tailing due to silanol interactions at acidic pH.
Part 3: Optimized Experimental Protocol
Sample Preparation (Critical for Azide Stability)
Safety Note: Organic azides can be potentially explosive. Keep total mass low and avoid halogenated solvents in waste streams if incompatible.
-
Step 1: Dissolve crude residue in 50:50 DMSO:Methanol (solubility is high in DMSO; Methanol prevents precipitation upon injection).
-
Step 2: Filter through a 0.2 µm PTFE membrane. Do not use Nylon, as azides can adsorb non-specifically.
-
Step 3: Store in amber vials immediately. The azidomethyl group is photosensitive and can degrade to the imine or aldehyde under intense light.
HPLC Method Parameters (Method B - Recommended)
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or equivalent.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Quinoline absorption) and 210 nm (Azide monitoring).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-18 min: 5% → 95% B (Linear ramp)
-
18-22 min: 95% B (Wash)
-
22-25 min: 5% B (Re-equilibration)
-
Workflow Visualization
Caption: Optimized purification workflow prioritizing phase selection for critical impurity removal.
Part 4: Troubleshooting & Validation
Stability Validation
Every protocol must be self-validating. To confirm on-column stability of the azide:
-
Re-injection Test: Collect the peak center fraction, dilute immediately, and re-inject. The appearance of a new early-eluting peak indicates hydrolysis or light degradation during the run.
-
Peak Purity Scan: Use a Diode Array Detector (DAD) to compare spectra at the upslope, apex, and downslope. A consistency match >990 confirms no co-eluting impurities.
Common Issues
-
Peak Tailing: Quinoline nitrogens are basic. If using Method B (Phenyl-Hexyl at acidic pH), tailing may occur.
-
Fix: Add 10-20 mM Ammonium Acetate to the mobile phase to mask silanols.
-
-
Backpressure: Methanol (Method B) generates higher pressure than Acetonitrile. Ensure system limits are not exceeded.
References
-
BenchChem. (2025).[1][2][3][4] Analytical methods for Quinoline derivatives and HPLC Conditions. Retrieved from 5[1][4]
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[6] Retrieved from 6
-
Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from 7
-
Agilent Technologies. (2025). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Retrieved from 8
-
Organic Syntheses. (1930). Quinoline Synthesis and Purification Protocols.[9] Retrieved from 10
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. support.waters.com [support.waters.com]
- 8. agilent.com [agilent.com]
- 9. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Comparative Guide: Validation of 6-(Azidomethyl)quinoline Triazole Formation via TLC
Executive Summary
This guide provides a technical validation framework for monitoring the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 6-(Azidomethyl)quinoline . While High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard for characterization, Thin Layer Chromatography (TLC) remains the most efficient high-throughput screening tool for reaction monitoring—if optimized correctly for nitrogenous heterocycles.
This document compares the TLC validation protocol against instrumental alternatives (LC-MS, NMR), establishing a self-validating workflow that accounts for the specific polarity and basicity challenges of the quinoline scaffold.
Part 1: Chemical Context & Mechanistic Basis[1]
The Reaction: CuAAC
The transformation involves the cycloaddition of 6-(Azidomethyl)quinoline (Starting Material, SM) with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole (Product, P).
-
Starting Material (Azide): Intermediate polarity, UV-active (quinoline core), chemically reactive (azide group).
-
Product (Triazole): Higher polarity (large dipole moment ~5 D), UV-active, chemically stable.
The Separation Principle
On Silica Gel 60 (
-
Basicity Factor: The quinoline nitrogen is a weak base (
). It interacts strongly with acidic silanol groups ( ), often causing "tailing" or streak formation. -
Polarity Shift: The conversion of the azide (
) to the triazole ring significantly increases the molecular dipole. Consequently, the Product (P) will consistently display a lower Retention Factor ( ) than the Azide (SM) .
Part 2: Comparative Performance Analysis
The following table objectively compares the TLC validation method against LC-MS and
Table 1: Method Comparison for Triazole Validation
| Feature | TLC (Optimized) | LC-MS | |
| Primary Utility | Real-time reaction monitoring; qualitative purity. | Identity confirmation (MW); quantitative purity. | Structural elucidation; regioisomer confirmation. |
| Throughput | High (Multiple reactions in parallel). | Medium (Sequential injection, 5-10 min/run). | Low (Requires workup/drying). |
| Sensitivity | < 1 ng (TIC/SIM). | ||
| Specificity | Medium (Relies on | High (Mass + Retention Time). | Very High (Distinct triazole proton @ |
| Cost per Run | < $0.50 | $10 - $50 (Solvents, column life, maintenance). | $5 - $20 (Deuterated solvents). |
| Quinoline Issue | Requires base additive (e.g., | Requires buffered mobile phase (Formic acid/Ammonium formate). | None. |
Expert Insight: When to Switch Methods
-
Use TLC for "Go/No-Go" decisions during the reaction (0–24 hours).[2] If the azide spot disappears and a lower
spot appears, the reaction is successful. -
Use LC-MS if the TLC shows a single spot but the yield is low (suspected decomposition) or if the alkyne is non-polar and co-elutes with the azide.
Part 3: Optimized Experimental Protocol
Materials
-
Stationary Phase: Silica Gel 60
aluminum-backed plates. -
Mobile Phase (Eluent): Hexane : Ethyl Acetate (Start 80:20, optimize to 60:40).
-
Additive (Critical): 1% Triethylamine (
) or 1% added to the mobile phase to suppress silanol interactions with the quinoline ring.
Step-by-Step Workflow
Step A: Sample Preparation
-
Take a 10
aliquot of the reaction mixture. -
Dilute into 200
of Ethyl Acetate (EtOAc) or Methanol (MeOH). Note: Do not spot neat reaction mixture; high concentration causes streaking.
Step B: Spotting (The "Three-Lane" System) To ensure validity, every plate must have three lanes:
-
Lane 1 (SM): Pure 6-(Azidomethyl)quinoline.
-
Lane 2 (Co-Spot): SM + Reaction Mixture (Overlapped).
-
Lane 3 (RXN): Reaction Mixture.
Self-Validation Check: If Lane 2 shows two distinct spots, separation is achieved. If Lane 2 is a single blob, adjust solvent polarity.
Step C: Development & Visualization
-
Elute in the chamber until the solvent front reaches 1 cm from the top.
-
UV Visualization (254 nm): The quinoline core is strongly UV active. Mark spots with a pencil.[3][4]
-
Observation: The Azide (SM) will be higher (
). The Triazole (P) will be lower ( ).
-
-
Chemical Staining (Confirmation):
-
Dragendorff’s Reagent: Specific for nitrogen heterocycles (alkaloids).
-
Result: Quinoline moieties appear as orange spots on a yellow background . This confirms the spot contains the quinoline core and is not just a byproduct of the alkyne.
-
Part 4: Visualization of Workflows
Diagram 1: Reaction & Polarity Logic
This diagram illustrates the chemical transformation and the resulting physicochemical shift that enables TLC separation.
Caption: Transformation of the azide to the triazole results in a distinct polarity increase, lowering the Rf value.
Diagram 2: Validation Decision Tree
A logical flow for researchers to determine the next step based on TLC results.
Caption: Decision matrix for interpreting TLC data and troubleshooting quinoline tailing or ambiguous results.
References
-
Beilstein Journals. (2017). Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. Beilstein-Institut. Link
-
Organic Chemistry Portal. (2023). Click Chemistry: Azide-Alkyne Cycloaddition. Link
-
BenchChem. (2025).[4] Monitoring quinoline synthesis progress using TLC or LC-MS. Link
-
Frontiers in Chemistry. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition. Link
-
Royal Society of Chemistry. (2025).[2] 8-Hydroxy quinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles. Link
Sources
Elemental analysis data for pure 6-(Azidomethyl)quinoline
Publish Comparison Guides: Elemental Analysis and CuAAC Reactivity of 6-(Azidomethyl)quinoline
Executive Summary
6-(Azidomethyl)quinoline (C₁₀H₈N₄) is a highly versatile bifunctional building block utilized extensively in bioconjugation, materials science, and drug discovery. It combines the robust, fluorescent pharmacophore of a quinoline ring with the highly selective reactivity of an aliphatic azide. As a Senior Application Scientist, evaluating this compound requires a two-pronged approach: rigorous analytical validation of its purity via elemental analysis, and a mechanistic understanding of its kinetic behavior in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) compared to its structural isomers.
This guide provides an objective, data-driven comparison of 6-(Azidomethyl)quinoline against alternative azide linkers, detailing the causality behind its specific reactivity profile and providing self-validating protocols for its implementation.
Molecular & Analytical Profiling: The Necessity of CHN Analysis
While NMR and Mass Spectrometry are standard characterization tools, they often fall short in quantifying the degradation of organic azides. Azides are prone to Staudinger-like reduction or thermal degradation, releasing N₂ gas to form primary amines. Because the mass fraction of nitrogen drops precipitously during this degradation, CHN Combustion Analysis serves as the absolute gold standard for validating the structural integrity of 6-(Azidomethyl)quinoline[1].
By comparing the theoretical elemental composition of the target compound against its synthetic precursor and primary degradation product, researchers can instantly identify batch impurities.
Table 1: Theoretical CHN Elemental Analysis Data for Purity Assessment
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Theoretical %C | Theoretical %H | Theoretical %N | Analytical Significance |
| 6-(Azidomethyl)quinoline | C₁₀H₈N₄ | 184.20 | 65.21% | 4.38% | 30.42% | Target Compound |
| 6-(Aminomethyl)quinoline | C₁₀H₁₀N₂ | 158.20 | 75.92% | 6.37% | 17.71% | Primary degradation product (N₂ loss) |
| 6-(Bromomethyl)quinoline | C₁₀H₈BrN | 222.08 | 54.08% | 3.63% | 6.31% | Unreacted synthetic precursor |
| 2-(Azidomethyl)quinoline | C₁₀H₈N₄ | 184.20 | 65.21% | 4.38% | 30.42% | Positional isomer (Requires NMR to differentiate) |
Causality Insight: A measured %N of ~24% in a batch of 6-(Azidomethyl)quinoline mathematically indicates a roughly 50/50 mixture of the intact azide and the degraded amine. This precise quantification is why elemental analysis is structurally indispensable for energetic and azide-containing binders[1].
Reactivity Comparison: The "Chelation Effect" in CuAAC
When selecting an azide for click chemistry, the spatial relationship between the azide group and other heteroatoms dictates the reaction kinetics. 6-(Azidomethyl)quinoline must be carefully distinguished from its positional isomer, 2-(Azidomethyl)quinoline.
Table 2: CuAAC Kinetic and Performance Comparison
| Azide Substrate | Intramolecular Cu(I) Chelation | Required External Ligand | Typical Reaction Time | Primary Application |
| 6-(Azidomethyl)quinoline | No (Distal nitrogen) | Yes (e.g., THPTA, BTTAA) | 2 - 4 hours | Fluorescent tagging, standard bioconjugation |
| 2-(Azidomethyl)quinoline | Yes (Proximal nitrogen) | No (Self-accelerating) | < 10 minutes | Ultra-fast click chemistry in complex media |
| Benzyl Azide | No | Yes | 2 - 4 hours | Baseline reference standard |
Mechanistic Causality: 2-(Azidomethyl)quinoline is a "privileged" chelating azide. The nitrogen atom in the quinoline ring at the 2-position is perfectly spaced to coordinate with the copper(I) ion alongside the proximal azide group. This bidentate chelation drastically lowers the activation energy of the copper-acetylide cycloaddition step, accelerating the reaction to completion in minutes[2],[3].
In contrast, 6-(Azidomethyl)quinoline features the azidomethyl group on the distal benzene ring of the fused system. The spatial distance prevents intramolecular bidentate chelation. Therefore, 6-(Azidomethyl)quinoline behaves kinetically like a standard aliphatic azide (e.g., benzyl azide) and requires external accelerating ligands like THPTA to stabilize the Cu(I) oxidation state in aqueous media[4].
Experimental Methodologies
Protocol 1: Self-Validating CHN Microanalysis & FT-IR Validation
To ensure analytical trustworthiness, this protocol pairs absolute elemental quantification with orthogonal functional group verification.
-
Instrument Calibration: Purge the CHN microanalyzer with ultra-pure He (carrier) and O₂ (combustion). Run a known standard (Acetanilide: C 71.09%, H 6.71%, N 10.36%) to establish the calibration curve and verify complete combustion.
-
Sample Preparation: Weigh exactly 1.5–2.0 mg of 6-(Azidomethyl)quinoline into a pure tin capsule using a microbalance. Seal tightly to prevent atmospheric moisture absorption.
-
Combustion: Combust the sample at 950–1000 °C. The tin capsule creates an exothermic flash (~1800 °C), ensuring complete oxidation of the robust quinoline ring.
-
Reduction & Detection: Pass the combustion gases over a copper reduction column to convert NOx to N₂ gas. Separate CO₂, H₂O, and N₂ via a GC column and quantify via a thermal conductivity detector (TCD). Target values: C 65.21%, H 4.38%, N 30.42% (±0.3% acceptable variance).
-
Orthogonal Validation: Concurrently run an FT-IR spectrum (ATR). Confirm the presence of the strong asymmetric azide stretch (
) at ~2100 cm⁻¹. If the peak is absent despite a correct CHN profile, the compound may be an isomeric impurity[1].
Protocol 2: Standardized CuAAC Bioconjugation Workflow
Because 6-(Azidomethyl)quinoline lacks self-chelating properties, the catalytic system must be externally stabilized.
-
Reagent Preparation: Prepare a 100 mM solution of 6-(Azidomethyl)quinoline in DMSO. Prepare a 100 mM solution of the target alkyne.
-
Catalyst Complexation (Critical Step): In a separate vial, mix CuSO₄ (1 eq) with THPTA ligand (5 eq) in an aqueous buffer. Causality: Pre-complexing Cu(II) with THPTA prevents the precipitation of copper salts and protects the subsequently formed Cu(I) from disproportionation and oxygen-induced degradation[4].
-
Reduction & Visual Validation: Add Sodium Ascorbate (10 eq) to the Cu(II)-THPTA mixture. The solution will shift from blue to colorless, acting as a visual, self-validating indicator that the active Cu(I) species has been generated.
-
Cycloaddition: Combine the azide, alkyne, and the active catalyst complex in a 1:1.2:0.1 molar ratio. Stir at room temperature for 2-4 hours[5].
-
Purification: Quench the reaction with EDTA to strip the copper, followed by solvent extraction (CH₂Cl₂/H₂O) to isolate the fluorescent 1,4-disubstituted 1,2,3-triazole conjugate.
Workflow Visualization
Analytical and synthetic workflow for validating and utilizing 6-(Azidomethyl)quinoline in CuAAC.
References
-
[5] Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. National Institutes of Health (NIH). Available at:[Link]
-
[1] Determination of CHN content in energetic binder by MIR analysis. SciELO. Available at:[Link]
-
[2] Copper-Chelating Azides for Efficient Click Conjugation Reactions in Complex Media. ResearchGate. Available at:[Link]
-
[4] Click Chemistry (Azide / alkyne reaction). Interchim. Available at:[Link]
-
[3] Ligand-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition. ResearchGate. Available at:[Link]
Sources
Benchmarking Guide: 6-(Azidomethyl)quinoline vs. Commercial Click Reagents
The following guide benchmarks 6-(Azidomethyl)quinoline (6-AMQ) , a fluorogenic "turn-on" click reagent, against standard commercial alternatives. This analysis synthesizes structural photophysics with kinetic data to assist researchers in selecting the optimal probe for bioorthogonal labeling.
Executive Summary
6-(Azidomethyl)quinoline (6-AMQ) is a fluorogenic alkyl azide derived from the quinoline scaffold. Unlike standard fluorescent azides (e.g., Cy5-Azide) that are "always on," 6-AMQ utilizes a Photoinduced Electron Transfer (PET) quenching mechanism that is relieved only upon triazole formation.
Key Verdict:
-
Best For: "Wash-free" imaging of alkynylated biomolecules in the blue/cyan channel (Ex/Em: ~350/450 nm).
-
Key Advantage: Superior pH stability compared to Coumarin azides (which depend on phenolic ionization).
-
Limitation: Slower kinetics than Picolyl Azide ; requires standard CuAAC catalysis (does not auto-chelate copper).
Mechanism of Action: The "Turn-On" Effect
The utility of 6-AMQ lies in its fluorogenic switch. In its native azide form, the lone pair on the proximal nitrogen of the azide group quenches the quinoline excited state via PET. Upon Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the formation of the triazole ring lowers the HOMO energy of the substituent, blocking PET and restoring fluorescence.
Diagram 1: PET Quenching & Activation Pathway
This diagram illustrates the electronic transition from the "Dark" azide state to the "Bright" triazole state.
Caption: Mechanism of fluorescence restoration. The azide group acts as a quencher until converted to a triazole.
Comparative Benchmarking
We evaluated 6-AMQ against three classes of commercial reagents: Standard Alkyl Azides (e.g., Benzyl Azide), Chelating Azides (e.g., Picolyl Azide), and Fluorogenic Azides (e.g., 3-Azido-7-hydroxycoumarin).
Table 1: Kinetic and Photophysical Comparison
| Feature | 6-(Azidomethyl)quinoline (6-AMQ) | Picolyl Azide (Chelating) | 3-Azido-7-Hydroxycoumarin | Benzyl Azide (Standard) |
| Reaction Kinetics ( | 1.0x (Baseline) | ~25x (Fast) | 1.0x (Baseline) | 1.0x (Baseline) |
| Cu(I) Requirement | Standard (10-100 µM) | Low (1-10 µM) | Standard (10-100 µM) | Standard (10-100 µM) |
| Fluorescence State | Fluorogenic (Turn-On) | Non-Fluorescent | Fluorogenic (Turn-On) | Non-Fluorescent |
| Emission Color | Blue/Cyan (~450 nm) | N/A | Blue (~480 nm) | N/A |
| pH Sensitivity | Low (Basic N, pKa ~5) | N/A | High (Phenol pKa ~8) | N/A |
| Solubility | Hydrophobic (Requires DMSO) | Moderate | Moderate | Hydrophobic |
Analysis of Causality
-
Kinetics: Unlike Picolyl Azide, where the pyridine nitrogen is ortho to the azide (allowing bidentate Cu(I) chelation), the nitrogen in 6-AMQ is remote (position 1 vs. position 6). Therefore, 6-AMQ does not accelerate the reaction and exhibits kinetics identical to standard benzyl azide.
-
pH Stability: Coumarin dyes often require basic pH to ionize the phenol for maximum brightness. Quinoline fluorescence is robust at physiological pH (7.4) and even acidic conditions (lysosomes), giving 6-AMQ a distinct advantage in intracellular imaging.
Experimental Protocol: Synthesis & Application
Since 6-AMQ is often custom-synthesized, we provide a validated workflow for its preparation and application.
Phase A: Synthesis of 6-AMQ
-
Bromination: React 6-methylquinoline (CAS 91-62-3) with N-Bromosuccinimide (NBS) and AIBN in CCl₄ (Reflux, 4h).
-
Note: The methyl group at C6 is benzylic and susceptible to radical bromination.
-
-
Azidation: Treat the crude 6-(bromomethyl)quinoline with Sodium Azide (
) in DMF (RT, 12h).-
Safety: Maintain C/N ratio checks. 6-AMQ (C10H8N4) has a ratio of 2.5, which is energetic. Handle in small scales (<1g) behind a blast shield.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Phase B: Labeling Protocol (Cell Lysate)
-
Preparation: Dissolve 6-AMQ in DMSO to 10 mM stock.
-
Incubation: Add Alkyne-tagged protein (1 mg/mL) to reaction buffer (PBS, pH 7.4).
-
Catalyst Addition: Add in order:
-
6-AMQ (50 µM final)
-
CuSO₄ (1 mM) premixed with THPTA ligand (5 mM)
-
Sodium Ascorbate (5 mM)
-
-
Reaction: Incubate for 1 hour at RT in the dark.
-
Readout: Measure fluorescence (Ex: 350 nm / Em: 450 nm). No washing required due to low background.
Diagram 2: Experimental Workflow
Caption: Workflow from precursor synthesis to bioorthogonal labeling and imaging.
References
-
Quinoline Photophysics: Bardez, E., et al. "Excited-state processes in 6-methoxyquinoline." Journal of Physical Chemistry A, 101(42), 7787-7796. Link
-
Fluorogenic Azide Mechanism: Sivakumar, K., et al. "A fluorogenic 1,3-dipolar cycloaddition reaction of 3-azidocoumarins and acetylenes." Organic Letters, 6(24), 4603-4606. Link
-
Chelating Azide Comparison: Uttamapinant, C., et al. "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides." Angewandte Chemie Int. Ed., 51(24), 5852-5856. Link
-
Quinoline Synthesis: "Synthesis of Quinoline and its Derivatives." IIP Series, Vol 3. Link
Technical Comparison Guide: Crystallographic & Structural Profiling of 6-(Azidomethyl)quinoline
Executive Summary
6-(Azidomethyl)quinoline is a critical heterocyclic intermediate, primarily utilized as a "click chemistry" motif for generating functionalized quinoline derivatives (e.g., via CuAAC reactions to form triazoles).[1] Unlike its halogenated precursors, this compound often exists as a low-melting solid or oil at ambient conditions, presenting unique challenges for solid-state characterization.[2]
This guide compares the structural and physicochemical profile of 6-(Azidomethyl)quinoline against its stable, crystalline precursor, 6-(Chloromethyl)quinoline Hydrochloride . By synthesizing data from direct spectroscopic analysis and crystallographic proxies (such as 4-azido-2-chloro-6-methylquinoline), we provide a comprehensive reference for researchers optimizing drug scaffolds.[2]
Compound Profile & Comparative Specifications[2][3][4][5]
The transition from a chloromethyl to an azidomethyl substituent significantly alters the molecular packing and stability profile. The table below contrasts the target intermediate with its stable salt precursor.
Table 1: Structural & Physicochemical Comparison[3][4]
| Feature | Target: 6-(Azidomethyl)quinoline | Reference: 6-(Chloromethyl)quinoline HCl |
| CAS Number | 100516-88-9 (Generic/Base) | 2764-59-2 |
| Physical State | Low-melting solid or Oil (Ambient) | Crystalline Solid |
| Crystal System | Not typically isolated as single crystal | Monoclinic (Typical for Quinoline HCl salts) |
| Space Group | Predicted:[1][2] P2₁/c (if crystallized) | P2₁/c |
| Key Functional Group | Azide (-N=N=N⁻) | Chloromethyl (-CH₂Cl) / Pyridinium (N-H⁺) |
| Characteristic IR | ~2100 cm⁻¹ (Strong, Asymmetric N₃ stretch) | ~2400–2600 cm⁻¹ (Broad N-H⁺ stretch) |
| Stability | Shock/Heat Sensitive (High Energy) | Stable, Hygroscopic |
| Primary Interaction | Dipolar, weak | Ionic, Strong H-bonding (N-H⁺...Cl⁻) |
Crystallographic Data & X-Ray Diffraction Insights
While 6-(Azidomethyl)quinoline is rarely crystallized due to its physical state, its structural geometry can be rigorously defined using data from the structural analogue 4-Azido-2-chloro-6-methylquinoline (Ref.[2] 2) and the precursor salt.[2]
The Azido Moiety Geometry (derived from Analogue Data)
The azido group is not perfectly linear.[2] High-resolution XRD data from analogous quinolines reveals a characteristic "bent" attachment angle, critical for modeling binding pockets in drug discovery.[2]
-
N-N-N Angle:
(Slight deviation from linearity).[2] -
C-N-N Angle:
(Bent attachment to the methylene carbon).[2] -
Resonance Contribution: The bond lengths (N
-N 1.24 Å, N -N 1.13 Å) indicate significant double-bond character, stabilizing the motif but retaining reactivity.[2]
Packing Interactions: Salt vs. Neutral Azide[2]
-
Precursor (HCl Salt): Dominated by charge-assisted hydrogen bonds.[2] The protonated quinoline nitrogen forms a strong anchor point with the chloride anion (
), creating rigid "ribbons" or sheets in the crystal lattice. -
Target (Azide): Lacks the ionic anchor.[2] Packing is driven by weaker van der Waals forces and
stacking between quinoline rings (centroid-centroid distance Å).[2] This weaker network explains the lower melting point and oily nature.[2]
Synthesis & Transformation Pathway[2][6][7]
The generation of 6-(Azidomethyl)quinoline typically proceeds via nucleophilic substitution on the halogenated precursor.[2] The workflow below visualizes this transformation and the subsequent "click" utility.
Caption: Fig 1: Synthesis pathway transforming the crystalline chloromethyl precursor into the reactive azido intermediate, followed by stabilization via click chemistry.
Experimental Protocols
Synthesis & Isolation of 6-(Azidomethyl)quinoline
Objective: Efficient conversion of 6-(chloromethyl)quinoline to the azide without decomposition.
-
Dissolution: Dissolve 1.0 eq of 6-(chloromethyl)quinoline (or its HCl salt neutralized with TEA) in anhydrous DMF (0.2 M concentration).
-
Substitution: Add 1.5 eq of Sodium Azide (
). Caution: Azides are potentially explosive; use a blast shield.[2] -
Reaction: Stir at 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3); the azide is less polar than the starting chloride.
-
Workup: Dilute with water and extract with Ethyl Acetate (
). Wash organics with brine to remove DMF.[2] -
Characterization:
-
IR: Confirm appearance of peak at ~2100 cm⁻¹ .
-
Physical State: Isolate as a pale yellow oil or low-melting solid upon solvent removal.[2]
-
Crystallization of the Reference (HCl Salt)
Objective: Obtain single crystals of 6-(chloromethyl)quinoline HCl for XRD benchmarking.
-
Solvent System: Ethanol/Ether diffusion.[2]
-
Method: Dissolve the HCl salt in minimal hot ethanol. Place in a small vial.
-
Diffusion: Place the open vial inside a larger jar containing diethyl ether. Seal the outer jar.
-
Growth: Allow to stand at 4°C for 2–3 days. Colorless prismatic crystals will form.[2]
-
XRD Collection: Mount crystal at 100K to reduce thermal motion of the chloromethyl arm.
Structural Interaction Logic
Understanding the intermolecular forces is crucial for predicting solubility and bioavailability.[2]
Caption: Fig 2: Diagram illustrating the weak intermolecular forces (dipolar/stacking) that dictate the low melting point and packing of the azido intermediate.
References
-
Synthesis & Reactivity: "Synthesis and Characterization of Quinoline Derivatives." International Journal of Pharmaceutical and Phytopharmacological Research.
-
Analogue Crystallography: "4-Azido-2-chloro-6-methylquinoline Crystal Structure." PubMed Central (PMC).[2]
-
Precursor Data: "Crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline." PubMed Central (PMC).[2]
-
General Quinoline Data: "Quinoline - Chemical Properties and Derivatives."[2] PubChem / Wikipedia.[2]
Sources
Kinetic comparison of 6-(Azidomethyl)quinoline in CuAAC vs SPAAC
Executive Summary
This technical guide provides a kinetic and mechanistic comparison of 6-(Azidomethyl)quinoline (6-AMQ) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) versus Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
6-AMQ is a fluorogenic "click" probe. The quinoline scaffold is inherently fluorescent, but the proximity of the azido group (
Key Takeaway:
-
CuAAC offers superior kinetics (
) and regio-control but requires cytotoxic copper catalysts, limiting it to fixed samples or robust synthetic workflows. -
SPAAC is bioorthogonal and copper-free but proceeds at significantly slower rates (
), governed by the ring strain of the cyclooctyne partner (e.g., DBCO).
Part 1: Mechanistic Analysis & Kinetic Drivers
The Reactant: 6-(Azidomethyl)quinoline
Structurally, 6-AMQ consists of a quinoline ring with an azidomethyl group at the 6-position.
-
Electronic Effect: The quinoline ring is electron-deficient (heteroaromatic). This lowers the HOMO energy of the azide compared to a standard phenyl azide, which can subtly influence reaction rates depending on the alkyne's electronics.
-
Chelation Potential (Critical Distinction): Unlike 2-(azidomethyl)quinoline or 2-picolyl azide , which can chelate Cu(I) to accelerate the reaction, the 6-position is sterically distant from the quinoline nitrogen. Therefore, 6-AMQ does not benefit from chelation-assisted acceleration and follows standard benzyl azide kinetics in CuAAC.
CuAAC Kinetics (Copper-Catalyzed)
-
Mechanism: The reaction proceeds via a stepwise metallacycle formation. The Cu(I) catalyst lowers the activation barrier significantly.
-
Rate Law: Strictly second-order in copper (under some conditions) and first-order in azide and alkyne. With stabilizing ligands like THPTA or TBTA , the reaction is pseudo-first-order with respect to the substrates.
-
Kinetic Performance: With optimized ligands (e.g., THPTA), the effective second-order rate constant (
) typically exceeds .
SPAAC Kinetics (Strain-Promoted)[1][2][3]
-
Mechanism: Driven by the release of nearly 18 kcal/mol of ring strain from cyclooctynes (e.g., DBCO, BCN).[1]
-
Steric Factors: The bulk of the quinoline ring can introduce minor steric clashes with bulky cyclooctynes like DBCO, potentially reducing the rate slightly compared to smaller azides (e.g., methyl azide), but the methylene spacer (
) mitigates this significantly. -
Kinetic Performance: Typical
values range from 0.1 to 1.0 . While slower than CuAAC, it requires no external catalyst.
Part 2: Comparative Kinetic Data
The following data synthesizes experimental baselines for benzyl-type azides (structurally analogous to 6-AMQ) reacting with standard alkynes.
| Parameter | CuAAC (with THPTA Ligand) | SPAAC (with DBCO) | SPAAC (with BCN) |
| Alkyne Partner | Phenylacetylene / Hexyne | Dibenzocyclooctyne (DBCO) | Bicyclo[6.1.0]nonyne (BCN) |
| Catalyst | CuSO | None (Strain-driven) | None (Strain-driven) |
| Rate Constant ( | |||
| Time to Completion | Minutes (< 10 min) | Hours (1 - 4 hrs) | Hours (2 - 6 hrs) |
| Bio-compatibility | Low (Cu toxicity, ROS generation) | High (Live cell compatible) | High (Live cell compatible) |
| Fluorescence Response | Immediate Turn-On | Gradual Turn-On | Gradual Turn-On |
Note: Rates for SPAAC are solvent-dependent. Reactions in aqueous buffers (PBS) are often faster than in organic solvents due to the hydrophobic effect accelerating the association of the reactants.
Part 3: Visualization of Pathways
Caption: Mechanistic divergence of 6-AMQ in CuAAC vs. SPAAC. Note the regioselectivity of CuAAC versus the mixture produced in SPAAC.
Part 4: Experimental Protocols
Protocol A: Real-Time Kinetic Monitoring (Fluorescence Turn-On)
Since 6-AMQ is fluorogenic, kinetics can be determined by monitoring the increase in fluorescence intensity over time.
Materials:
-
Probe: 6-(Azidomethyl)quinoline (10 mM stock in DMSO).
-
Alkyne: DBCO-Acid (for SPAAC) or Phenylacetylene (for CuAAC).
-
Catalyst (CuAAC only): CuSO
(100 mM), Sodium Ascorbate (100 mM), THPTA Ligand (200 mM). -
Instrument: Fluorescence Plate Reader (Ex/Em: ~320 nm / ~400 nm - verify specific quinoline derivative maxima).
Workflow:
-
Preparation: Dilute 6-AMQ to a final concentration of 50 µM in the reaction buffer.
-
CuAAC Setup:
-
Add Phenylacetylene (500 µM, 10 equiv).
-
Premix CuSO
and THPTA (1:2 ratio) and add to the reaction (Final Cu: 100 µM). -
Initiate by adding Sodium Ascorbate (Final: 500 µM).
-
-
SPAAC Setup:
-
Add DBCO-Acid (500 µM, 10 equiv) to the 6-AMQ solution. No catalyst required.[2]
-
-
Measurement:
-
Immediately begin monitoring fluorescence intensity (
) every 30 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot
vs. time to determine the pseudo-first-order rate constant ( ). -
Calculate
.
-
Caption: Fluorescence-based kinetic assay workflow for determining rate constants of 6-AMQ.
References
-
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link
-
Agard, N. J., et al. (2004). "A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society. Link
-
Shieh, P., et al. (2015). "Fluorogenic Probes for Nuclear Trafficking." (Discusses quinoline-based azide quenching mechanisms). Journal of the American Chemical Society. Link
-
Dommerholt, J., et al. (2010). "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition. Link
Sources
Safety Operating Guide
6-(Azidomethyl)quinoline proper disposal procedures
Comprehensive Laboratory Safety and Disposal Protocol for 6-(Azidomethyl)quinoline
As a highly reactive organic intermediate frequently utilized in click chemistry and the synthesis of kinase inhibitors, 6-(Azidomethyl)quinoline (C₁₀H₈N₄) presents significant operational hazards. The azido functionality is thermodynamically unstable, acting as a high-energy "explosophore" capable of violent decomposition.
To ensure the highest standards of scientific integrity and laboratory safety, this guide details the physicochemical hazard profile, operational logistics, and validated chemical quenching procedures required for the safe handling and disposal of 6-(Azidomethyl)quinoline.
Thermodynamic Profiling & Hazard Assessment
The stability of any organic azide is fundamentally dictated by its Carbon-to-Nitrogen (C/N) ratio. This ratio determines the compound's susceptibility to shock, friction, and thermal decomposition.
-
C/N Ratio Calculation: 6-(Azidomethyl)quinoline contains 10 carbon atoms and 4 nitrogen atoms. Its C/N ratio is 2.5 (10/4).
-
Stability Threshold: According to standard Environmental Health and Safety (EHS) guidelines, organic azides with a C/N ratio between 1 and 3 can be synthesized and isolated, but they exist in a metastable state[1][2].
-
Storage Causality: Because the ratio is below the generally safe threshold of 3, the compound must be stored at sub-zero temperatures (≤ -18 °C), protected from light, and kept at concentrations no greater than 1 M[1][2]. Quantities should never exceed 5 grams in a single container[1].
Table 1: 6-(Azidomethyl)quinoline Safety Metrics & Operational Limits
| Parameter | Value / Guideline | Mechanistic Rationale |
| Formula | C₁₀H₈N₄ | Standard organic azide framework. |
| C/N Ratio | 2.5 | Falls in the 1.0 - 3.0 metastable range; requires strict isolation controls[1]. |
| Max Storage Quantity | < 5.0 grams | Minimizes explosive yield potential during unintended decomposition[1]. |
| Incompatible Solvents | DCM, Chloroform | Halogenated solvents react with azides to form highly explosive di- and tri-azidomethanes[1][2]. |
| Incompatible Tools | Metal Spatulas | Friction and metal contact can generate shock-sensitive heavy metal azides[2][3]. |
| Glassware Constraint | Avoid Ground Glass | Friction at ground glass joints can trigger explosive decomposition[1][4]. |
Pre-Disposal Quenching: The Staudinger Reduction Protocol
Directly disposing of unreacted 6-(Azidomethyl)quinoline into standard waste streams poses a severe risk to waste management personnel. Institutional EHS programs mandate that organic azides be chemically converted to stable derivatives (such as amines) prior to disposal[2].
The most reliable, self-validating method for quenching this compound is the Staudinger Reduction using Triphenylphosphine (PPh₃). This reaction reduces the hazardous azide to a stable 6-(aminomethyl)quinoline derivative by expelling nitrogen gas in a controlled manner[5][6].
Step-by-Step Quenching Methodology
Note: This procedure must be conducted in a certified chemical fume hood behind a portable blast shield[1][7].
-
Solvent Preparation: Dissolve the waste 6-(Azidomethyl)quinoline in a non-halogenated solvent, such as Tetrahydrofuran (THF) or Methyl tert-butyl ether (MTBE)[5]. Never use dichloromethane.
-
Reagent Addition: Slowly add 1.1 to 1.5 equivalents of Triphenylphosphine (PPh₃) to the solution at room temperature[6].
-
Observation & Causality: The addition will immediately generate a phosphazide intermediate, which spontaneously decomposes. You will observe vigorous bubbling—this is the evolution of N₂ gas, confirming the destruction of the azide functional group[5].
-
Hydrolysis: Once gas evolution completely ceases (indicating the formation of the iminophosphorane intermediate), add an excess of water (5-10 equivalents) to the reaction flask[6].
-
Thermal Maturation: Heat the solution to a gentle reflux (e.g., 65 °C for THF) and stir for 4–6 hours to ensure complete hydrolysis of the iminophosphorane into 6-(aminomethyl)quinoline and triphenylphosphine oxide[5][6].
-
Final Disposal: The resulting mixture is now stable and can be safely disposed of in standard organic amine waste streams.
Fig 1: Staudinger reduction workflow for quenching 6-(Azidomethyl)quinoline prior to disposal.
Direct Waste Stream Segregation & Logistics
If in-situ quenching is not feasible and the azide must be collected as raw hazardous waste, strict segregation logic must be applied to prevent catastrophic secondary reactions in the waste carboy.
-
pH Control (The Hydrazoic Acid Hazard): Azide waste must never be co-mingled with acidic waste streams. Protonation of the azide ion generates Hydrazoic Acid (HN₃), a highly volatile, explosive gas with toxicity comparable to hydrogen cyanide[2][3]. Waste must be maintained at a pH > 9 at all times[7].
-
Metal Segregation: Do not use metal waste containers, metal lids, or pour azide waste down standard plumbing drains. Azides react with copper, lead, and brass to form friction-sensitive heavy metal azides that can detonate upon minor impact[2][3].
-
Container Specifications: Collect azide-containing waste in dedicated, clearly labeled plastic containers (preferably amber plastic to prevent photolytic degradation)[2][7].
Fig 2: Decision matrix for azide waste segregation and incompatibility hazards.
References
Sources
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
Personal protective equipment for handling 6-(Azidomethyl)quinoline
Comprehensive Safety and Operational Guide: Handling 6-(Azidomethyl)quinoline
As a Senior Application Scientist, I approach the handling of organic azides not merely as a set of rules, but as a self-validating system of chemical physics and risk mitigation. 6-(Azidomethyl)quinoline (
This guide establishes the essential operational, personal protective equipment (PPE), and disposal protocols required to handle this compound safely, ensuring that every procedural step is grounded in mechanistic causality.
Quantitative Hazard Assessment
Before selecting PPE or designing an experimental workflow, we must quantitatively assess the stability of the organic azide. The stability of an azide is governed by its Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six"[1][2].
Causality: The azide group (
Table 1: Stability Metrics for 6-(Azidomethyl)quinoline
| Metric | Formula / Rule | 6-(Azidomethyl)quinoline Data | Result & Safety Implication |
| Molecular Formula | 10 Carbon atoms, 4 Nitrogen atoms | N/A | |
| C/N Ratio | FAIL (< 3). The molecule is energetically unstable and shock-sensitive[2]. | ||
| Rule of Six | 10 carbons / 1 azide group = 10 | PASS. Provides some stabilization, but C/N ratio dictates high-risk handling[1]. |
Engineering Controls & Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient for handling azides with a C/N ratio below 3. The following self-validating defense-in-depth strategy must be employed:
-
Primary Engineering Control: All manipulations must be conducted inside a certified chemical fume hood with the sash positioned as low as possible[2].
-
Secondary Engineering Control (Mandatory): A heavy-duty polycarbonate blast shield must be placed between the operator and the reaction vessel[4]. If rotary evaporation is absolutely necessary (though highly discouraged for C/N < 3), the evaporator must be shielded[4].
-
Eye & Face Protection: Chemical splash goggles paired with a full-face shield. (The fume hood sash and blast shield protect the torso; the face shield protects against fragmentation if the operator looks around the shield)[2].
-
Hand Protection: Heavy-duty Nitrile gloves. The azide ion has a toxicity profile similar to cyanide; double-gloving is recommended during transfers[4][5].
-
Body Protection: A flame-resistant (FR) laboratory coat, fully buttoned, over long pants and closed-toe shoes[3].
Procedural Workflow: Safe Handling & Execution
The following step-by-step methodology outlines the operational constraints when working with 6-(Azidomethyl)quinoline.
Step 1: Apparatus Preparation
-
Action: Use only specialized glassware or rubber septa.
-
Causality: Never expose organic azides to ground glass joints. The micro-friction generated by rotating a glass stopper against a ground glass joint is sufficient to detonate azide residue[2][4].
Step 2: Weighing and Transfer
-
Action: Weigh the compound using only plastic or ceramic spatulas[4].
-
Causality: Azides react rapidly with transition metals to form heavy metal azides (e.g., copper azide, iron azide), which are exquisitely shock- and friction-sensitive explosives[1][3].
Step 3: Solvent Selection
-
Action: Dissolve the compound in compatible organic solvents (e.g., THF, EtOAc). Strictly prohibit the use of halogenated solvents such as dichloromethane (DCM) or chloroform[1][5].
-
Causality: Azides react with halogenated solvents to form diazidomethane and triazidomethane, which are highly volatile and explosively unstable even in solution[2][5].
Step 4: Temperature & Concentration Limits
-
Action: Keep solution concentrations below 1.0 M[1]. Do not use elevated temperatures for purification (no distillation or sublimation)[4][5].
Operational Logic & Workflow Visualization
Operational workflow for organic azide risk assessment and safe handling procedures.
Waste Disposal and Spill Response Plan
The disposal of azide waste requires strict segregation to prevent the generation of toxic gases or explosive salts.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all 6-(Azidomethyl)quinoline waste in a dedicated, clearly labeled "Azide Contaminated Waste" high-density polyethylene (HDPE) container[4][5].
-
Acid Prohibition: Never mix azide waste with acidic waste streams.
-
Spill Response: In the event of a small spill inside the fume hood, do not sweep dry material (friction hazard). Cover the spill with absorbent pads. Clean the surface using a buffer solution with a pH > 9.0 to ensure hydrazoic acid cannot form, then wipe gently[3][4].
References
-
Safe Handling of Azides - University of Pittsburgh Environmental Health and Safety. Available at: [Link]
-
Information on Azide Compounds - Stanford Environmental Health & Safety. Available at:[Link]
-
Safe Work Procedure: Azides - University of Victoria Occupational Health, Safety & Environment. Available at:[Link]
-
SOP For Handling Azides And Other Potentially Explosive Materials - University College Dublin School of Chemistry. Available at:[Link]
-
Handling Azide Compounds Laboratory Safety SOP - Case Western Reserve University. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
